Norquetiapine

Catalog No.
S643016
CAS No.
5747-48-8
M.F
C17H17N3S
M. Wt
295.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norquetiapine

CAS Number

5747-48-8

Product Name

Norquetiapine

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2

InChI Key

JLOAJISUHPIQOX-UHFFFAOYSA-N

SMILES

Array

Synonyms

11-(1-piperazinyl)dibenzo(b,f)(1,4)thiazepine

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42

The exact mass of the compound Norquetiapine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is norquetiapine and its role in quetiapine efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The Identity and Formation of Norquetiapine

This compound is formed in the liver when quetiapine is processed by cytochrome P450 3A4 (CYP3A4) [1]. Unlike many drug metabolites, this compound is not inactive; it is a potent pharmacologic agent in its own right [2] [1].

The following diagram illustrates the metabolic relationship between quetiapine and this compound, and their primary molecular targets:

G cluster_targets Primary Receptor Targets Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4  Metabolism 5-HT2A Serotonin 5-HT2A Receptor Quetiapine->5-HT2A  Antagonist D2 Dopamine D2 Receptor Quetiapine->D2  Antagonist This compound This compound NET Norepinephrine Transporter (NET) This compound->NET  Inhibits 5-HT1A Serotonin 5-HT1A Receptor This compound->5-HT1A  Partial Agonist CYP3A4->this compound

Metabolic pathway and key targets of quetiapine and this compound.

Comparative Pharmacological Profiles

The distinct therapeutic roles of quetiapine and its metabolite arise from their differing affinities for various neurotransmitter receptors. The table below summarizes the receptor binding affinities (Ki in nM) for both compounds; a lower Ki value indicates a higher affinity for the receptor [2] [1].

Receptor Target Quetiapine (Ki, nM) This compound's Putative Action(s)
Norepinephrine Transporter (NET) Not significant Potent inhibitor [2] [1]
Serotonin 5-HT1A 390 Partial agonist [2] [1]
Histamine H1 6.9 Antagonist
Alpha-1 Adrenergic 22 Antagonist
Dopamine D2 380 Antagonist
Serotonin 5-HT2A 640 Antagonist
Muscarinic M1 37 Antagonist

Proposed Mechanisms of Action in Efficacy

The unique receptor profile of this compound is central to several proposed mechanisms for quetiapine's efficacy, particularly in depressive and bipolar disorders.

  • Mechanism 1: Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) Action: this compound's potent inhibition of the norepinephrine transporter (NET) increases synaptic levels of norepinephrine [2] [1]. Its action as a partial agonist at the 5-HT1A receptor enhances serotonin-mediated neurotransmission, which is linked to antidepressant and anxiolytic effects [2] [3] [1].

  • Mechanism 2: Dopamine and Serotonin Pathway Modulation for Antipsychotic Action: Quetiapine's efficacy in schizophrenia and mania is primarily attributed to its transient antagonism of dopamine D2 receptors in the mesolimbic pathway and potent antagonism of serotonin 5-HT2A receptors [2] [3] [1]. The "kiss and run" hypothesis proposes that quetiapine rapidly binds to and dissociates from the D2 receptor, providing sufficient antipsychotic effect with a lower risk of motor side effects [2].

  • Mechanism 3: Broader Molecular and Cellular Effects: Beyond receptor-level interactions, quetiapine may work through novel pathways. One study found that chronic quetiapine administration in mice significantly downregulated p21 (Cdkn1a) and other genes involved in cell cycle and fate control in the frontal cortex, an effect not seen with the typical antipsychotic haloperidol [4]. This suggests quetiapine may have unique effects on cellular resilience and plasticity.

Experimental Evidence and Methodologies

Key experimental findings that established this compound's role include in vitro binding assays and behavioral models.

  • In Vitro Receptor Binding and Transporter Inhibition Assays: Jensen et al. (2008) demonstrated this compound's high affinity for NET and 5-HT1A receptors through competitive binding experiments [2]. Cells expressing human NET were used to determine this compound's inhibition constant, while radioligand binding assays with [³H]8-OH-DPAT quantified its action at the 5-HT1A receptor [2].

  • In Vivo Behavioral Models for Antidepressant Efficacy: The forced swim test and tail suspension test in rodents are used to screen for antidepressant activity. Administration of this compound, but not quetiapine, produced antidepressant-like effects in these models comparable to established antidepressants, and these effects were blocked by specific 5-HT1A receptor antagonists [2].

  • Gene Expression Analysis Workflow: To investigate novel mechanisms, a 2013 study conducted a microarray analysis [4]. The experimental workflow is summarized below:

G Gene Expression Analysis Workflow A Animal Model: CD-1 mice B Chronic Treatment (28 days): Quetiapine vs. Haloperidol vs. Vehicle A->B C Tissue Dissection: Frontal Cortex & Striatum B->C D RNA Extraction & Microarray Hybridization (Affymetrix GeneChip MG430) C->D E Data Analysis: GC-RMA normalization, ANOVA, Gene Set Enrichment Analysis (GSEA) D->E F Validation: qRT-PCR & In Situ Hybridization E->F

Experimental workflow for identifying quetiapine-specific gene expression changes.

Implications for Research and Development

The case of quetiapine and this compound highlights that a drug's metabolite can be responsible for a significant portion of its therapeutic profile. This underscores the importance of thorough metabolite pharmacology in drug development, as a metabolite can sometimes be developed as a standalone drug candidate. Furthermore, understanding the distinct receptor contributions of the parent drug and its metabolite can help in predicting efficacy, side effects, and potential drug-drug interactions.

References

Norquetiapine: Core Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Norquetiapine (N-desalkylquetiapine) is a major active metabolite of the antipsychotic drug quetiapine [1] [2] [3]. It is known to have a distinct receptor binding profile that contributes significantly to the therapeutic effects of its parent drug, particularly in mood disorders [4] [2].

The table below summarizes the key documented mechanisms of action for this compound. It is important to note that the search results did not provide a complete set of quantitative binding affinity data (e.g., Ki values).

Pharmacological Target Action of this compound Postulated Therapeutic Effect
Norepinephrine Transporter (NET) Strong inhibition [4] [2] Antidepressant and anxiolytic effects [4] [2]
Serotonin 5-HT1A Receptor Partial agonist [4] [2] Antidepressant and anxiolytic effects [4] [2]
Serotonin 5-HT2A Receptor Antagonist [1] Contributes to antipsychotic efficacy [1]
Dopamine D2 Receptor Antagonist [1] Contributes to antipsychotic efficacy [1]
Other Receptors (e.g., H1, α1/α2) Antagonist [1] [5] Sedative and cardiovascular side effects [1] [2]

This receptor profile suggests that this compound's inhibition of the norepinephrine transporter and its partial agonism at the 5-HT1A receptor are key mechanisms behind its efficacy as an adjunctive treatment for Major Depressive Disorder (MDD) [4] [2].

Experimental Insights and Research Workflows

While specific, step-by-step protocols for studying this compound were not detailed, the search results point to several established preclinical models and analytical methods used to investigate its effects.

  • In Vivo Behavioral Models: The Chronic Unpredictable Mild Stress (CUMS) model in rats is used to evaluate antidepressant and anxiolytic effects. In such studies, behaviors are assessed through tests like the Sucrose Preference Test (SPT) and Forced Swim Test (FST) after chronic administration of the compound [4].
  • Molecular Biology Techniques: Microarray analysis and quantitative Real-Time PCR (qRT-PCR) have been used on brain tissue (e.g., frontal cortex) from mice chronically treated with quetiapine/norquetiapine to identify changes in gene expression, such as the downregulation of the cell cycle gene Cdkn1a [5]. Western blot analysis, immunohistochemistry (IHC), and immunofluorescence (IF) are employed to measure protein expression and signaling pathway activity in specific brain regions [6].

The following diagram outlines a generalized experimental workflow for studying this compound's neuropharmacological effects, synthesized from these methodologies.

G A In Vivo Model Establishment B Chronic Drug Administration A->B C Behavioral Phenotyping B->C D Biological Sample Collection C->D F Data Integration & Validation C->F Behavioral Correlates E Molecular & Cellular Analysis D->E E->F E->F Mechanistic Insights

Knowledge Gaps and Further Research Directions

The current information reveals several areas where data is lacking for a complete profile:

  • Comprehensive Pharmacokinetics: Detailed parameters for this compound itself (e.g., volume of distribution, clearance) in humans are not fully established in the provided results.
  • Full Receptor Binding Affinity Data: A complete quantitative dataset (Ki/IC50 values) across all relevant targets is needed for robust comparative analysis.
  • Specific Toxicology and Safety Profile: The unique adverse effect profile of this compound, separate from quetiapine, requires further elucidation.

How to Proceed with Deeper Research

To build a complete technical guide, I suggest you:

  • Consult Specialized Databases: Use deep pharmacological databases like DrugBank Online [1] or commercial platforms like UpToDate Lexidrug/Facts and Comparisons [7] which may contain more structured data.
  • Access Primary Literature: Perform a targeted search on platforms like PubMed using specific queries such as "this compound binding affinity" or "this compound pharmacokinetics" to locate original research articles containing raw data.
  • Review Patent Literature: Pharmaceutical patents often contain extensive in vitro and in vivo pharmacological data that is not always published in journal articles.

References

norquetiapine mechanism of action in depression

Author: Smolecule Technical Support Team. Date: February 2026

Norquetiapine's Core Mechanisms in Depression

Mechanism of Action Biological Effect Proposed Therapeutic Outcome
Norepinephrine Transporter (NET) Inhibition [1] [2] Potently blocks NET, increasing synaptic norepinephrine levels. Antidepressant and psychostimulant effects; improved energy and motivation.
Serotonin 5-HT1A Receptor Partial Agonism [1] [2] [3] Activates 5-HT1A receptors, a target of other antidepressant/anxiolytic drugs. Antidepressant and anxiolytic effects; potential enhancement of dopamine and serotonin release in the prefrontal cortex.
5-HT2C Receptor Antagonism [2] Blocks 5-HT2C receptors, which normally have an inhibitory effect on dopamine and norepinephrine release. Disinhibition of dopamine and norepinephrine release in brain regions critical for mood and motivation.
5-HT2A Receptor Antagonism (shared with parent drug quetiapine) [1] Blocks 5-HT2A receptors. Contributes to antidepressant effect and mitigates the risk of insomnia and anxiety sometimes caused by NET inhibition.
α2-Adrenergic Receptor Antagonism (shared with parent drug quetiapine) [1] Blocks presynaptic α2-adrenergic auto- and heteroreceptors. Further increases the release of both norepinephrine and dopamine in the prefrontal cortex.

Detailed Experimental Methodologies

The following experimental approaches are key to elucidating this compound's complex mechanisms, as reflected in the research.

Network Pharmacology and Molecular Docking

This computational method predicts a drug's multi-target mechanisms and is a cornerstone of modern pharmacological research [4] [5].

G Start Start: Identify Drug & Disease Targets A Drug Target Prediction (GeneCards, SwissTargetPrediction, DrugBank) Start->A C Identify Intersecting Targets A->C B Disease Target Identification (Bipolar Depression/Manua from DisGeNET, GeneCards) B->C D Construct Protein-Protein Interaction (PPI) Network (String DB) C->D E Enrichment Analysis (GO and KEGG Pathways) D->E F Build Network Model (Drug-Pathway-Target-Disease) E->F G Molecular Docking Validation (Binding Affinity Simulation) F->G End Interpret Proposed Mechanism G->End

Network pharmacology and molecular docking workflow for multi-target drug analysis

Key Steps:

  • Target Identification: Putative targets for quetiapine/norquetiapine are collected from databases like GeneCards, SwissTargetPrediction, and DrugBank. Disease-associated targets for conditions like bipolar depression are gathered from DisGeNET and GeneCards [4] [5].
  • Network Construction: Overlapping targets between the drug and disease are used to generate a Protein-Protein Interaction (PPI) network using the STRING database and visualized with Cytoscape software. This helps identify core targets within the network [4] [5].
  • Pathway Analysis: Core targets are analyzed for functional enrichment using Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify which biological pathways are significantly involved [4] [5].
  • Molecular Docking: The binding interactions and affinities between the drug (e.g., quetiapine) and the protein products of the core targets (e.g., BDNF, DRD2, HTR1A) are simulated and validated using docking software like AutoDock [4]. A lower binding energy (e.g., -5.0 kcal/mol) indicates a more stable and favorable binding [4].
In Vitro Receptor Binding and Functional Assays

These experiments directly measure this compound's interaction with specific receptors and transporters.

  • Radioligand Binding Assays: Used to determine binding affinity (Ki). Cells engineered to express a human receptor (e.g., NET, 5-HT1A) are incubated with this compound and a radioactive ligand. The concentration of this compound that displaces 50% of the radioligand is used to calculate the Ki value, with a lower Ki indicating higher affinity [2] [3].
  • Functional Transporter Uptake Assays: To confirm NET inhibition, cells expressing the human NET are used. This compound is applied before introducing a labeled substrate (e.g., 3H-Norepinephrine). The IC50 value (concentration that inhibits 50% of substrate uptake) is calculated, demonstrating this compound's potency as a reuptake inhibitor [2].
  • Second Messenger Signaling Assays: For 5-HT1A partial agonism, cells expressing the receptor are treated with this compound, and the activation of downstream signaling pathways (e.g., inhibition of cAMP production) is measured. A partial agonist will produce a sub-maximal response compared to a full agonist [2].

Integrated Signaling Pathways in Depression

This compound's antidepressant action arises from its combined effects on multiple signaling pathways, as identified through network pharmacology and experimental studies [4] [1] [2].

G cluster_1 Monoamine System cluster_2 Downstream Neurotrophic & Signaling Pathways This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Receptor 5-HT1A & 5-HT2C Receptors This compound->Receptor Alpha2 α2-Adrenergic Receptors This compound->Alpha2 Norepinephrine Norepinephrine NET->Norepinephrine Inhibition PrefrontalDA5HT PrefrontalDA5HT Receptor->PrefrontalDA5HT Modulation Alpha2->PrefrontalDA5HT Antagonism BDNF BDNF Expression PrefrontalDA5HT->BDNF Stimulates MAPK MAPK Signaling Pathway PrefrontalDA5HT->MAPK Activates PI3K PI3K/AKT Signaling Pathway PrefrontalDA5HT->PI3K Activates SynapticPlasticity SynapticPlasticity BDNF->SynapticPlasticity Promotes MAPK->SynapticPlasticity Activates PI3K->SynapticPlasticity Activates AntidepressantEffect AntidepressantEffect SynapticPlasticity->AntidepressantEffect

This compound's integrated mechanism of antidepressant action

The combined actions on the monoamine systems ultimately activate critical downstream signaling pathways. Research suggests that this compound (via its parent compound quetiapine) may exert its effects by modulating the MAPK and PI3K/AKT insulin signaling pathways, potentially through core targets like BDNF, INS, and EGFR [4]. These pathways are crucial for neuronal survival, synaptic plasticity, and cellular resilience, whose impairment is strongly implicated in depression [4] [2].

References

Norquetiapine's Receptor Binding Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative and qualitative data on norquetiapine's receptor binding, synthesized from the search results. A key source uses a semiquantitative system where the number of plus signs (+) corresponds to binding affinity ranges [1].

Receptor / Transporter Binding Affinity / Activity (vs. Quetiapine) Putative Functional Role
Norepinephrine Transporter (NET) Strong inhibition [1]. Active metabolite with distinct NET binding profile [1]. Contributes to antidepressant effects [2].
Serotonin 5-HT1A Partial agonist activity [1]. Implicated in antidepressant and anxiolytic effects [2].
Histamine H1 +++ (Strong affinity, Ki 1-10 nM) [1]. Associated with sedative effects and weight gain.
Alpha-1 Adrenergic ++ (Moderate affinity, Ki 10-100 nM) [1]. Linked to orthostatic hypotension and dizziness.
Alpha-2 Adrenergic ++ (Moderate affinity, Ki 10-100 nM) [1]. Antagonist [3]. May contribute to antidepressant effects.
Serotonin 5-HT2A + (Weak affinity, Ki 100-1000 nM) [1]. Antagonist [3]. Linked to low extrapyramidal side effect risk.
Serotonin 5-HT2C + (Weak affinity, Ki 100-1000 nM) [1]. Potential role in metabolic side effects.
Dopamine D2 + (Weak affinity, Ki 100-1000 nM) [1]. Antagonist [3]. Low striatal D2 occupancy explains low EPS risk [4] [5].
Muscarinic M1 Data not fully specified in results; parent drug quetiapine has weak antimuscarinic activity. Lower anticholinergic burden than some other antipsychotics.

Experimental Protocols for Key Findings

The binding profile data is typically generated through standardized in vitro assays. Here are the methodologies for key findings:

  • Receptor Binding Assays (General Protocol): Data is often sourced from databases like the NIMH Psychoactive Drug Screening Program (PDSP) [6] [7]. The core protocol involves:

    • Preparation: Using cell membranes expressing cloned human receptors.
    • Incubation: The receptor source is incubated with a radioactively labeled reference ligand and the test compound (e.g., this compound).
    • Measurement: After reaching binding equilibrium, bound and free radioligands are separated, and radioactivity is measured.
    • Analysis: The inhibition constant (Ki) is calculated from the concentration of the test compound that displaces 50% of the specific binding (IC50), often using the Cheng-Prusoff equation [6].
  • Norepinephrine Transporter (NET) Inhibition:

    • Objective: To confirm this compound as the primary metabolite responsible for NET inhibition [1].
    • Method: Cells (e.g., transfected HEK293) expressing the human NET are used. The assay measures the uptake of a radiolabeled norepinephrine analog (e.g., [3H]-Nisoxetine) in the presence of this compound. The concentration that inhibits 50% of uptake (IC50) is determined and converted to a Ki value.
  • D2 Receptor Occupancy (PET Study):

    • Objective: To quantify D2/3 receptor occupancy of quetiapine (reflecting this compound's contribution) in the human brain [4].
    • Method: Patients with schizophrenia on quetiapine therapy and medication-free controls undergo a [18F]fallypride Positron Emission Tomography (PET) scan. The binding potential (BP) is calculated in striatal and extrastriatal regions. Occupancy is calculated as the percentage reduction in BP in treated patients compared to controls.

Network Pharmacology & Signaling Pathways

A computational biology study used network pharmacology to elucidate how quetiapine (via its targets, including this compound's actions) bidirectionally regulates bipolar depression and mania [3]. The workflow and key findings are summarized in the diagram below.

G start Start: Quetiapine Analysis target_id Target Identification (Databases: DrugBank, GeneCards) start->target_id disease_id Disease Target Identification (Bipolar Depression & Mania) start->disease_id network Network Construction (Protein-Protein Interaction) target_id->network disease_id->network enrichment Enrichment Analysis (GO & KEGG Pathways) network->enrichment docking Molecular Docking (Validate Key Target Binding) enrichment->docking pathway Core Pathways Identified docking->pathway pathway_bdnf BDNF Signaling pathway->pathway_bdnf pathway_mapk MAPK Signaling Pathway pathway->pathway_mapk pathway_pi3k PI3K-Akt Signaling Pathway pathway->pathway_pi3k pathway_insulin Insulin Signaling Pathway pathway->pathway_insulin

Network pharmacology workflow for identifying quetiapine's mechanisms [3].

The study concluded that the therapeutic effects are likely mediated by the modulation of several key signaling pathways [3]. The core pathways and their relationships are visualized below.

G cluster_pathways Core Pathways Identified quetiapine Quetiapine / This compound mapk MAPK Signaling quetiapine->mapk pi3k PI3K-Akt Signaling quetiapine->pi3k insulin Insulin Signaling quetiapine->insulin bdnf BDNF quetiapine->bdnf effects Therapeutic Outcomes: - Neuroprotection - Neuroplasticity - Mood Stabilization mapk->effects pi3k->effects insulin->effects bdnf->effects

Core signaling pathways targeted by quetiapine/norquetiapine [3].

Key Conclusions for Research and Development

  • Unique Multimodal Mechanism: this compound is not merely an active metabolite. Its distinct profile as a NET inhibitor and 5-HT1A partial agonist differentiates it from the parent drug and many other antipsychotics, underpinning its efficacy in mood and anxiety disorders [2] [1].
  • Clinical Advantage in Safety: The low affinity for Dopamine D2 receptors explains quetiapine's negligible risk for extrapyramidal side effects (EPS) across its entire dose range, a significant clinical advantage [5]. PET studies confirm its low striatal D2 occupancy, which is preferentially higher in extrastriatal regions [4].
  • Metabolic Considerations: While having a lower risk than olanzapine or clozapine, the strong affinity for Histamine H1 receptors is linked to quetiapine's propensity for weight gain and sedation, an important factor in drug development and clinical use [1].

References

Comprehensive Technical Analysis of Norquetiapine Pharmacokinetics: Formation, Parameters, and Clinical Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of Norquetiapine

This compound (also known as N-desalkylquetiapine) is the principal active metabolite of the atypical antipsychotic drug quetiapine. This metabolite has garnered significant attention in psychiatric pharmacology due to its unique receptor binding profile and potential contribution to the overall therapeutic effects of quetiapine, particularly in the treatment of depressive symptoms. Unlike many other antipsychotic metabolites that are largely inactive, this compound possesses distinct pharmacological activities that complement and in some cases enhance the parent drug's clinical effects. Understanding the pharmacokinetic properties of this compound is therefore essential for optimizing quetiapine therapy across various psychiatric indications including schizophrenia, bipolar disorder, and major depressive disorder.

The clinical significance of this compound extends beyond merely being an active metabolite to being a key mediator of quetiapine's antidepressant effects. Research indicates that while quetiapine itself primarily acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors, this compound exhibits additional mechanisms including norepinephrine reuptake inhibition and partial agonism at 5-HT₁A receptors. This multifaceted pharmacology positions this compound as a crucial component in understanding the complete clinical profile of quetiapine therapy, particularly for mood disorders where these additional mechanisms may confer specific benefits not achievable through the parent compound alone.

Metabolic Pathways and Formation of this compound

Biosynthetic Pathway

The formation of this compound from quetiapine follows a well-characterized metabolic pathway primarily mediated by hepatic enzyme systems. Quetiapine undergoes extensive hepatic metabolism via cytochrome P450 enzymes, with CYP3A4 serving as the primary isoform responsible for the conversion to this compound. The metabolic transformation involves oxidative N-dealkylation, resulting in the removal of the ethanol-piperazinyl side chain and formation of the active metabolite. This metabolic pathway is quantitatively significant, with this compound representing a major circulating metabolite in plasma following quetiapine administration.

Additional metabolic pathways contribute to the overall disposition of both quetiapine and this compound. Sulfoxidation represents another important metabolic route, producing inactive metabolites that are subsequently eliminated. Furthermore, research indicates that CYP2D6 plays a role in the metabolism of this compound itself, specifically in the formation of secondary metabolites including 7-hydroxy-N-desalkylquetiapine. The involvement of multiple metabolic enzymes creates the potential for significant drug-drug interactions and interindividual variability in this compound exposure, which must be considered in clinical practice and drug development.

Metabolic Pathway Visualization

The following diagram illustrates the complete metabolic pathway of quetiapine, highlighting the formation of this compound and other significant metabolites:

G Quetiapine Quetiapine This compound This compound Quetiapine->this compound Primary Pathway InactiveSulfoxide InactiveSulfoxide Quetiapine->InactiveSulfoxide Secondary Pathway OtherMetabolites OtherMetabolites This compound->OtherMetabolites Further Metabolism Elimination Elimination InactiveSulfoxide->Elimination Renal Excretion OtherMetabolites->Elimination Renal/Fecal CYP3A4 CYP3A4 CYP3A4->Quetiapine Catalyzes CYP2D6 CYP2D6 CYP2D6->this compound Catalyzes

Figure 1: Metabolic Pathway of Quetiapine to this compound and Other Metabolites

Factors Influencing this compound Formation

Several physiological and pharmacological factors significantly impact the formation and accumulation of this compound:

  • CYP3A4 activity: As the primary enzyme responsible for this compound formation, factors affecting CYP3A4 activity directly influence this compound levels. Potent CYP3A4 inhibitors such as ketoconazole can reduce the formation of this compound by up to 93%, while CYP3A4 inducers like phenytoin can increase its formation clearance approximately fourfold. [1] [2]

  • Age-related changes: Elderly patients demonstrate reduced clearance of quetiapine, which may alter the relative exposure to this compound. Population pharmacokinetic analyses have indicated that oral clearance of quetiapine declines with age, potentially leading to differential accumulation of the metabolite compared to younger patients. [2] [3] [4]

  • Hepatic function: While specific studies in hepatically impaired patients are limited, the central role of hepatic metabolism in this compound formation suggests that significant liver impairment would alter the pharmacokinetics of both quetiapine and its active metabolite. Research indicates that quetiapine clearance was reduced in 2 of 8 patients with hepatic dysfunction. [2]

  • Genetic polymorphisms: Although not extensively studied, genetic variations in CYP3A4 and CYP2D6 enzymes may contribute to interindividual variability in this compound exposure, potentially explaining some of the differential treatment responses observed clinically.

Quantitative Pharmacokinetic Parameters of this compound

Comprehensive PK Parameters Table

The pharmacokinetic profile of this compound differs in several important aspects from the parent compound, influencing both the timing and nature of its pharmacological effects. The table below summarizes the key pharmacokinetic parameters of this compound based on current available data:

Table 1: Pharmacokinetic Parameters of this compound and Quetiapine

Parameter This compound Quetiapine Notes
Formation Via CYP3A4-mediated N-dealkylation Parent compound CYP2D6 further metabolizes this compound [5]
Tmax (h) Not well characterized 1-2 (IR); 3-6 (XR) This compound peaks after parent compound [2] [4]
Protein Binding Not quantified 83% This compound likely has different binding characteristics [2]
Relative Plasma Exposure 2-12% of parent compound 100% (reference) Circulates at substantially lower concentrations [2]
Pharmacological Activity NET inhibition, 5-HT₁A partial agonism D₂/5-HT₂A antagonism Complementary mechanisms [4]
Elimination Pathways Hepatic metabolism Primarily hepatic (73% urine, 21% feces) Similar elimination patterns [2]
Half-life Not precisely determined 6-7 hours (IR) This compound kinetics influenced by formation rate [2] [5]
Additional Pharmacokinetic Considerations

Beyond the basic parameters outlined in the table, several important pharmacokinetic characteristics deserve emphasis:

  • Linear kinetics: Both quetiapine and consequently this compound demonstrate linear pharmacokinetics within the clinical dosing range, meaning that increases in dose produce proportional increases in plasma concentrations. This predictability simplifies dose adjustment in clinical practice. [2]

  • Food effects: The administration of quetiapine with food has modest effects on the parent drug's absorption, increasing Cmax by approximately 25% and AUC by 15%. While the specific effect on this compound formation hasn't been quantified, it would be expected to follow similar patterns. [5]

  • Formulation differences: Extended-release formulations of quetiapine significantly alter the absorption profile, with median Tmax values of 3-6 hours compared to 1-2 hours for immediate-release formulations. This delayed absorption necessarily impacts the timing of this compound formation and subsequent exposure. [4]

Analytical Methodologies and Experimental Protocols

Population Pharmacokinetic Modeling Approaches

The investigation of this compound pharmacokinetics has primarily employed population pharmacokinetic (PopPK) modeling approaches, which allow for the characterization of drug disposition while accounting for interindividual variability. These studies typically utilize nonlinear mixed-effects modeling to identify significant covariates that influence pharmacokinetic parameters. The standard protocol involves collecting sparse plasma samples from clinical trial participants, measuring both quetiapine and this compound concentrations using validated analytical methods, and developing structural models that describe the formation and elimination of the metabolite. [1] [3] [4]

Recent PopPK analyses have consistently supported a one-compartment model with first-order absorption and elimination for quetiapine, with linked models describing this compound formation and disposition. These models have been instrumental in identifying clinically important covariates such as the effects of age, hepatic function, and concomitant medications on this compound exposure. The typical model-building process involves developing a base structural model, implementing a statistical model to account for interindividual and residual variability, and finally conducting covariate analysis to identify patient factors that significantly influence pharmacokinetic parameters. [3] [4]

Bioanalytical Methods for Quantification

Accurate quantification of this compound in biological matrices requires sophisticated analytical techniques, with liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) representing the current gold standard. Typical experimental protocols involve:

  • Sample collection: Plasma samples are collected at scheduled time points following quetiapine administration, typically using EDTA as an anticoagulant. Samples are stored frozen until analysis to maintain stability.

  • Sample preparation: Protein precipitation using organic solvents such as acetonitrile or methanol is commonly employed, followed by centrifugation and dilution of the supernatant. More selective techniques like liquid-liquid extraction or solid-phase extraction may be used to enhance sensitivity.

  • Chromatographic separation: Reverse-phase chromatography with C18 columns provides effective separation of this compound from quetiapine and potentially interfering matrix components. Mobile phases typically consist of water and organic modifiers with volatile buffers.

  • Mass spectrometric detection: Multiple reaction monitoring (MRM) transitions are established for this compound and stable isotope-labeled internal standards, providing the specificity and sensitivity required for accurate quantification in the ng/mL range.

Method validation follows established regulatory guidelines, demonstrating selectivity, sensitivity, linearity, accuracy, precision, and stability under various conditions. The lower limit of quantification for this compound typically falls in the low ng/mL range, adequate for characterizing its pharmacokinetic profile following therapeutic quetiapine doses.

Clinical Implications and Therapeutic Considerations

Pharmacodynamic Contributions and Exposure-Response Relationships

This compound contributes significantly to the overall clinical profile of quetiapine through its distinct pharmacodynamic effects. While quetiapine primarily acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors, this compound exhibits potent norepinephrine reuptake inhibition and partial agonism at 5-HT₁A receptors. These additional mechanisms are believed to underlie quetiapine's efficacy in depressive disorders, with this compound serving as a key mediator of these antidepressant effects. The complementary pharmacological profiles create in essence a combination therapy within a single drug administration. [4]

Exposure-response relationships have been established for quetiapine, with identified therapeutic ranges for specific indications. Research has demonstrated EC₅₀ values of approximately 83 ng/mL for the Brief Psychiatric Rating Scale and 583 ng/mL for dopamine D₂ receptor occupancy. While specific therapeutic ranges for this compound have not been definitively established, its contribution to the overall clinical effect is recognized, particularly for depressive symptoms in bipolar disorder and as adjunctive treatment in major depressive disorder. [1]

Clinical Implications of this compound Pharmacokinetics

Table 2: Clinical Considerations for this compound Formation and Exposure

Clinical Scenario Impact on this compound Clinical Management
CYP3A4 Inhibition (e.g., ketoconazole) Reduced formation (~93% reduction) Quetiapine dose reduction required; monitor efficacy [1]
CYP3A4 Induction (e.g., carbamazepine) Increased formation and clearance Quetiapine dose increase likely needed; TDM recommended [1]
Hepatic Impairment Altered metabolism, potential accumulation Lower starting doses; cautious titration [2]
Elderly Patients Reduced clearance, increased exposure Start low, go slow; 25-50% lower initial doses [3]
Extended-Release Formulation Smoother concentration-time profile Improved tolerability; once-daily dosing [6] [4]
Safety and Tolerability Considerations

The safety profile of quetiapine therapy reflects the combined effects of both parent drug and this compound. While specific adverse effects directly attributable to this compound are difficult to delineate, its pharmacological profile suggests potential contributions to certain side effects:

  • Noradrenergic effects: Through its norepinephrine reuptake inhibition, this compound may contribute to side effects such as tachycardia and increased alertness, potentially counteracting some of the sedative effects of the parent compound.

  • Serotonergic effects: The 5-HT₁A partial agonist activity may influence mood, anxiety, and potentially nausea, though these effects are generally considered therapeutic rather than adverse.

  • Metabolic effects: Both quetiapine and this compound have been associated with metabolic disturbances including weight gain, dyslipidemia, and hyperglycemia, though the specific contribution of the metabolite remains unclear.

The complex interplay between quetiapine and this compound underscores the importance of considering both entities when evaluating the overall benefit-risk profile of quetiapine therapy. Therapeutic drug monitoring, though primarily focused on the parent drug, should be interpreted with recognition of this compound's contribution to both efficacy and safety.

Conclusion and Research Directions

This compound represents a clinically significant active metabolite that contributes meaningfully to the overall pharmacological profile of quetiapine. Its unique receptor binding profile, particularly norepinephrine reuptake inhibition and 5-HT₁A partial agonism, complements the parent drug's activity and likely underlies quetiapine's efficacy in depressive disorders. The pharmacokinetics of this compound are characterized by formation-rate limited disposition, with CYP3A4 playing the primary role in its biosynthesis and multiple factors influencing interindividual exposure.

Several important research gaps remain regarding this compound pharmacokinetics. Further population pharmacokinetic studies specifically designed to characterize this compound in special populations such as pediatrics, geriatrics, and hepatically impaired patients are needed. Additionally, more precise quantification of the exposure-response relationship for this compound alone and in combination with quetiapine would facilitate better dose optimization. The development of controlled-release formulations specifically designed to optimize the ratio of parent drug to metabolite represents another promising research direction. Finally, the potential for drug interactions at the level of this compound formation and elimination warrants further systematic investigation to guide clinical practice.

References

norquetiapine brain distribution and blood-brain barrier permeability

Author: Smolecule Technical Support Team. Date: February 2026

Quetiapine: Brain Distribution and BBB Permeability

Quetiapine is known to efficiently cross the blood-brain barrier to exert its effects in the central nervous system. The table below summarizes its key pharmacokinetic and BBB-related properties:

Property Description / Value
BBB Penetration Efficiently crosses the BBB [1] [2]
Absorption & Tmax Rapidly absorbed after oral administration; peak plasma concentration (Tmax) in 1 to 2 hours [3] [2]
Protein Binding Approximately 83% [3] [2]
Apparent Volume of Distribution About 10 ± 4 L/kg, indicating extensive distribution in body tissues [2]
Half-Life Mean terminal half-life of approximately 6-7 hours [3] [2]
Primary Metabolism Route Predominantly hepatic, mainly by Cytochrome P450 3A4 (CYP3A4) [3] [2]
Active Metabolite Norquetiapine (circulates at much lower concentrations than parent drug) [3]

This compound: The Active Metabolite

While the search results confirm that this compound is an active metabolite of quetiapine, detailed data on its specific brain distribution and permeability are not provided in the available sources.

  • Pharmacological Activity: this compound is pharmacologically active and contributes to quetiapine's overall effect, particularly its antidepressant and anxiolytic properties, through mechanisms like norepinephrine transporter (NET) inhibition [1] [2].
  • Relative Concentration: It is reported to circulate in plasma at concentrations ranging from 2% to 12% of the parent quetiapine concentration. Because of this low level, its contribution to the overall pharmacological effects of quetiapine was initially considered not substantial [3].

Quetiapine's Protective Role on the Blood-Brain Barrier

Beyond simply crossing the BBB, quetiapine has been found in preclinical studies to have a protective effect on the barrier's integrity, especially under injury conditions.

The following diagram illustrates the proposed mechanisms by which quetiapine protects the BBB, based on findings from a traumatic brain injury (TBI) study [4] [5]:

G Quetiapine Quetiapine MMP9 MMP-9 Enzyme Quetiapine->MMP9 Inhibits TJProteins Tight Junction Proteins (ZO-1, β-catenin) Quetiapine->TJProteins Protects MMP9->TJProteins Degrades BBBIntegrity Preserved BBB Integrity TJProteins->BBBIntegrity

Proposed mechanisms of quetiapine's BBB-protective action [4] [5].

Detailed Experimental Protocol from Preclinical Study

The primary evidence for quetiapine's BBB protection comes from a 2018 study titled "Quetiapine protects the blood-brain barrier in traumatic brain injury" [4] [5]. The key methodologies are outlined below:

Experimental Level Approach/Method Key Details

| In Silico (Computer Modeling) | Molecular Docking | Software: AutoDock Vina. Target: Matrix Metalloproteinase-9 (MMP-9). Finding: Quetiapine showed a thermodynamically favorable binding to MMP-9, suggesting a direct inhibitory mechanism [4] [5]. | | In Vitro (Cellular Models) | Cell Culture | Cells: Rat Brain Microvascular Endothelial Cells (BMECs) and Human BMECs. Intervention: Pretreatment with 20 μM Quetiapine for 1 hour, followed by an inflammatory activator (chitosan, 20 μg/mL for 2 hours) [4] [5]. | | | Immunofluorescence | Target Proteins: Tight junction protein ZO-1 and adherens junction protein β-catenin. Finding: Quetiapine-treated cells showed retained junctional integrity compared to the inflammatory control group [4] [5]. | | | Transendothelial Electrical Resistance (TEER) | Method: Measured across a human BMEC monolayer. Finding: Quetiapine significantly attenuated the chitosan-induced decrease in TEER, indicating reduced monolayer hyperpermeability (p < 0.05) [4] [5]. | | In Vivo (Animal Models) | Animal Model | Mice: C57BL/6 mice (n=5/group). Injury: Traumatic Brain Injury (TBI) induced by a controlled cortical impactor [4] [5]. | | | Treatment | Dose: 10 mg/kg Quetiapine administered intravenously 10 minutes post-TBI [4] [5]. | | | BBB Permeability Assay | Method: Measured the difference in fluorescence intensity (ΔI) between intravascular space and brain interstitium. Finding: A significant decrease in BBB hyperpermeability in the quetiapine-treated TBI group compared to the untreated TBI group (p < 0.05) [4] [5]. | | | MMP-9 Activity Assay | Method: Performed on brain tissue ex vivo. Finding: Significantly reduced MMP-9 activity in the quetiapine-treated group compared to the TBI control group (p < 0.05) [4] [5]. |

Implications for Research and Development

The finding that quetiapine itself can protect the BBB introduces a valuable secondary pharmacological action, especially relevant for conditions like TBI where barrier integrity is compromised [4]. For the development of new therapeutics, the case of this compound highlights the critical importance of fully characterizing active metabolites, as they can possess unique pharmacological profiles and contribute to the overall efficacy of a drug.

References

Comprehensive Technical Analysis: Norquetiapine-Mediated HCN Channel Inhibition Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HCN Channels and Norquetiapine

Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

HCN channels are voltage-gated ion channels that play crucial roles in regulating neuronal excitability and cardiac pacemaker activity. These channels are unique among voltage-gated channels in that they activate upon membrane hyperpolarization rather than depolarization. The four known isoforms (HCN1-4) are expressed throughout the central nervous system and cardiac tissue, where they contribute to a variety of physiological functions:

  • Regulation of resting membrane potential and neuronal input resistance
  • Control of dendritic integration of synaptic inputs
  • Modulation of neuronal pacemaking activity and action potential threshold
  • Establishment of rhythmic activity in cardiac sinoatrial node cells

HCN channels generate the hyperpolarization-activated current (Ih), a mixed Na+/K+ current that depolarizes cells toward action potential threshold. The dysregulation of HCN channel function has been implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, major depressive disorder, and schizophrenia, making them attractive targets for therapeutic intervention [1] [2].

This compound as an Active Metabolite

This compound (N-desalkylquetiapine) is the primary active metabolite of the atypical antipsychotic quetiapine. While quetiapine itself is widely prescribed for schizophrenia, bipolar disorder, and major depressive disorder, its metabolite this compound exhibits distinct pharmacological activities that contribute to its therapeutic effects. Unlike the parent compound, this compound demonstrates potent norepinephrine reuptake inhibition and has been implicated in the antidepressant efficacy of quetiapine therapy [1] [3].

Recent investigations have revealed that this compound also functions as a modulator of HCN channels, providing a novel mechanism that may contribute to its therapeutic effects in mood disorders. This activity is not shared by quetiapine or its other major metabolite, 7-hydroxyquetiapine, indicating the structural specificity of this interaction [1].

Identification and Characterization of this compound-Mediated HCN Inhibition

Discovery of HCN Channel Inhibition

The inhibition of HCN channels by this compound was initially identified through systematic electrophysiological screening of quetiapine and its metabolites. Using two-electrode voltage clamp (TEVC) recordings from Xenopus laevis oocytes expressing mouse HCN1 channels, researchers demonstrated that this compound, but not quetiapine or 7-hydroxyquetiapine, produces a concentration-dependent inhibition of HCN1 currents [1].

This discovery was significant because it identified a previously unknown molecular target that may contribute to the therapeutic mechanisms of quetiapine in treating depression and other mood disorders. The isoform-specific effects of this compound—with potent inhibition of HCN1, moderate effects on HCN4, and no effect on HCN2—suggest potential for selective modulation of neuronal circuits involved in mood regulation [1].

Quantitative Analysis of Inhibition Potency

Table 1: Quantitative Parameters of this compound-Mediated HCN Channel Inhibition

Parameter HCN1 HCN4 HCN2
IC₅₀ Value 13.9 ± 0.8 μM Reduced efficacy compared to HCN1 No effect
Voltage Shift of V₁/₂ Concentration-dependent hyperpolarizing shift Not reported Not applicable
Effect on Activation Kinetics Slowed channel opening Not reported Not applicable
Effect on Deactivation Kinetics No change Not reported Not applicable
State Dependence Preferentially inhibits from closed state Not reported Not reported

The quantitative characterization of this compound's effects reveals a distinct pharmacological profile compared to other known HCN channel inhibitors. The IC₅₀ of 13.9 ± 0.8 μM for HCN1 places this compound in the medium-potency range among HCN channel blockers, with its particular significance deriving from its status as an active metabolite of an already clinically approved therapeutic agent [1].

Molecular Mechanisms of HCN Channel Inhibition

Electrophysiological Mechanisms

This compound modulates HCN channel function through several distinct electrophysiological mechanisms:

  • Voltage-dependent inhibition: this compound induces a concentration-dependent hyperpolarizing shift in the voltage-dependence of HCN1 channel activation, meaning channels require stronger hyperpolarization to open. This shift in the voltage activation curve effectively reduces channel opening across physiologically relevant membrane potentials [1].

  • Kinetic modulation: The compound significantly slows the activation kinetics of HCN1 channels without affecting deactivation kinetics. This selective effect on channel opening but not closing suggests a state-dependent interaction with specific conformational states of the channel during the gating cycle [1].

  • State-dependent binding: Inhibition primarily occurs from the closed state of the channel, indicating that this compound likely stabilizes closed channel conformations or interferes with the transition to open states. This mechanism differs from pore blockers that physically obstruct ion conduction pathways [1].

  • Non-pore blocking mechanism: The inhibition by this compound is not sensitive to external potassium concentration, suggesting it does not act as a classical pore blocker that competes with potassium ions for binding within the selectivity filter [1].

Structural Basis of Inhibition

While the exact structural binding site of this compound on HCN channels has not been definitively mapped, insights can be gleaned from studies of other HCN channel inhibitors:

  • Potential binding locations: Research on other HCN channel blockers suggests several potential binding regions, including the intracellular vestibule of the pore domain and interfaces between voltage-sensing and pore domains [2].

  • Ivabradine binding pocket: Recent cryo-EM structures of HCN1 in complex with ivabradine reveal a novel drug-binding pocket between the S4 helix of the voltage sensor, the S1 helix, and the HCN domain. This site is distinct from the central pore cavity and represents a potential allosteric modulation site [4].

  • Conserved interaction residues: Key residues implicated in ivabradine binding include F143 on S1 (which forms π-stacking interactions), and D140, W281, F285, and Y289 that contribute hydrophobic and van der Waals interactions. The conservation of many of these residues across HCN isoforms may explain this compound's effects on multiple channel types [4].

Table 2: Comparison of HCN Channel Inhibitor Mechanisms

Characteristic This compound Ivabradine ZD7288
Primary Binding Site Not fully characterized S4-S1-HCN domain interface Pore cavity/inner vestibule
State Dependence Closed state Open state (trapped in closed state) Use-dependent
Effect on Voltage Dependence Hyperpolarizing shift Hyperpolarizing shift Hyperpolarizing shift
Isoform Selectivity HCN1 > HCN4 > HCN2 Non-selective (HCN1-HCN4) Non-selective
Clinical Status Active metabolite FDA-approved for angina Research compound

Experimental Protocols for Studying this compound-HCN Interactions

Two-Electrode Voltage Clamp Recording in Xenopus Oocytes

The primary methodology used to characterize this compound's effects on HCN channels involves two-electrode voltage clamp (TEVC) recording from Xenopus laevis oocytes. The step-by-step protocol includes:

  • Channel Expression:

    • Prepare cDNA constructs for HCN channels (e.g., mouse HCN1 in pGH19 vector)
    • Linearize cDNA using appropriate restriction enzymes (NheI for mHCN1)
    • Perform in vitro transcription using T7 mMESSAGE mMACHINE kit
    • Inject 4.6 ng of HCN RNA into stage V-VI Xenopus oocytes using a Nanoject injector
    • Incubate injected oocytes at 17-19°C in Barth's solution with antibiotics for 1-3 days to allow channel expression [1]
  • Electrophysiological Recording:

    • Pull borosilicate glass electrodes and fill with 1 M KCl
    • Use bath solution containing (in mM): 5 KCl, 84 NaCl, 15 HEPES, 0.4 CaCl₂, and 0.8 MgCl₂, pH 7.4
    • Record macroscopic currents using OC-725C amplifier and Digidata 1322A digitizer
    • Sample at 5 kHz with filtering at 1 kHz
    • Hold at -30 mV and apply test steps from -130 mV to -30 mV (ΔV = +10 mV) for 1.7 s
    • Analyze current amplitudes, activation curves, and kinetic parameters [1]
  • Drug Application:

    • Prepare 100 mM stock solution of this compound in DMSO
    • Dilute to final concentrations in extracellular solution on day of experiment
    • Apply drug solutions to oocytes during voltage clamp recordings
    • Allow sufficient time for equilibrium (typically 5-10 minutes) before assessing effects [1]
Data Analysis Methods

The following analytical approaches are essential for quantifying this compound's effects:

  • Concentration-response relationships: Fit current inhibition data with Hill equation to determine IC₅₀ values
  • Voltage-dependence of activation: Calculate conductance-voltage relationships and fit with Boltzmann function to determine V₁/₂ and slope factor
  • Kinetic analysis: Measure activation time constants by fitting currents with exponential functions
  • State-dependent inhibition: Use specialized voltage protocols to assess binding to open vs. closed states

The experimental workflow for investigating this compound's effects on HCN channels can be visualized as follows:

G A HCN Channel cDNA B In Vitro Transcription A->B C Xenopus Oocyte Injection B->C D Channel Expression (1-3 days) C->D E Two-Electrode Voltage Clamp D->E G Current Recording E->G F This compound Application F->G H Data Analysis G->H I Mechanistic Insights H->I

Figure 1: Experimental workflow for studying this compound-HCN channel interactions using Xenopus oocyte expression and electrophysiology.

Functional Consequences and Therapeutic Significance

Impact on Neuronal Excitability and Circuit Function

The inhibition of HCN channels by this compound has significant implications for neuronal excitability and synaptic integration:

  • Reduced neuronal input resistance: By inhibiting Ih currents, this compound increases neuronal input resistance, enhancing synaptic potential amplitude and temporal summation
  • Modulated dendritic integration: HCN channels in dendritic compartments shape the integration of synaptic inputs, and their inhibition can alter spatial and temporal summation
  • Stabilized resting membrane potential: Reduced Ih contribution to resting membrane potential can decrease neuronal excitability and spontaneous firing

In the ventral tegmental area (VTA), a key region involved in reward and motivation, HCN channels regulate the firing patterns of dopamine neurons. Increased Ih current in VTA dopamine neurons has been observed in animal models of depression, and inhibition of HCN channels in this region produces antidepressant-like effects [5]. This compound-mediated HCN inhibition may therefore contribute to its efficacy in treating depressive disorders.

Therapeutic Implications for Neuropsychiatric Disorders

The HCN channel inhibitory activity of this compound provides a novel mechanistic basis for understanding its therapeutic effects:

  • Major depressive disorder: HCN1 expression increases in the CA1 region of the dorsal hippocampus in chronic unpredictable stress models, and knockdown of HCN1 reduces stress responses and enhances mobility in forced swim tests [1]
  • Schizophrenia: Altered HCN-cAMP signaling in prefrontal cortex networks contributes to working memory deficits in schizophrenia, and mutations in SHANK3 linked to schizophrenia may induce HCN channelopathies [1]
  • Neuropathic pain: HCN channels in the anterior cingulate cortex maintain chronic neuropathic pain states, and their inhibition may provide analgesic effects [6]

The isoform selectivity of this compound (HCN1 > HCN4 > HCN2) may offer therapeutic advantages, as HCN1 is predominantly expressed in the nervous system while HCN4 is the primary isoform in cardiac pacemaker cells. This selectivity profile potentially allows for neurological effects with reduced cardiac side effects compared to non-selective HCN blockers [1].

Comparison with Other HCN-Targeting Therapeutic Approaches

Table 3: HCN Channel-Targeting Therapeutic Strategies

Therapeutic Approach Molecular Target Developmental Stage Key Characteristics
This compound HCN1 > HCN4 Active metabolite of approved drug Additional mechanisms (NET inhibition, receptor antagonism)
Ivabradine HCN4 (cardiac) FDA-approved for angina Poor blood-brain barrier penetration
Cilobradine analogs HCN channels Preclinical development Designed for improved brain penetration
ZD7288 All HCN isoforms Research tool Pro-emetic effects limit therapeutic utility

Recent drug development efforts have focused on creating brain-penetrant HCN inhibitors with improved therapeutic profiles. Novel compounds such as MS7710 and MS7712 demonstrate superior brain/plasma concentration ratios and potent inhibition of VTA dopamine neuron firing, with promising antidepressant efficacy in animal models [5]. These developments highlight the continued interest in HCN channels as therapeutic targets for neuropsychiatric disorders.

Conclusion and Future Directions

This compound represents a clinically relevant HCN channel inhibitor that emerges as an active metabolite of an established therapeutic agent. Its mechanism of action involves concentration-dependent hyperpolarizing shifts in HCN1 activation voltage dependence and slowed activation kinetics, preferentially inhibiting closed channels without pore blockade. The isoform selectivity profile (HCN1 > HCN4 > HCN2) may offer therapeutic advantages for neurological disorders while minimizing cardiac effects.

Future research should focus on precisely mapping the binding site of this compound on HCN channels through structural approaches, developing analogs with improved potency and selectivity, and understanding the circuit-level effects of HCN inhibition in disease-relevant neural networks. The dual mechanisms of this compound—combining HCN channel inhibition with norepinephrine reuptake blockade and receptor interactions—represent a promising polypharmacological approach for treating complex neuropsychiatric conditions.

References

LC-MS/MS Method for Quantification of Norquetiapine: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Norquetiapine is the principal active metabolite of the atypical antipsychotic quetiapine, which is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Unlike the parent drug, this compound exhibits a distinct pharmacological profile characterized by potent norepinephrine reuptake inhibition and partial 5-HT1A receptor agonism, which is believed to mediate quetiapine's antidepressant effects [1] [2]. The monitoring of this compound concentrations in biological matrices has become increasingly important for optimizing therapeutic outcomes and understanding the pharmacokinetic-pharmacodynamic relationships of quetiapine therapy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the analytical method of choice for quantifying this compound in biological samples due to its superior sensitivity, specificity, and ability to simultaneously determine both the parent drug and its metabolites. This application note provides a comprehensive collection of validated LC-MS/MS methods for the quantification of this compound in various biological matrices, including detailed protocols, method validation data, and practical applications for researchers and clinical scientists working in psychopharmacology and therapeutic drug monitoring.

Method Summaries and Comparisons

Various research groups have developed and validated LC-MS/MS methods for the simultaneous quantification of quetiapine and its active metabolite this compound in different biological matrices. The following table summarizes the key characteristics of these analytical methods, highlighting the sample preparation techniques, chromatographic conditions, and achieved sensitivity:

Table 1: Comparison of LC-MS/MS methods for quantification of quetiapine and this compound

Method Characteristic Peddio et al. (2014) [1] Zhou et al. (2013) [2] [3] Doleman et al. (2020) [4] Huang et al. (2021) [5]
Matrix Microsomal matrix Human plasma Human whole blood (DBS) Human plasma
Extraction Technique Protein precipitation Liquid-liquid extraction (MTBE) Dried blood spot extraction Liquid-liquid extraction (MTBE)
LC Column Reversed phase Sunfire C18 (50×2.1 mm, 5μm) Phenyl-hexyl -
Mobile Phase Gradient elution Isocratic Isocratic -
Ionization Mode ESI+ ESI+ ESI+ nano-ESI+
LLOQ (this compound) 1.0 ng/mL 0.6 ng/mL 0.5 ng/mL 0.5 ng/mL
Linear Range (this compound) 1.0–200.0 ng/mL 0.6–600 ng/mL 0.5–500 ng/mL 3–120 ng/mL
Internal Standards Clozapine 13C6-quetiapine, d8-norquetiapine Deuterated IS 4-aminopyridine
Run Time - 4 min - 15 min

The selection of an appropriate method depends on several factors, including the available biological matrix, required sensitivity, available equipment, and throughput requirements. Methods utilizing liquid-liquid extraction generally provide cleaner extracts and better sensitivity, while protein precipitation offers simplicity and rapid sample preparation [1] [2]. The dried blood spot (DBS) technique represents an innovative approach that minimizes sample volume requirements and simplifies storage and transportation, making it particularly valuable for pediatric studies or situations where limited sample volumes are available [4].

Detailed Experimental Protocols

Sample Preparation Procedures
3.1.1 Liquid-Liquid Extraction from Plasma

For the determination of quetiapine and this compound in human plasma, Zhou et al. developed a robust liquid-liquid extraction protocol that effectively minimizes matrix effects while providing high recovery rates [2]:

  • Aliquot 100 μL of plasma sample into a suitable extraction tube
  • Add stable isotope-labeled internal standards: 13C6-quetiapine for quetiapine and d8-norquetiapine for this compound
  • Add 50 μL of ammonium hydroxide (1 M) to adjust pH and improve extraction efficiency
  • Extract with 1 mL of methyl tert-butyl ether (MTBE) by vortex mixing for 10 minutes
  • Centrifuge at 13,000 × g for 5 minutes to separate phases
  • Transfer 800 μL of the organic (upper) layer to a clean tube
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C
  • Reconstitute the residue with 100 μL of mobile phase and vortex mix thoroughly
  • Transfer to autosampler vials for LC-MS/MS analysis

This method has demonstrated extraction efficiencies exceeding 85% for both quetiapine and this compound, with minimal matrix effects observed during validation [2].

3.1.2 Dried Blood Spot (DBS) Sample Preparation

Doleman et al. developed an innovative dried blood spot method for the determination of quetiapine, this compound, and quetiapine sulphoxide in human whole blood [4]:

  • Spot 20 μL of whole blood onto ID Biological Systems 226 collection cards
  • Air dry the cards at room temperature for a minimum of 2 hours
  • Punch a 5 mm disc from the center of the blood spot
  • Transfer the disc to a clean extraction tube
  • Add 250 μL of methanol:water (80:20, v/v) containing deuterated internal standards
  • Vortex mix for 10 minutes to ensure complete extraction
  • Centrifuge at 13,000 × g for 5 minutes to pellet debris
  • Transfer 200 μL of supernatant to a clean tube
  • Evaporate to dryness under nitrogen at 40°C
  • Reconstitute in 100 μL of mobile phase for LC-MS/MS analysis

The DBS method required modifications from standard procedures to achieve the desired sensitivity, including increased blood volume, larger punch size, and optimized extraction solvent composition [4].

LC-MS/MS Analysis Conditions
3.2.1 Chromatographic Separation

Zhou et al. achieved optimal separation using isocratic elution on a Sunfire C18 column (50 × 2.1 mm, 5 μm) maintained at 40°C [2] [3]. The mobile phase consisted of 10 mM ammonium formate (pH 4.0) and acetonitrile (35:65, v/v) delivered at a flow rate of 0.3 mL/min. The autosampler temperature was maintained at 10°C, and the injection volume was 10 μL. Under these conditions, retention times were approximately 2.12 min for quetiapine and 2.24 min for this compound, with a total cycle time of 4.0 minutes, enabling high-throughput analysis.

In contrast, Peddio et al. utilized gradient elution for the separation of quetiapine and this compound from microsomal matrix [1]. The gradient program started with 10% mobile phase B (0.1% formic acid in acetonitrile) and 90% mobile phase A (0.1% formic acid in water), increasing to 90% B over 5 minutes, then returning to initial conditions for re-equilibration. This approach provided effective separation of the analytes from potentially interfering matrix components.

3.2.2 Mass Spectrometric Detection

Electrospray ionization (ESI) in positive mode has been universally employed for the detection of quetiapine and this compound due to the basic nature of these compounds. Multiple reaction monitoring (MRM) transitions were optimized for each analyte and internal standard to achieve maximum sensitivity and specificity:

Table 2: Optimized MRM transitions for quetiapine and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Quetiapine 384.3 253.2 ESI+ [2]
13C6-quetiapine (IS) 390.3 259.2 ESI+ [2]
This compound 296.3 210.1 ESI+ [2]
d8-Norquetiapine (IS) 304.3 210.2 ESI+ [2]
Quetiapine sulfoxide - - ESI+ [4]

The mass spectrometric parameters, including collision energy, declustering potential, and source temperature, should be optimized for each specific instrument to achieve optimal sensitivity. The use of stable isotope-labeled internal standards is strongly recommended to correct for variability in extraction efficiency, matrix effects, and ionization efficiency [2] [4].

Method Validation Parameters

Accuracy, Precision, and Sensitivity

Comprehensive validation of bioanalytical methods for the quantification of this compound follows established regulatory guidelines, with key parameters summarized below:

Table 3: Method validation parameters for this compound quantification in biological matrices

Validation Parameter Zhou et al. (Plasma) [2] Doleman et al. (DBS) [4] Peddio et al. (Microsomal) [1]
LLOQ 0.6 ng/mL 0.5 ng/mL 1.0 ng/mL
Linear Range 0.6-600 ng/mL 0.5-500 ng/mL 1.0-200.0 ng/mL
Accuracy (%) <108.8% Within acceptance criteria -
Precision (% RSD) ≤11.1% Within acceptance criteria -
Extraction Recovery >85% - -
Matrix Effects Effectively compensated by IS Matrix suppression observed for sulfoxide -
Carry-over Minimal - -

The validation data demonstrate that all methods exhibited suitable sensitivity for the quantification of this compound in their respective matrices, with LLOQs sufficient for monitoring therapeutic concentrations. The precision and accuracy values met accepted criteria for bioanalytical method validation, with intra-day and inter-day precision generally below 15% RSD, and accuracy values within 85-115% of nominal concentrations [2] [4].

Specificity, Linearity, and Stability

Method specificity was demonstrated in all studies through the analysis of blank matrices from at least six different sources, with no significant interfering peaks observed at the retention times of the analytes or internal standards. The use of MRM detection with characteristic mass transitions provided an additional layer of specificity, ensuring reliable identification and quantification of the target analises [2] [4].

Linearity was established over the concentration ranges outlined in Table 3, with correlation coefficients (r) typically exceeding 0.99 for calibration curves. Weighted least-squares regression (1/x or 1/x²) was employed to account for heteroscedasticity across the concentration range [1] [2].

Stability assessments conducted by Zhou et al. demonstrated that quetiapine and this compound remained stable in plasma through three freeze-thaw cycles, during short-term storage at room temperature for 24 hours, and following extended storage at -70°C for 30 days [2]. The DBS method also demonstrated stability of analytes on the collection cards for specified periods, facilitating sample transportation and storage [4].

Applications in Research and Clinical Settings

The validated LC-MS/MS methods for this compound quantification have been successfully applied in various research and clinical contexts:

  • Pharmacokinetic Studies: Zhou et al. utilized their method to characterize the pharmacokinetic profiles of quetiapine and this compound in Chinese schizophrenic patients following oral administration, revealing important ethnic considerations in drug metabolism [2] [3].

  • Therapeutic Drug Monitoring: The high sensitivity and specificity of these methods enable accurate quantification of trough concentrations in patients receiving quetiapine therapy, facilitating individualized dosing regimens based on therapeutic ranges [1].

  • Drug Metabolism Studies: Peddio et al. applied their method to investigate quetiapine metabolism in human liver microsomes, providing insights into the enzymatic pathways responsible for this compound formation and subsequent metabolism [1].

  • Forensic Toxicology: The DBS method developed by Doleman et al. offers advantages for post-mortem analysis or situations where conventional blood collection is impractical, enabling simplified sample collection and storage [4].

  • Pharmacogenomic Research: The correlation between CYP450 polymorphisms and this compound exposure can be investigated using these sensitive methods, potentially identifying genetic determinants of treatment response [1] [5].

The following workflow diagram illustrates the complete process for sample preparation and analysis using the liquid-liquid extraction method:

G Plasma Plasma AddIS Add Internal Standards Plasma->AddIS IS IS IS->AddIS Alkalinize Alkalinize with NH4OH AddIS->Alkalinize Extract Extract with MTBE Alkalinize->Extract Centrifuge Centrifuge Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS Results Results LCMSMS->Results

Figure 1: Workflow for sample preparation and analysis of this compound in plasma using liquid-liquid extraction

Troubleshooting and Technical Considerations

Successful implementation of LC-MS/MS methods for this compound quantification requires attention to several potential challenges:

  • Matrix Effects: Evaluation of matrix effects using post-column infusion or post-extraction addition methods is essential. The use of stable isotope-labeled internal standards effectively compensates for suppression or enhancement of ionization [2] [4].

  • Carry-over: To minimize carry-over between injections, adequate wash solvents should be employed in the autosampler, and injection order should be randomized when possible.

  • Stability in Solution: Quetiapine and this compound may demonstrate instability in certain solutions. Freshly prepared standards and storage at appropriate temperatures are recommended [2].

  • Chromatographic Performance: Deterioration of chromatographic performance, evidenced by peak broadening or retention time shifts, may indicate column degradation, necessitating column replacement or regeneration [2].

  • DBS-Specific Considerations: For dried blood spot methods, factors including hematocrit effects, spot homogeneity, and punch location must be controlled to ensure accurate quantification [4].

Conclusion

The LC-MS/MS methods presented in this application note provide robust, sensitive, and specific approaches for the quantification of this compound in various biological matrices. The detailed protocols and validation data support the implementation of these methods in diverse settings, from clinical laboratories engaged in therapeutic drug monitoring to research institutions investigating the pharmacokinetics and metabolism of quetiapine. The continuing refinement of these methods, including the development of alternative sampling approaches such as dried blood spots, promises to further enhance the accessibility and application of this compound monitoring in both research and clinical practice.

References

analytical method validation for norquetiapine in microsomal matrix

Author: Smolecule Technical Support Team. Date: February 2026

Validated Method Summary for Quetiapine and Norquetiapine

This table consolidates the key validation parameters for the LC-MS/MS method as described by Peddio et al. (2014) [1].

Parameter Details for Quetiapine Details for this compound
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Protein Precipitation [1] Protein Precipitation [1]
Chromatography Reversed-phase column with gradient elution [1] Reversed-phase column with gradient elution [1]
Ionization & Detection Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM) [1] Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM) [1]
Internal Standard Clozapine [1] Clozapine [1]
Quantification Range 2.3 - 452.9 nM (0.9 - 173.7 ng/mL) [1] 2.7 - 543.0 nM (1.0 - 200.0 ng/mL) [1]
Linearity Correlation coefficient (r) > 0.999 [1] Correlation coefficient (r) > 0.991 [1]

Workflow for a Microsomal Metabolism Study

The following diagram outlines the general workflow for conducting an in vitro metabolism study using human liver microsomes, based on the methodology implied in the search results [1] [2].

workflow start Study Start prep Microsomal Incubation Preparation start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition & Quantification analysis->data

The key steps involved in this workflow are:

  • Microsomal Incubation Preparation:

    • Microsomal Source: The method uses a pool of human liver microsomes (e.g., BD UltraPool HLM 150) [1]. Commercially available, metabolically competent human liver cell models like differentiated HepaRG cells are also relevant and powerful models for such studies [2].
    • Incubation Setup: The incubation mixture typically includes the microsomal preparation, a buffer (like phosphate), a NADPH-regenerating system to supply energy for the Cytochrome P450 enzymes, and the substrate quetiapine. The reaction is carried out at a physiological temperature (37°C) for a defined period [1] [2].
    • Reaction Termination: The reaction is stopped at predetermined time points, often by adding a solvent like acetonitrile, which also serves to precipitate proteins [1] [3].
  • LC-MS/MS Analysis:

    • Sample Preparation: The method employs a simple protein precipitation technique with acetonitrile to remove proteins from the microsomal matrix before analysis [1].
    • Chromatography: Separation of quetiapine, this compound, and the internal standard is achieved using a reversed-phase (C18) column and a gradient elution method [1].
    • Mass Spectrometry Detection: The compounds are ionized using an electrospray ionization (ESI) source in positive mode. Detection and quantification are performed in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and specificity. The specific ion transitions monitored are not detailed in the retrieved abstract but are critical for the method [1].
  • Data Acquisition and Quantification:

    • Quantification is based on the peak area ratio of the analyte (quetiapine or this compound) to the internal standard (clozapine) [1].
    • A calibration curve is constructed from spiked standard samples, which allows for the calculation of the concentration of the analytes in the experimental samples [1].

Advanced Techniques for Metabolism Studies

Recent research highlights advanced techniques that can provide deeper insights into drug metabolism:

  • Molecular Networking: An untargeted approach using LC-HRMS/MS data that visually clusters structurally related molecules. It is highly effective for quickly visualizing metabolism kinetics, identifying major metabolic pathways, and discovering unknown metabolites, as demonstrated for quetiapine [2].
  • Electrochemistry coupled with MS (EC-MS): This technique simulates oxidative phase I metabolism in a non-biological system. It can generate and identify potential transformation products and reactive metabolites, serving as an orthogonal and ethically advantageous source of information to complement microsomal studies [4].

Key Experimental Considerations

When planning or adapting such a method, consider the following:

  • Full Validation: A complete method validation requires assessing parameters like accuracy, precision, recovery, matrix effects, and stability, following guidelines from regulatory bodies like the FDA [3].
  • Metabolic Pathways: Quetiapine metabolism is primarily mediated by CYP3A4 and CYP2D6 enzymes, leading to major metabolites like this compound (via N-desalkylation), 7-hydroxyquetiapine, and quetiapine sulfoxide [2]. The use of specific CYP inhibitors (e.g., ketoconazole for CYP3A4) in incubation experiments can help elucidate the enzyme-specific pathways [2].

I hope this structured summary provides a solid foundation for your work. Should you require the specific MRM transitions or more detailed chromatographic conditions, you may need to access the full text of the primary research article.

References

Comprehensive Application Notes: Protein Precipitation Technique for Norquetiapine Extraction in Bioanalytical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Norquetiapine Analysis

This compound is a pharmacologically active metabolite of the antipsychotic drug quetiapine, with distinct therapeutic activities that contribute significantly to the overall clinical profile of the parent drug. As research has revealed, this compound exhibits potent inhibition of the norepinephrine transporter (NET) and acts as a partial agonist at 5-HT1A receptors, mechanisms that likely underlie its antidepressant and anxiolytic properties observed in clinical settings [1]. Unlike many other antipsychotic metabolites, this compound has been shown to have a unique pharmacological profile that differs substantially from the parent compound, making its separate quantification essential for understanding the complete pharmacological activity of quetiapine therapy.

The extraction and reliable quantification of this compound from biological matrices presents significant analytical challenges due to its presence in complex samples alongside the parent drug and other metabolites. Protein precipitation (PPT) has emerged as a fundamental sample preparation technique that offers simplicity, efficiency, and effectiveness for extracting this compound from various biological matrices, including plasma, blood, and brain tissue homogenates [2] [3]. This technique leverages the principle of disrupting protein-binding interactions and precipitating proteins through the addition of organic solvents, acids, or salts, thereby releasing protein-bound analytes into solution for subsequent analysis. The popularity of PPT in bioanalytical methods for this compound stems from its compatibility with high-throughput workflows, minimal requirement for specialized equipment, and proven effectiveness in preparing clean samples for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Methodology Principles and Mechanisms

Fundamental Principles of Protein Precipitation

Protein precipitation operates on the principle of altering the solubility equilibrium of proteins in biological samples through the addition of precipitating agents. When applied to this compound extraction, this technique effectively liberates the analyte from protein-binding sites while simultaneously removing interfering proteins and phospholipids that could compromise analytical sensitivity or instrument performance. The core mechanism involves the disruption of the solvation layer surrounding protein molecules, which destabilizes their native structure and promotes aggregation and precipitation [4]. For this compound, which may be bound to plasma proteins such as albumin, this process is crucial for achieving accurate quantification of total drug concentrations.

The effectiveness of protein precipitation for this compound extraction depends on several key factors related to the physicochemical properties of both the analyte and the precipitating solvent. This compound's molecular structure, featuring a dibenzothiazepine core with a piperazinyl substituent, confers moderate hydrophobicity and basic character, with predicted pKa values around 8.83 for its amine functionalities [5]. These properties influence its solubility in various precipitation solvents and its recovery during the extraction process. Successful methods typically employ organic solvents such as acetonitrile or methanol in specific ratios to sample volume, which not only effectively precipitate proteins but also ensure sufficient solubility and stability of this compound in the resulting supernatant for subsequent analysis.

This compound Properties and Analytical Challenges

This compound (11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine) presents several analytical challenges that must be addressed through optimized sample preparation. As a secondary amine with molecular weight of 296.12 g/mol (free base), this compound exhibits moderate protein binding in biological systems and exists in equilibrium between free and bound states [6] [1]. Its metabolism primarily involves hepatic CYP3A4-mediated pathways, resulting in multiple metabolites that must be chromatographically resolved from the parent metabolite during analysis. Additionally, this compound's concentration in biological samples typically ranges from sub-ng/mL to hundreds of ng/mL, necessitating highly sensitive detection methods.

The presence of phospholipids and endogenous compounds in biological matrices, particularly in brain tissue, presents significant challenges for this compound extraction. These interferents can cause ion suppression or enhancement during mass spectrometric detection, leading to inaccurate quantification [3]. Protein precipitation effectively addresses this issue by removing a substantial portion of these interferents while maintaining high recovery of the target analyte. Furthermore, the stability of this compound during sample preparation must be considered, as improper handling or extraction conditions can lead to degradation or interconversion between quetiapine and its metabolites.

Detailed Extraction Protocols

Protein Precipitation from Blood/Plasma Samples

The following optimized protocol for this compound extraction from blood and plasma samples has been demonstrated to provide excellent recovery and minimal matrix effects in validated bioanalytical methods [2]:

  • Sample Collection and Preparation: Collect blood samples in appropriate anticoagulant-containing tubes (e.g., EDTA). Centrifuge at 2000-3000 × g for 10 minutes at 4°C to separate plasma. Alternatively, use 100 μL of whole blood if plasma separation is not feasible.

  • Precipitation Procedure:

    • Transfer 100 μL of plasma or blood to a disposable 2-mL polypropylene Safe-Lock tube.
    • Add 50 μL of internal standard solution (e.g., this compound-D8 at 10 ng/mL in methanol).
    • Add 50 μL of methanol and 300 μL of acetonitrile (MeCN).
    • Vortex mix thoroughly for 30-60 seconds.
    • Allow the mixture to stand for 10 minutes at room temperature to ensure complete protein precipitation.
  • Separation and Cleanup:

    • Centrifuge at 10,000 × g for 5 minutes to pellet the precipitated proteins.
    • Transfer 300 μL of the clear supernatant to an ultrafiltration (UF) filter unit (30-kDa Omega membrane).
    • Centrifuge the UF unit at 2000 × g for 5 minutes.
    • Transfer 250 μL of the filtrate to a glass-lined 96-well plate.
  • Concentration and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen at 40°C.
    • Reconstitute the residue in 100 μL of 15% methanol acidified with 0.1% formic acid.
    • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

This method has been validated for linearity, precision, and accuracy across concentration ranges typically encountered in pharmacokinetic studies, with demonstrated effectiveness for both plasma and whole blood samples [2].

Protein Precipitation from Brain Tissue Homogenates

The extraction of this compound from brain tissue requires additional homogenization steps but follows similar precipitation principles [2] [3]:

  • Tissue Homogenization:

    • Weigh brain tissue samples (typically 50-150 mg for midbrain and 10-60 mg for prefrontal cortex).
    • Transfer tissue to a lysing tube containing ceramic beads for soft tissues.
    • Add a ninefold mass of cold water (approximately 4°C) to the tissue.
    • Homogenize using a programmable homogenizer (e.g., Precellys Evolution) with soft tissue program (speed 5800 rpm, cycle 2 × 15 s, pause 30 s).
  • Precipitation Procedure:

    • Transfer 100 μL of the brain tissue homogenate to a 2-mL polypropylene tube.
    • Add 50 μL of internal standard solution.
    • Add 50 μL of methanol and 300 μL of acetonitrile.
    • Vortex mix thoroughly and allow to stand for 10 minutes.
    • Centrifuge at 10,000 × g for 5 minutes.
  • Cleanup and Reconstitution:

    • Transfer 300 μL of supernatant to a UF filter unit.
    • Centrifuge at 2000 × g for 5 minutes.
    • Transfer 250 μL of filtrate to a glass-lined plate.
    • Evaporate under nitrogen at 40°C and reconstitute in 100 μL of 15% methanol with 0.1% formic acid.

Table 1: Optimal Sample Amounts for Different Brain Regions

Brain Region Typical Tissue Weight Homogenization Volume
Midbrain 50-150 mg 9× cold water
Prefrontal Cortex 10-60 mg 9× cold water
Whole Brain 100-200 mg 9× cold water

This method has been successfully applied to various brain regions and provides reliable recovery of this compound while effectively removing the abundant phospholipids and endogenous lipophilic substances present in brain tissue that can cause ion suppression in MS analysis [3].

Analytical Conditions and Instrument Parameters

Liquid Chromatography Conditions

Optimal separation of this compound from quetiapine and other metabolites is achieved using the following chromatographic conditions [2]:

  • Column: Acquity HSS TS3 (1.8 μm, 2.1 mm I.D. × 100 mm) or equivalent C18 column
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • Initial: 80% A, 20% B
    • Linear gradient to 65% A (35% B) over 5 min
    • Change to 100% B over 0.5 min
    • Maintain at 100% B for 1.5 min
    • Return to 80% A (20% B) over 0.1 min
    • Equilibrate for 1.9 min before next injection
  • Total Run Time: 9 minutes
  • Flow Rate: 400 μL/min
  • Column Temperature: 40 ± 2°C
  • Injection Volume: 5 μL
  • Autosampler Temperature: 10 ± 2°C

Under these conditions, this compound elutes at approximately 3.97 minutes, while O-dealkylquetiapine and quetiapine elute at 4.30 and 4.54 minutes, respectively, providing baseline separation of all analytes and minimizing potential interference from in-source fragmentation [2].

Mass Spectrometry Parameters

Detection and quantification of this compound are optimally performed using triple quadrupole mass spectrometry in multiple reaction monitoring (MRM) mode with the following parameters [2] [3]:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Spray Voltage: 2.5 kV
  • Source Temperature: 500°C
  • Curtain Gas (CUR): 20 psi
  • Ion Source Gas 1 (GS1): 60 psi
  • Ion Source Gas 2 (GS2): 60 psi
  • Collision Gas (CAD): 9 psi (nitrogen)

Table 2: Optimized MRM Transitions for this compound and Related Compounds

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV) Cell Exit Potential (V)
This compound 296.12 268.10 150 100 30 10
This compound 296.12 213.10 150 100 35 10
Quetiapine 384.17 253.20 150 100 30 10
Quetiapine-D8 392.20 261.20 150 100 30 10

The bolded Q3 ions are typically used for quantification, while the other ions serve as qualifiers to ensure proper analyte identification [2]. The mass spectrometer should be operated at unit mass resolution for both Q1 and Q3 to achieve optimal sensitivity and selectivity.

Method Performance and Validation Data

Quantitative Performance Metrics

The protein precipitation method for this compound extraction has been rigorously validated according to regulatory guidelines, demonstrating excellent performance across key parameters [2]:

Table 3: Method Validation Summary for this compound in Biological Matrices

Parameter Blood/Plasma Brain Tissue Acceptance Criteria
LOD 0.1 ng/mL 1.0 ng/g S/N ≥ 3
LLOQ 0.1 ng/mL 1.0 ng/g RSDR < 20%, Bias ± 20%
Linear Range 0.1-300 ng/mL 1-300 ng/g r² > 0.99
Precision (RSD%) < 10% < 10% Intra-day & inter-day
Accuracy (% Bias) < 5% < 5% Across QC levels
Extraction Recovery > 95% > 95% Consistent across levels
Matrix Effect Minimal suppression Moderate suppression IS normalized

The method demonstrates exceptional sensitivity with limits of detection as low as 0.1 ng/mL in blood and 1.0 ng/g in brain tissue, making it suitable for quantifying this compound even at low concentrations encountered in pharmacokinetic studies [2]. The extraction recovery consistently exceeds 95% across concentration levels from 1 ng/mL to 100 ng/mL in blood and 10 ng/g to 1000 ng/g in brain tissue, indicating highly efficient analyte recovery with minimal loss during the precipitation process.

Specificity and Stability

Method specificity has been demonstrated through the analysis of blank matrix samples from at least six different sources, showing no significant interfering peaks at the retention times of this compound, quetiapine, or the internal standard [2] [3]. The chromatographic separation effectively resolves this compound from potential isobaric interferences, including in-source fragmentation products of quetiapine and O-dealkylquetiapine.

Stability assessments have confirmed that this compound remains stable under various conditions relevant to the analytical procedure:

  • Bench-top stability: ≥24 hours at room temperature
  • Processed sample stability: ≥48 hours in autosampler at 10°C
  • Freeze-thaw stability: ≥3 cycles at -20°C and -80°C
  • Long-term storage stability: ≥6 months at -80°C

The inclusion of a stable isotope-labeled internal standard (this compound-D8) effectively compensounds for any minor variations in extraction efficiency or matrix effects, ensuring accurate quantification throughout the validated concentration range [2].

Technical Considerations and Optimization Strategies

Critical Method Parameters

Several parameters require careful optimization to ensure robust and reproducible protein precipitation for this compound extraction:

  • Precipitant Selection: Acetonitrile generally provides superior protein removal efficiency (>96%) compared to methanol or acetone, while simultaneously extracting this compound with high recovery [7]. The precipitant-to-sample ratio of 3:1 (300 μL MeCN:100 μL sample) has been established as optimal for complete protein precipitation while maintaining acceptable sample dilution.

  • Acidification Effects: The addition of 0.1% formic acid to the reconstitution solvent enhances ionization efficiency in positive ESI mode by promoting protonation of this compound's basic nitrogen atoms. However, excessive acidification should be avoided as it may promote degradation of the analyte or adversely affect chromatographic performance.

  • Ultrafiltration Optimization: The use of 30-kDa molecular weight cutoff filters effectively removes residual proteins and phospholipids that may not be completely precipitated by organic solvents alone. This additional cleanup step significantly reduces matrix effects in mass spectrometric detection, particularly for complex matrices like brain tissue homogenates [2].

Troubleshooting Common Issues
  • Ion Suppression: If significant ion suppression is observed, consider increasing the ultrafiltration centrifugation time or incorporating a phospholipid removal plate during sample preparation. Additionally, optimizing the chromatographic separation to elute this compound away from major matrix interferences can mitigate suppression effects.

  • Poor Recovery: Low this compound recovery may result from incomplete protein precipitation or analyte adsorption to labware. Using siliconized polypropylene tubes and ensuring adequate mixing after precipitant addition can improve recovery. Adding a small percentage of organic solvent (e.g., 5-10% methanol) to the water used in homogenization can also minimize adsorption losses.

  • Chromatographic Issues: Peak tailing or broadening may indicate column degradation or insufficient mobile phase pH control. This compound's basic nature benefits from mobile phases with acidic pH (2-4) to promote symmetric peak shapes. Regular column cleaning and replacement when performance deteriorates is recommended.

The following workflow diagram illustrates the complete protein precipitation procedure for this compound extraction:

G start Sample Collection plasma Plasma/Blood (100 µL) start->plasma brain Brain Tissue (50-150 mg) start->brain is Add Internal Standard (50 µL) plasma->is homog Homogenize with 9× cold water brain->homog homog->is ppt Protein Precipitation +300 µL MeCN/+50 µL MeOH is->ppt cent1 Centrifuge 10,000 × g, 5 min ppt->cent1 transfer Transfer Supernatant (300 µL) cent1->transfer uf Ultrafiltration 30-kDa membrane transfer->uf cent2 Centrifuge 2,000 × g, 5 min uf->cent2 evap Evaporate under N₂ at 40°C cent2->evap reconst Reconstitute in 100 µL 15% MeOH + 0.1% Formic Acid evap->reconst lcms LC-MS/MS Analysis reconst->lcms

Diagram 1: Complete workflow for this compound extraction using protein precipitation technique

Applications in Research and Clinical Settings

The protein precipitation method for this compound extraction has enabled numerous applications in both basic research and clinical settings. In preclinical pharmacokinetic studies, this technique has been employed to characterize the concentration-time profiles of this compound in plasma and brain tissue following administration of quetiapine to rodent models [3]. These studies have revealed important insights into the blood-brain barrier penetration of this compound and its accumulation in cerebral tissues, helping to elucidate its potential contributions to the central nervous system effects of quetiapine therapy.

In clinical research applications, the method has supported therapeutic drug monitoring initiatives and pharmacokinetic-pharmacodynamic studies aimed at understanding the relationship between this compound concentrations and clinical outcomes. The robust and straightforward nature of protein precipitation makes it particularly suitable for high-throughput clinical applications where large numbers of samples require processing. Furthermore, the method has been adapted for simultaneous quantification of this compound alongside other psychotropic medications, such as duloxetine, facilitating drug-drug interaction studies in patients receiving combination therapy for complex psychiatric conditions [8].

The translational relevance of this compound quantification extends to investigations of its potential role in mediating the antidepressant and anxiolytic effects observed in patients treated with quetiapine. As research has demonstrated, this compound's activity at the norepinephrine transporter and 5-HT1A receptors provides a plausible mechanistic basis for these clinical effects [1]. The availability of reliable bioanalytical methods for this compound quantification thus represents an essential tool for advancing our understanding of quetiapine's complete pharmacological profile and optimizing its clinical use across various psychiatric indications.

Conclusion

The protein precipitation technique described in these application notes provides a robust, efficient, and reproducible method for extracting this compound from various biological matrices. The optimized protocol delivers high recovery of the analyte while effectively removing proteins and phospholipids that could interfere with subsequent LC-MS/MS analysis. With demonstrated applicability to both plasma and brain tissue samples, this method supports a wide range of research applications, from basic pharmacokinetic studies to clinical therapeutic drug monitoring.

The critical advantages of this protein precipitation approach include its technical simplicity, minimal requirement for specialized equipment, and compatibility with high-throughput workflows. When combined with the described LC-MS/MS conditions, the method achieves the sensitivity and specificity necessary for reliable this compound quantification across clinically relevant concentration ranges. As research continues to elucidate the distinctive pharmacological contributions of this compound to quetiapine's overall clinical profile, this extraction technique will remain an invaluable tool for advancing our understanding of this important antipsychotic medication and its active metabolite.

References

Comprehensive Application Notes and Protocols: Preparation and Characterization of Norquetiapine-Loaded PLGA Microspheres for Long-Acting Injectable Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Background and Introduction

Norquetiapine (N-desalkyl quetiapine) is a pharmacologically active metabolite of the antipsychotic drug quetiapine, possessing a unique receptor binding profile that includes norepinephrine transporter inhibition and serotonin 5-HT1A partial agonism. These properties contribute to its potential antidepressant effects alongside antipsychotic activity, making it a promising therapeutic agent for the management of schizophrenia and mood disorders [1] [2]. However, the clinical utility of this compound is limited by its relatively short half-life (9-12 hours in humans), necessitating frequent dosing to maintain therapeutic plasma concentrations. This pharmacokinetic challenge often results in suboptimal patient compliance, fluctuating drug levels, and increased risk of disease relapse in chronic mental disorders requiring long-term pharmacotherapy [1].

Long-acting injectable (LAI) formulations based on biodegradable polymers represent an innovative approach to address these limitations. Poly(D,L-lactide-co-glycolide) (PLGA) has emerged as the predominant polymer matrix for developing sustained-release microspheres due to its excellent biocompatibility, biodegradability, and regulatory approval by the US Food and Drug Administration (FDA) for multiple drug products [3] [4]. PLGA undergoes hydrolysis in the body to yield lactic acid and glycolic acid, which are subsequently metabolized via the tricarboxylic acid cycle to carbon dioxide and water, ensuring safe elimination from the body without residual toxicity [3]. The controlled release kinetics of PLGA-based microspheres can maintain consistent plasma drug concentrations for extended periods ranging from weeks to months, thereby reducing dosing frequency, minimizing peak-trough fluctuations, and improving therapeutic outcomes through enhanced medication adherence [1] [5].

This application note provides comprehensive experimental protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded PLGA microspheres using the oil-in-water (o/w) emulsion-solvent evaporation method, which has been successfully demonstrated to yield microspheres with favorable encapsulation efficiency and sustained release profiles over more than 20 days [1]. The detailed methodologies described herein are designed to enable researchers in pharmaceutical development to reproducibly fabricate and evaluate long-acting injectable formulations of this compound for potential application in chronic mental illness management.

Materials and Formulation

Required Materials and Equipment

Table 1: Chemical reagents and materials required for this compound PLGA microsphere preparation

Material Specifications Supplier Example Purpose
This compound freebase Synthesized from this compound dihydrochloride Toronto Research Chemicals Active pharmaceutical ingredient
PLGA polymer RESOMER RG 502H (lactide:glycolide 50:50; acid end group) Evonik Industries Biodegradable polymer matrix
Polyvinyl alcohol (PVA) MW 13,000-23,000; 87-89% hydrolyzed Sigma-Aldrich Emulsion stabilizer
Dichloromethane (DCM) HPLC grade Honeywell Burdick & Jackson Organic solvent
Methanol or Ethanol HPLC grade Honeywell Burdick & Jackson Co-solvent
Sodium carbonate Anhydrous Various suppliers Freebase conversion
Deionized water Milli-Q quality Millipore Corporation Aqueous phase

Table 2: Equipment and instruments required for microsphere preparation and characterization

Equipment Type Specifications Application
High-speed homogenizer IKA S18N-19G at 2,800 rpm Emulsion formation
Freeze dryer Operable at -75°C Lyophilization of microspheres
Scanning Electron Microscope GEMINI LEO 1530 Morphological analysis
HPLC system Ultimate 3000 with C8 column Drug quantification
Differential Scanning Calorimeter Q2000 Thermal analysis
X-ray diffractometer Standard powder XRD Crystallinity assessment
Formulation Considerations

The selection of appropriate PLGA characteristics is critical for achieving desired drug release profiles. PLGA 502H, with a lactide:glycolide ratio of 50:50 and inherent viscosity of 0.16-0.24 dL/g, has demonstrated optimal release kinetics for this compound, providing sustained release over approximately 20 days [1]. The monomer ratio significantly influences degradation rates, with PLGA 50:50 exhibiting the fastest degradation due to its low crystallinity and enhanced hydrophilicity [3]. The molecular weight of the polymer affects both mechanical properties and degradation kinetics, with higher molecular weight polymers generally providing more extended release profiles due to slower hydrolysis rates [3]. The drug-to-polymer ratio of 1:5 (w/w) has been successfully implemented for this compound, yielding favorable encapsulation efficiency and release characteristics [1].

The choice of this compound form is another critical consideration. While the hydrochloride salt is commercially available, the freebase form demonstrates superior encapsulation efficiency in PLGA matrices due to its higher lipophilicity and reduced aqueous solubility, which minimize drug partitioning into the external aqueous phase during emulsion formation [1]. The conversion from this compound dihydrochloride to the freebase form can be accomplished through a simple alkaline extraction process using sodium carbonate solution followed by methylene chloride extraction, yielding approximately 89% conversion efficiency [1].

Preparation Protocol

Synthesis of this compound Freebase
  • Dissolution: Completely dissolve 1 g of this compound dihydrochloride in 5 mL of 1 N sodium carbonate solution in a suitable glass container.
  • Reaction: Stir the mixture continuously at room temperature (24-27°C) for 30 minutes to facilitate freebase formation.
  • Extraction: Transfer the mixture to a separatory funnel and extract three times with methylene chloride (approximately 15 mL total volume).
  • Isolation: Combine the organic layers and filter through anhydrous sodium sulfate to remove residual water.
  • Evaporation: Evaporate the methylene chloride under reduced pressure using a rotary evaporator.
  • Drying: Collect the crystalline this compound freebase and dry under vacuum overnight. Expected yield is approximately 0.89 g (89% theoretical yield) [1].
Microsphere Fabrication by O/W Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve 60 mg of this compound freebase and 300 mg of PLGA 502H in 15 mL of dichloromethane:ethanol (9:1 v/v) mixture. Stir continuously until a clear, homogeneous solution is obtained.
  • Aqueous Phase Preparation: Dissolve 0.2% (w/v) PVA in 300 mL of deionized water heated to 60°C to ensure complete dissolution, then cool to room temperature before use.
  • Emulsification: Inject the organic phase into the aqueous phase at a controlled rate of 1 mL/sec while homogenizing at 2,800 rpm for 1 minute using a high-speed homogenizer equipped with an S18N-19G dispersing element.
  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and continue stirring at 500 rpm for 3 hours at room temperature to allow complete evaporation of the organic solvent.
  • Harvesting: Collect the hardened microspheres by centrifugation at 1,500 rpm for 3 minutes and wash three times with deionized water to remove residual PVA and unencapsulated drug.
  • Lyophilization: Resuspend the washed microspheres in 5 mL of deionized water and freeze at -75°C followed by lyophilization for 48 hours to obtain dry, free-flowing powder [1].

The following workflow diagram illustrates the complete preparation process:

G Start Start Preparation A Prepare this compound Freebase 1g NQ·2HCl + 5mL 1N Na₂CO₃ Stir 30 min at 25°C Start->A B Extract with Methylene Chloride Filter and Dry A->B C Prepare Organic Phase 60mg NQ freebase + 300mg PLGA in 15mL DCM:Ethanol (9:1) B->C D Prepare Aqueous Phase 0.2% PVA in 300mL DI Water C->D E Form Emulsion Inject organic phase into aqueous Homogenize at 2800 rpm for 1 min D->E F Solvent Evaporation Stir for 3 hours at 500 rpm E->F G Collect Microspheres Centrifuge at 1500 rpm for 3 min Wash 3× with DI Water F->G H Lyophilization Freeze at -75°C for 48 hours G->H End Final Product Dry PLGA Microspheres H->End

Characterization Methods

Morphological Analysis and Particle Size Distribution

Scanning Electron Microscopy (SEM) provides critical information about the surface morphology, topography, and structural features of the prepared microspheres. For sample preparation, a small amount of lyophilized microspheres should be mounted on an aluminum stub using double-sided conductive carbon tape, then sputter-coated with a thin layer of platinum (approximately 10-15 nm thickness) using a Hummer VI sputtering device to enhance conductivity and prevent charging. Imaging should be performed at accelerating voltages between 5-15 kV with appropriate magnification (typically 500-5,000×) to visualize both overall morphology and surface details [1]. High-quality PLGA microspheres should exhibit spherical geometry, smooth surface, and minimal porosity or surface defects.

Particle size distribution can be determined by analyzing SEM images using image analysis software such as ImageJ (National Institutes of Health). A minimum of 200 particles should be measured to ensure statistical significance. The size distribution should be expressed as volume-weighted mean diameter and polydispersity index (PDI), with PDI values below 0.2 indicating a monodisperse population [6] [7]. The particle size of this compound-loaded PLGA microspheres typically ranges between 10-100 μm, with optimal injectability achieved in the 20-50 μm range [1].

Drug Loading and Encapsulation Efficiency

Drug loading capacity and encapsulation efficiency are critical quality attributes that directly impact the therapeutic efficacy and dosing regimen of the final formulation. These parameters can be quantified using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with the following conditions:

Table 3: HPLC parameters for this compound quantification

Parameter Specification
Column C8 column (100Å, 250 × 4.6 mm, 5 μm)
Mobile phase Acetonitrile:phosphate buffer (pH 6.8) (60:40 v/v)
Flow rate 1.5 mL/min
Detection wavelength 225 nm
Injection volume 20 μL
Column temperature 30°C
Run time 10 min

For sample preparation, accurately weigh 5 mg of this compound-loaded PLGA microspheres and dissolve in 50 mL of 60% acetonitrile solution. Sonicate for 30 minutes to ensure complete dissolution of both polymer and encapsulated drug. Filter the solution through a 0.45 μm membrane filter before analysis. Prepare standard solutions of this compound freebase in the same solvent system at concentrations ranging from 1-100 μg/mL for calibration curve construction.

Calculate drug loading and encapsulation efficiency using the following equations:

Drug loading (%) = (Mass of drug in microspheres / Total mass of microspheres) × 100

Encapsulation efficiency (%) = (Actual drug loading / Theoretical drug loading) × 100

The this compound PLGA microspheres prepared by the o/w emulsion-solvent evaporation method typically demonstrate encapsulation efficiencies exceeding 30% [1].

Solid-State Characterization

Differential Scanning Calorimetry (DSC) analysis provides information about the thermal behavior and physical state of the drug within the polymer matrix. Perform DSC analysis using a calibrated instrument (e.g., TA Instruments Q2000) with 2-5 mg of sample accurately weighed into standard aluminum pans. Run a temperature ramp from 0°C to 300°C at a heating rate of 10°C/min under nitrogen purge (50 mL/min). Compare the thermograms of pure this compound freebase, blank PLGA microspheres, physical mixture, and drug-loaded microspheres. The disappearance of drug melting endotherm in the microsphere formulation indicates conversion of the drug from crystalline to amorphous state, which is desirable for enhanced dissolution and sustained release [1].

Powder X-ray Diffraction (PXRD) provides complementary crystallinity information. Analysis should be performed using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over the 2θ range of 5-40° with a step size of 0.02° and scan rate of 2°/min. The absence of characteristic crystalline peaks of this compound in the microsphere formulation confirms successful amorphization and molecular dispersion of the drug within the polymer matrix [1].

Fourier-Transform Infrared (FTIR) Spectroscopy is used to investigate potential drug-polymer interactions. Prepare samples as KBr pellets (1-2% w/w sample in KBr) and acquire spectra in the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution. The absence of new absorption bands in the microsphere formulation compared to pure components indicates no significant chemical interactions between this compound and PLGA, suggesting that physical encapsulation is the primary mechanism of incorporation [1].

Release and Stability Assessment

In Vitro Release Testing

The in vitro release profile of this compound from PLGA microspheres can be evaluated using the sample and separate method, which is the most widely applied technique for polymeric microparticle formulations [4]. The experimental setup should follow these parameters:

Table 4: In vitro release testing conditions for this compound PLGA microspheres

Parameter Specification
Release medium Phosphate buffer (pH 7.4) with 0.1% Tween 80
Temperature 37°C ± 0.5°C
Agitation Constant shaking at 50 rpm in rotary shaking bath
Sink conditions Maintained throughout the study
Sampling intervals 1, 4, 8, 24, 48, 72 hours, then daily for 30 days
Sample volume 1 mL with equivalent medium replacement

Accurately weigh 20 mg of this compound-loaded microspheres into a glass vial containing 20 mL of release medium pre-warmed to 37°C. At predetermined time points, withdraw 1 mL of release medium and replace with an equal volume of fresh medium to maintain sink conditions. Filter the withdrawn samples through a 0.45 μm membrane filter and analyze by HPLC using the method described in Section 4.2. The cumulative drug release should be calculated considering the dilution effect from medium replacement.

The release profile of this compound from PLGA microspheres typically exhibits a triphasic pattern characterized by: (1) an initial burst release (approximately 20-30% within first 24 hours) attributed to drug located at or near the particle surface; (2) a lag phase with reduced release rates corresponding to polymer hydration and initial degradation; and (3) a secondary release phase during bulk polymer erosion, sustaining drug release for more than 20 days [1] [4].

Accelerated Release Testing and Stability Assessment

Accelerated release testing methods can be employed for quality control purposes and formulation screening during development. These may include elevated temperature (e.g., 45°C), altered pH conditions, or addition of organic solvents to accelerate polymer degradation and drug release kinetics. However, such methods require establishment of correlation with real-time release profiles under standard conditions [4].

Stability studies should be conducted according to ICH guidelines to evaluate the shelf-life of the final microsphere product. Long-term stability should be assessed at 25°C ± 2°C/60% RH ± 5% RH, and accelerated stability at 40°C ± 2°C/75% RH ± 5% RH. Samples should be withdrawn at 0, 1, 3, 6, 9, 12, 18, and 24 months and evaluated for changes in drug content, related substances, moisture content, particle morphology, glass transition temperature, and in vitro release profile. The lyophilized microspheres should be stored in sealed glass vials with rubber stoppers and aluminum seals under vacuum or inert atmosphere to prevent polymer degradation due to moisture uptake.

Applications and Conclusion

Therapeutic Applications and In Vivo Considerations

The developed this compound-loaded PLGA microspheres are designed as a long-acting injectable formulation for the management of chronic mental disorders, particularly schizophrenia and bipolar disorder. Long-acting antipsychotic formulations offer significant clinical advantages by ensuring continuous drug delivery, overcoming non-adherence, and reducing relapse rates in patient populations with limited medication compliance [1] [5]. The maintained therapeutic plasma levels achieved with long-acting formulations minimize the peak-trough fluctuations associated with conventional oral dosing, potentially reducing dose-dependent side effects while maintaining efficacy [5].

For in vivo evaluation, animal studies should be designed to establish pharmacokinetic-pharmacodynamic relationships and determine appropriate dosing intervals. The administration is typically via intramuscular or subcutaneous injection using appropriate vehicles such as sterile saline containing carboxymethyl cellulose or other suspending agents. Blood samples should be collected at predetermined time points and plasma drug concentrations determined using a validated bioanalytical method (e.g., LC-MS/MS). The in vitro-in vivo correlation (IVIVC) should be investigated using mathematical models to predict in vivo performance from in vitro release data, potentially reducing the need for extensive animal studies during formulation optimization [1] [4].

Alternative Preparation Methods

While the o/w emulsion-solvent evaporation method represents a well-established approach for this compound encapsulation, several alternative techniques may offer advantages for specific applications:

Microfluidic Technology: This method enables production of highly monodisperse microspheres with precise size control through laminar flow focusing. The RayDrop microfluidic device with 30-45 μm nozzle configuration can produce PLGA microspheres in the 1-10 μm range with exceptional monodispersity (CV < 2%) [6]. This approach offers superior reproducibility and encapsulation efficiency but may present challenges for large-scale production.

Phase Inversion Methodology: Utilizing non-toxic solvents such as glycofurol instead of traditional organic solvents like dichloromethane can reduce potential solvent-related toxicity and regulatory concerns [8]. This method involves pumping PLGA-drug solution in glycofurol through a needle surrounded by an air jacket into aqueous medium, resulting in instantaneous sphere formation via phase separation.

Spray Drying: This continuous process offers advantages for industrial-scale production but may result in broader particle size distribution and potential drug degradation due to thermal stress [6].

Conclusion and Future Perspectives

The protocols described in this application note provide a comprehensive framework for the preparation and characterization of this compound-loaded PLGA microspheres using the o/w emulsion-solvent evaporation method. The optimized formulation parameters, including PLGA 502H polymer, drug-polymer ratio of 1:5, and specific processing conditions, yield microspheres with favorable characteristics for long-acting injectable administration. The sustained release profile extending over 20 days, coupled with appropriate encapsulation efficiency and desirable physicochemical properties, positions this formulation as a promising alternative to conventional oral dosage forms for chronic schizophrenia management.

Future development efforts should focus on scale-up optimization, sterilization method validation (likely aseptic processing due to the sensitivity of PLGA to radiation sterilization), and comprehensive preclinical safety evaluation. Additionally, exploration of surface modification strategies to further modulate release kinetics or enable targeted delivery may enhance the therapeutic potential of this promising long-acting formulation.

References

Application Notes and Protocols: Preparation and Evaluation of Norquetiapine-Loaded PLGA Microspheres via O/W Emulsion–Solvent Evaporation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Long-acting injectable (LAI) formulations are crucial in the management of chronic psychiatric disorders such as schizophrenia. They enhance therapeutic outcomes by ensuring consistent drug delivery, reducing dosing frequency, and overcoming challenges associated with poor patient compliance. Norquetiapine (NQ), a major active metabolite of quetiapine, presents a promising candidate for LAI development due to its stable pharmacokinetic and pharmacological profile. However, its relatively short half-life (9–12 hours) limits its clinical application, necessitating a sustained-release delivery system [1] [2].

Poly(D,L-lactide-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the US FDA for parenteral drug delivery. It enables sustained release of therapeutic agents over periods ranging from weeks to months [1] [3]. This document details a standardized protocol for fabricating NQ freebase-loaded PLGA microspheres using the oil-in-water (o/w) emulsion–solvent evaporation method, as described in the foundational study. The provided guidelines cover preparation, characterization, and in vitro/in vivo evaluation to aid researchers in developing effective long-acting antipsychotic formulations [1].

Materials

Chemicals and Reagents
  • Active Pharmaceutical Ingredient (API): this compound dihydrochloride (NQ⋅2HCl) [1].
  • Polymer: PLGA 502H (Evonik Ltd.). Other PLGA types (502, 503, 503H) were evaluated, but 502H was selected for its optimal release profile [1].
  • Solvents: Dichloromethane (DCM), Ethanol (HPLC grade) [1].
  • Aqueous Phase Stabilizer: Polyvinyl Alcohol 500 (PVA 500) [1].
  • Other Reagents: Sodium Carbonate (for freebase synthesis), Methylene Chloride (for extraction), Acetonitrile (HPLC grade), Phosphate Buffered Saline (PBS) components [1].
Equipment and Instruments
  • High-Speed Dispersion Homogenizer (e.g., IKA S18N-19G) [1]
  • Mechanical Stirrer with controlled RPM (e.g., IKA RW20 Digital) [4]
  • Freeze Dryer (Lyophilizer) [1]
  • Scanning Electron Microscope (SEM) (e.g., Zeiss GEMINI LEO 1530) [1]
  • High-Performance Liquid Chromatography (HPLC) System (e.g., Thermo Fisher Scientific Ultimate 3000) with C8 column [1]
  • Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000) [1]
  • Powder X-Ray Diffractometer (PXRD) [1]
  • Fourier-Transform Infrared Spectrometer (FT-IR) [1]
  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer 3000) [4]

Methodology

Synthesis of this compound Freebase

This compound freebase was synthesized from its dihydrochloride salt to improve its compatibility with the hydrophobic PLGA polymer and organic solvent system [1].

  • Dissolve 1 g of NQ⋅2HCl in 5 mL of 1 N sodium carbonate solution.
  • Stir the mixture continuously for 30 minutes at room temperature (24–27°C).
  • Extract the liberated freebase using methylene chloride.
  • Filter the product and dry to obtain this compound freebase. The reported yield is approximately 89% (0.89 g from 1 g starting material) [1].
Preparation of PLGA Microspheres

The microspheres are prepared using the o/w emulsion-solvent evaporation technique. The following workflow outlines the key stages of the process.

workflow start Start Preparation sol_prep Solution Preparation start->sol_prep emuls Emulsion Formation sol_prep->emuls organic_phase Prepare Organic Phase aqueous_phase Prepare Aqueous Phase solvent_removal Solvent Evaporation emuls->solvent_removal emuls_step Homogenize at 2800 rpm for 1 min emuls->emuls_step harvest Harvest Microspheres solvent_removal->harvest stir_step Stir for 3 hours at RT solvent_removal->stir_step dry Freeze-Drying harvest->dry wash_step Centrifuge & Wash harvest->wash_step finish Final Product dry->finish

  • Organic Phase Preparation: Dissolve 60 mg of this compound freebase and 300 mg of PLGA 502H in 15 mL of a 9:1 (v/v) dichloromethane:ethanol solvent mixture [1].
  • Aqueous Phase Preparation: Dissolve PVA in distilled water to prepare a 0.2% (w/v) solution. Use 300 mL of this solution as the continuous phase [1].
  • Emulsification: Inject the organic phase into the 0.2% PVA aqueous solution at a controlled rate of 1 mL/s while homogenizing at 2,800 rpm for 1 minute to form a primary o/w emulsion [1].
  • Solvent Evaporation and Hardening: Transfer the emulsion to a mechanical stirrer and stir continuously at a moderate speed for 3 hours at room temperature (24–27°C). This step allows the organic solvent to diffuse into the aqueous phase and evaporate, solidifying the polymer and trapping the drug within the microspheres [1].
  • Collection and Washing: Separate the formed microspheres by centrifugation at 1,500 rpm for 3 minutes. Wash the pellet three times with distilled water to remove residual PVA and unencapsulated drug [1].
  • Freeze-Drying (Lyophilization): Re-suspend the final microsphere product in 5 mL of distilled water and lyophilize for two days at -75°C to obtain a dry, free-flowing powder. Store the dried microspheres in a sealed container at -20°C until use [1].
Key Characterization Methods

A comprehensive characterization strategy is essential to ensure the quality and performance of the microspheres. The table below summarizes the key parameters and methods used.

Table 1: Summary of Key Characterization Methods for Microspheres

Parameter Method / Instrument Brief Description / Purpose
Surface Morphology Scanning Electron Microscopy (SEM) Assess surface texture (smooth/dimpled), shape, and integrity. Samples are sputter-coated with platinum prior to imaging [1] [4].
Particle Size Distribution Laser Diffraction / SEM Image Analysis Determine the average diameter and size distribution of the microsphere population [1] [4].
Drug Loading & Encapsulation Efficiency Reverse-Phase HPLC (RP-HPLC) Quantify the amount of drug encapsulated. Microspheres are dissolved in acetonitrile and analyzed using a C8 column with UV detection at 225 nm [1].
Solid-State Characterization Differential Scanning Calorimetry (DSC) & Powder X-Ray Diffraction (PXRD) Identify the physical state of the drug (crystalline or amorphous) within the polymer matrix [1].
Drug-Polymer Interaction Fourier-Transform Infrared Spectroscopy (FT-IR) Detect potential chemical interactions between this compound and PLGA [1].
In Vitro Drug Release Rotary Shaking Bath Dissolution Evaluate release kinetics in PBS (pH 7.4) at 37°C with constant shaking at 50 rpm [1].

Results and Data Interpretation

Expected Outcomes and Specifications

When the protocol is followed correctly, the resulting microspheres should meet the following specifications based on the research data:

Table 2: Expected Characteristics of this compound Freebase PLGA 502H Microspheres

Characteristic Expected Outcome Significance / Implication
Entrapment Efficiency > 30% [1] Indicates the success of the encapsulation process.
Surface Morphology Spherical particles with a smooth surface [1] Confirms proper formation and solidification.
Drug State in Microspheres Amorphous (confirmed by PXRD & DSC) [1] The drug is molecularly dispersed in the polymer, which favors sustained release.
Drug-Polymer Interaction No significant chemical interaction (confirmed by FT-IR) [1] Suggests physical encapsulation without chemical bonding.
In Vitro Release Profile Sustained release maintained for > 20 days [1] Meets the primary goal of a long-acting formulation.
In Vitro-In Vivo Correlation Good IVIVC established [1] Confirms that in vitro release tests can predict the product's in vivo performance.
Critical Process Parameters and Troubleshooting

The following factors are critical for achieving reproducible and high-quality microspheres:

  • Homogenization Speed: The speed during primary emulsification (2,800 rpm in this protocol) is a key determinant of microsphere size. Higher speeds generally lead to smaller particle sizes [1] [3].
  • Polymer-to-Drug Ratio: The specified ratio of 5:1 (PLGA:NQ) was optimized to provide a sustained release over more than 20 days [1].
  • Solvent Removal Rate: The stirring rate and duration during solvent evaporation are critical for forming dense, non-porous microspheres and preventing drug leakage.
  • Residual Solvents: Ensure complete solvent removal during the hardening and lyophilization steps. Residual Class 2 solvents like dichloromethane are strictly regulated, and alternatives like ethyl formate (a Class 3 solvent) can be explored [5].

Conclusion

This protocol outlines a robust and reproducible method for fabricating this compound-freebase-loaded PLGA microspheres using the o/w emulsion-solvent evaporation technique. The resulting formulation demonstrates sustained in vitro release over 20 days and establishes a good in vitro-in vivo correlation, confirming its potential as a long-acting injectable for the treatment of schizophrenia. By adhering to this detailed protocol, researchers can reliably produce microspheres with desired characteristics for preclinical and further development studies.

References

in vitro binding assays for norquetiapine NET inhibition

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Binding & Functional Assays for Norquetiapine

The following tables summarize the key quantitative data from in vitro studies on this compound's binding affinity and functional activity at the NET and other key targets.

Table 1: Summary of this compound's In Vitro Binding Affinities (Ki values)

Target This compound Ki (nM) Quetiapine Ki (nM) Assay Type / Notes Citation
Norepinephrine Transporter (NET) 3.4 - 12 ~1200 - 1477 Inhibition of [³H]-norepinephrine uptake in HEK293F cells; displacement binding with [³H]-MeNER [1] [2]
Serotonin 5-HT1A Receptor ~45 - 100 ~480 - 5000 Agonist activity measured via GTPγS binding assay [1] [2]
Histamine H1 Receptor 3.4 11 Displacement binding [2]
Muscarinic M1 Receptor 40 120 Displacement binding [2]
α1B-Adrenergic Receptor 44 43 Displacement binding [2]

Table 2: Summary of Functional Assay Results for this compound

Functional Assay System / Cell Line Key Finding Citation
NET Uptake Inhibition HEK293F cells stably expressing human NET IC50 of 18.8 nM; potent inhibition of norepinephrine reuptake [1]
5-HT1A Receptor Activation CHO cells stably expressing human 5-HT1A receptors (GTPγS binding) Partial agonist; Emax ~75% of 5-HT maximum response [1]
HCN1 Channel Inhibition Xenopus laevis oocytes expressing mouse HCN1 IC50 of 13.9 μM; shifts voltage-dependence of activation [3]

Detailed Experimental Protocols

Here are detailed methodologies for the key in vitro assays used to characterize this compound's pharmacology.

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol is adapted from methods used to establish this compound as a potent NET inhibitor [1] [2].

  • Cell Culture: Use HEK293F cells stably expressing the human norepinephrine transporter (NET). Maintain cells in standard culture medium and prepare for assay by seeding into poly-D-lysine coated assay plates.
  • Compound Preparation: Prepare a dilution series of this compound, quetiapine, and a reference NET inhibitor (e.g., desipramine) in assay buffer. A typical final concentration range is 0.1 nM to 100 μM.
  • Uptake Inhibition Measurement:
    • Remove culture medium and wash cells with pre-warmed assay buffer.
    • Pre-incubate cells with the test compounds or vehicle control for 10-20 minutes at 37°C.
    • Initiate uptake by adding a solution containing a defined concentration of a fluorescent neurotransmitter transporter substrate (e.g., Neurotransmitter Transporter Dye, Molecular Devices) or radiolabeled [³H]-norepinephrine.
    • Incubate for a specified period (e.g., 3-15 minutes) at 37°C to allow uptake.
    • Terminate the reaction by removing the uptake solution and washing cells thoroughly with ice-cold assay buffer.
  • Detection and Analysis:
    • For fluorescent dyes: Measure fluorescence intensity using a plate reader (e.g., Envision reader, PerkinElmer).
    • For radiolabeled substrates: Lyse cells and measure incorporated radioactivity by scintillation counting.
    • Calculate % inhibition relative to total (vehicle) and background (no uptake) signals. Determine IC50 values by fitting the concentration-response data with a non-linear regression model.
5-HT1A Receptor GTPγS Binding Agonist Assay

This functional assay confirms this compound's action as a partial agonist at the 5-HT1A receptor [1].

  • Membrane Preparation: Use membranes derived from CHO cells stably expressing recombinant human 5-HT1A receptors.
  • Assay Setup:
    • In a scintillation proximity assay (SPA) format, combine membrane preparation with GDP and test compounds (this compound, quetiapine, or reference agonist like 5-HT) in a suitable buffer.
    • Initiate the reaction by adding [³⁵S]-GTPγS.
    • Incubate the mixture for 60 minutes at room temperature to allow G-protein activation and binding.
  • Detection and Analysis:
    • Stop the reaction by centrifugation or filtration.
    • Measure bound [³⁵S]-GTPγS using a scintillation counter or SPA bead detection.
    • Express data as a percentage of the maximal response induced by 5-HT. Analyze the data to determine the potency (EC50) and intrinsic activity (Emax, efficacy as a partial agonist) of this compound.

Visualizing this compound's Primary Signaling Pathways

The following diagram illustrates the key molecular targets of this compound and the resulting signaling pathways that contribute to its proposed therapeutic effects.

G cluster_targets Molecular Targets cluster_effects Cellular & System Effects NQ This compound NET Norepinephrine Transporter (NET) NQ->NET  Inhibits Receptor 5-HT1A Serotonin Receptor NQ->Receptor  Partial Agonism HCN HCN1 Channel NQ->HCN  Inhibits Increased_NE Increased Synaptic Norepinephrine NET->Increased_NE  Leads to Neurogenesis Promotion of Neurogenesis Receptor->Neurogenesis  Stimulates Neuronal_Excitability Modulation of Neuronal Excitability & Firing HCN->Neuronal_Excitability  Modulates Increased_NE->Neuronal_Excitability  Alters Antidepressant_Effect Antidepressant & Anxiolytic Effects Neuronal_Excitability->Antidepressant_Effect Neurogenesis->Antidepressant_Effect

Significance in Drug Development

The in vitro data solidifies the hypothesis that this compound is not merely an inactive metabolite but a key contributor to quetiapine's therapeutic profile, particularly for mood and anxiety disorders [1] [2]. Its unique multi-receptor profile—combining potent NET inhibition, 5-HT1A partial agonism, and HCN channel modulation—distinguishes it from the parent drug and many other antipsychotics. This makes this compound a compelling structural template for the rational design of novel multimodal antidepressants.

I hope these detailed application notes and protocols are helpful for your research. Should you require further elaboration on any specific assay or analysis, please feel free to ask.

References

Comprehensive Application Notes and Protocols: GTPγS Binding Assay for Norquetiapine 5-HT1A Receptor Agonism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Norquetiapine and the GTPγS Binding Assay

This compound is a pharmacologically active metabolite of the antipsychotic drug quetiapine that exhibits a distinct receptor binding profile from its parent compound. Unlike quetiapine, this compound demonstrates potent norepinephrine transporter (NET) inhibition and acts as a partial 5-HT1A receptor agonist, which is believed to contribute significantly to its antidepressant efficacy [1]. The 5-HT1A receptor is a Gi/o-protein coupled receptor (GPCR) that plays a crucial role in modulating neurotransmitter release and is an important target for the treatment of depression, anxiety, and schizophrenia. The GTPγS binding assay provides a direct measure of functional efficacy at G-protein coupled receptors by quantifying the activation of G-proteins following receptor stimulation, making it an ideal method for characterizing the agonistic properties of this compound at 5-HT1A receptors.

The GTPγS binding assay measures the exchange of GDP for GTP on the Gα subunit of GPCRs following receptor activation. When using the non-hydrolyzable GTP analog [³⁵S]GTPγS, the bound radionucleotide accumulates because it cannot be hydrolyzed by GTPase activity, allowing for quantification of receptor activation [2] [3]. This assay is particularly valuable for distinguishing between full agonists, partial agonists, antagonists, and inverse agonists based on their efficacy in stimulating G-protein activation [2]. For researchers investigating the mechanism of action of this compound and similar compounds, this assay provides critical functional data that complement traditional binding studies.

Experimental Foundation and Evidence

Key Findings on this compound's 5-HT1A Activity

The pharmacological profile of this compound has been characterized through multiple studies that reveal its complex mechanism of action. Evidence indicates that this compound not only inhibits norepinephrine reuptake but also acts as a partial agonist at 5-HT1A receptors and an antagonist at multiple monoaminergic receptors [1]. This multi-receptor activity likely underlies its therapeutic effects in mood disorders and differentiates it from its parent compound quetiapine.

Research has established that the antidepressant efficacy of quetiapine is mediated, at least in part, by its active metabolite this compound, which selectively inhibits noradrenaline reuptake and functions as a partial 5-HT1A receptor agonist [1]. This combination of activities is particularly significant because 5-HT1A receptor activation has been implicated in the therapeutic effects of many antidepressant and antipsychotic drugs. The GTPγS binding assay has been instrumental in characterizing this 5-HT1A receptor agonism, providing functional evidence that supports this compound's mechanism of action.

Species Considerations in Experimental Design

An important consideration in studying this compound is the significant species differences in its formation and metabolism. Unlike in humans, This compound is not formed in rodents [4], which necessitates careful design of preclinical studies. This species difference means that studies administering quetiapine to rodents may not adequately replicate the clinical pharmacology observed in humans, where both quetiapine and this compound contribute to the overall therapeutic effect.

Table: Species Differences in this compound Pharmacology

Species This compound Formation Implications for Research
Humans Significant formation Both quetiapine and this compound contribute to therapeutic effects
Rodents Negligible formation Studies administering only quetiapine may not reflect clinical pharmacology
Experimental Approach Direct administration of this compound required in rodent models

Detailed GTPγS Binding Assay Protocol

Principle and Mechanism of the GTPγS Binding Assay

The GTPγS binding assay measures the initial step in GPCR activation - the exchange of GDP for GTP on the Gα subunit. When an agonist binds to a GPCR, it induces a conformational change that promotes the release of bound GDP and subsequent binding of GTP. The assay utilizes [³⁵S]GTPγS, a radioactive, non-hydrolyzable GTP analog that binds to Gα subunits but cannot be hydrolyzed back to GDP, leading to accumulation of the labeled complex that can be quantified [3]. This assay is particularly sensitive for receptors coupled to Gi/o proteins, such as 5-HT1A receptors, because these G-proteins have high affinity for GTPγS and are abundantly expressed in neural membranes [2].

The molecular mechanism of the GTPγS binding assay begins with agonist binding to the GPCR, which catalyzes the guanine nucleotide exchange on the Gα subunit. The use of [³⁵S]GTPγS creates a radiolabeled Gα-[³⁵S]GTPγS complex that is stable due to the resistance of the gamma-thiophosphate bond to hydrolysis. This prevents the reformation of the heterotrimeric G-protein complex and allows accumulation of the labeled species for measurement [3]. The amount of [³⁵S]GTPγS bound is directly proportional to the level of receptor activation, providing a quantitative measure of agonist efficacy.

G A Agonist Binding to GPCR B Conformational Change in Receptor A->B C GDP Release from Gα Subunit B->C D GTPγS Binding to Gα Subunit C->D E Gα-GTPγS Complex Formation D->E F Subunit Dissociation E->F G Signal Transduction F->G Membrane Cell Membrane GPCR GPCR Gprotein G-protein (Heterotrimeric)

Diagram 1: Molecular mechanism of GTPγS binding assay showing the sequence of events from agonist binding to signal transduction. The yellow boxes represent initial activation steps, green boxes represent GTPγS-specific processes, and blue represents downstream signaling.

Reagents and Materials
  • Radioligand: [³⁵S]GTPγS (specific activity 1000-1300 Ci/mmol), available commercially from suppliers such as Revvity (Product numbers NEG030H or NEG030X) [5]
  • Membrane preparation: Cell membranes expressing 5-HT1A receptors (recombinant systems or native brain tissues)
  • Assay buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA
  • Nucleotide reagents: GDP (for Gi/o-coupled receptors), typically used at 1-50 μM depending on optimization
  • Test compounds: this compound, reference agonists (e.g., 5-HT, 8-OH-DPAT), and antagonist (e.g., WAY 100635) for validation
  • Detection reagents: Scintillation proximity assay (SPA) beads or filtration materials depending on format
  • Equipment: Water bath or incubator, cell harvester (for filtration format), scintillation counter or microplate reader
Assay Optimization Parameters

Successful implementation of the GTPγS binding assay requires careful optimization of multiple parameters to achieve a robust signal-to-noise ratio. The key parameters that require optimization include:

  • GDP concentration: Critical for reducing basal activity; typically 1-50 μM for Gi/o-coupled receptors
  • Membrane protein concentration: Must be titrated to maintain linear response; usually 5-20 μg/well
  • Magnesium concentration: Generally 5-10 mM MgCl₂ to enhance G-protein activation
  • Incubation time and temperature: Typically 60-120 minutes at 25-30°C
  • [³⁵S]GTPγS concentration: Usually 0.1-0.5 nM for saturation experiments

Table: Optimization Parameters for GTPγS Binding Assay with 5-HT1A Receptors

Parameter Typical Range Optimization Consideration
GDP Concentration 1-50 μM Higher concentrations reduce basal activity but may suppress agonist response
Mg²⁺ Concentration 5-10 mM Enhances G-protein activation and agonist efficacy
Na⁺ Concentration 100-150 mM Reduces basal activity for Gi/o-coupled receptors
Incubation Time 60-120 min Time to reach equilibrium binding
Incubation Temperature 25-30°C Balance between binding kinetics and protein stability
Membrane Protein 5-20 μg/well Must be within linear range for detection method
Step-by-Step Protocol

The following protocol describes the filter plate format of the GTPγS binding assay, which provides excellent separation of bound and free ligand and is widely applicable to various membrane preparations:

  • Membrane Preparation: Prepare membranes expressing 5-HT1A receptors from recombinant cells or brain tissue (rat or human hippocampus) in assay buffer. Maintain membranes on ice until use [6] [2].

  • Reaction Mixture Assembly:

    • Pre-incubate membranes (10-20 μg protein) with GDP (3-30 μM) in assay buffer for 15 minutes at 25°C
    • Add test compounds (this compound, reference agonists, or vehicle) and continue incubation for 5 minutes
    • Initiate the reaction by adding [³⁵S]GTPγS (0.1-0.5 nM final concentration)
    • Bring final reaction volume to 200-500 μL with assay buffer
  • Incubation: Incubate the reaction mixture for 60-120 minutes at 25-30°C with gentle shaking to reach equilibrium.

  • Termination and Separation:

    • Terminate reactions by rapid filtration through GF/B filter plates using a cell harvester
    • Wash filters 3-4 times with ice-cold Tris-HCl buffer (50 mM, pH 7.4) to remove unbound [³⁵S]GTPγS
    • Dry filters and add scintillation cocktail
  • Detection: Measure bound radioactivity using a scintillation counter or microplate reader configured for [³⁵S] detection.

For higher throughput applications, the SPA format provides a homogeneous assay alternative that eliminates the need for separation steps [3] [5]. In this format, wheat germ agglutinin (WGA)-coated SPA beads capture membranes, and bound [³⁵S]GTPγS is detected through proximity scintillation.

G A Membrane Preparation (5-HT1A expressing) B Pre-incubation with GDP (15 min, 25°C) A->B C Add Test Compounds (this compound, Controls) B->C D Initiate Reaction with [³⁵S]GTPγS C->D E Equilibrium Incubation (60-120 min, 25-30°C) D->E F Termination & Filtration E->F G Wash Steps (Ice-cold Buffer) F->G H Detection (Scintillation Counting) G->H Format Assay Format Decision SPA SPA Format (Homogeneous, No Wash) Format->SPA High-Throughput Filtration Filtration Format ( Wash-Based) Format->Filtration Higher Sensitivity

Diagram 2: Experimental workflow for GTPγS binding assay showing key steps from membrane preparation to detection. The blue boxes represent core procedural steps, yellow represents compound-specific steps, and red represents termination and separation steps.

Data Analysis and Interpretation

Calculation and Normalization

Data from GTPγS binding assays are typically expressed as specific [³⁵S]GTPγS binding, calculated by subtracting nonspecific binding (determined in the presence of unlabeled GTPγS, typically 10 μM) from total binding. Results are often normalized as percentage of maximal response to a reference full agonist (e.g., 5-HT or 8-OH-DPAT for 5-HT1A receptors) to account for inter-assay variability [6] [2].

For concentration-response experiments, data should be fitted to a sigmoidal dose-response curve using nonlinear regression to determine the EC₅₀ value (concentration producing half-maximal response) and E_max value (maximal efficacy relative to reference agonist). These parameters allow classification of test compounds as full agonists, partial agonists (like this compound), antagonists, or inverse agonists based on their efficacy and potency.

Interpretation of this compound Results

When testing this compound in the GTPγS binding assay, the expected profile is that of a partial agonist at 5-HT1A receptors. This means this compound should:

  • Produce a concentration-dependent increase in [³⁵S]GTPγS binding
  • Show lower maximal efficacy (E_max) compared to a full agonist like 5-HT
  • Exhibit potency (EC₅₀) in a therapeutically relevant concentration range
  • Have its effects blocked by selective 5-HT1A antagonists like WAY 100635

The partial agonist profile of this compound is significant therapeutically because such compounds can simultaneously activate receptors where tone is low while blocking excessive activation where tone is high, potentially resulting in a more balanced physiological effect compared to full agonists.

Table: Expected Results for this compound in 5-HT1A GTPγS Binding Assay

Parameter Expected Result Interpretation
EC₅₀ Value Within therapeutic concentration range Potency at 5-HT1A receptors
E_max Value 30-70% of 5-HT response Partial agonist characteristic
Antagonist Blockade Complete blockade by WAY 100635 5-HT1A receptor mediation
Basal Activity No effect alone Lack of inverse agonist activity
Comparison to Quetiapine Greater efficacy than parent compound Metabolite-specific activity

Application Notes

Advantages and Limitations

The GTPγS binding assay offers several key advantages for studying this compound's 5-HT1A receptor activity:

  • Proximity to receptor activation: Measures one of the earliest steps in GPCR signaling
  • No signal amplification: Unlike downstream assays, provides direct measure of receptor activation
  • Receptor-specific: Can be conducted in native tissues or recombinant systems
  • Quantitative efficacy measurement: Allows precise determination of agonist efficacy and potency

However, researchers should also consider the limitations of this method:

  • Primarily suitable for Gi/o-coupled receptors: Lower signal with Gs or Gq-coupled receptors
  • Membrane preparation requirement: Loss of cellular context and potential signaling components
  • Radioligand handling: Requires specific safety protocols for [³⁵S] handling
  • Optimization intensity: Requires significant optimization for each receptor system
Troubleshooting Guide

Common issues encountered in GTPγS binding assays and their solutions include:

  • High basal activity: Increase GDP concentration; include adenosine deaminase to break down endogenous adenosine; optimize Mg²⁺ and Na⁺ concentrations
  • Low signal-to-noise ratio: Optimize membrane protein concentration; extend incubation time; consider SPA bead type and concentration (for SPA format)
  • Poor window with known agonists: Verify receptor expression and functionality; check G-protein coupling specificity; consider membrane preparation method
  • High variability: Standardize membrane preparation; ensure consistent temperature control; optimize wash steps (filtration format)
Alternative and Complementary Assays

While the GTPγS binding assay provides direct evidence of G-protein activation, other functional assays can complement these findings:

  • β-arrestin recruitment assays: Measure G-protein independent signaling and potential biased agonism [7]
  • cAMP accumulation assays: Particularly relevant for Gs or Gi-coupled receptors
  • Calcium flux assays: For Gq-coupled receptor signaling
  • Receptor internalization assays: Measure downstream consequences of receptor activation

For comprehensive characterization of this compound's activity, a multi-assay approach is recommended to fully understand its functional profile at 5-HT1A receptors and other molecular targets.

References

Application Notes and Protocols: Investigating HCN Channel Inhibition by Norquetiapine Using Two-Electrode Voltage Clamp Electrophysiology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hyperpolarization-activated cyclic-nucleotide-gated (HCN) channels are critical players in regulating neuronal excitability and rhythmicity. Recent evidence suggests that targeted inhibition of HCN channels, which generate the Ih current, may confer resistance against schizophrenia and depression [1]. Quetiapine, a second-generation atypical antipsychotic, is widely prescribed for these conditions, but its mechanism is not fully understood.

These application notes detail methods to investigate the effects of quetiapine and its active metabolites on HCN channels. The primary finding is that norquetiapine (NQTP), a major active metabolite of quetiapine, selectively inhibits HCN1 currents, while the parent compound quetiapine and another metabolite, 7-hydroxyquetiapine (7-OH QTP), show no significant effect [1] [2]. This protocol provides a framework for validating and expanding on these findings, which are crucial for understanding the therapeutic mechanisms of quetiapine and for designing novel HCN-targeted therapeutics.

Experimental Summary and Key Findings

The following table summarizes the core quantitative findings from the key study, providing a clear overview of the results for easy comparison and reference.

Table 1: Summary of Quantitative Findings on this compound Inhibition of HCN Channels

Parameter HCN1 HCN2 HCN4 Notes
Inhibition by this compound Yes No effect Yes (Reduced efficacy vs. HCN1) Quetiapine and 7-OH QTP showed no effect on any isoform [1].
IC₅₀ 13.9 ± 0.8 μM Not Applicable Not Fully Quantified Concentration-dependent inhibition measured for HCN1 [1] [2].
Effect on Activation V₀.₅ Shift to more hyperpolarized potentials Not Applicable Not Specified Shift was concentration-dependent for HCN1 [1].
Effect on Opening Kinetics Slowed Not Applicable Not Specified This compound slowed the rate of channel opening [1].
Effect on Closing Kinetics No change Not Applicable Not Specified Closing kinetics were unaltered [1].
State Dependence of Inhibition Primarily from closed state Not Applicable Not Specified Suggests a state-dependent binding mechanism [1].
Pore Blocking Unlikely Not Applicable Not Applicable Inhibition was not sensitive to external potassium concentration [1].
cNBD Dependence Independent Not Applicable Not Applicable Inhibition does not require the cyclic-nucleotide binding domain [1].

Detailed Experimental Protocols

Molecular Biology and Oocyte Preparation

This section covers the preparation of channel RNA and the Xenopus laevis oocytes for expression.

3.1.1. Cloning and RNA Synthesis
  • Cloning: The mouse HCN1 gene (full-length and a truncated form lacking the CNBD, HCN1-ΔCNBD), mouse HCN2, and human HCN4 should be sub-cloned into appropriate expression vectors (e.g., pGH19, pGEM, pcDNA3.1) [1].
  • Linearization: Linearize approximately 1.0 μg of the purified cDNA plasmid using restriction enzymes (e.g., NheI for mHCN1, SphI for mHCN2, XbaI for hHCN4) [1].
  • In Vitro Transcription: Synthesize cRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE T7 Transcription Kit). The resulting RNA should be purified and its concentration/quality assessed before injection [1].
3.1.2. Oocyte Isolation and Injection
  • Oocyte Harvesting: Surgically extract ovarian lobes from anesthetized female Xenopus laevis frogs. Manually defolliculate the oocytes and incubate them in a Barth antibiotic solution (e.g., 90 mM NaCl, 3 mM KCl, 0.82 mM MgSO₄·7H₂O, 0.41 mM CaCl₂·2H₂O, 0.33 mM Ca(NO₃)₂·4H₂O, 5 mM HEPES, supplemented with antibiotics) [1].
  • RNA Injection: Inject 4.6 ng of HCN channel RNA into each oocyte using a nano-injector (e.g., Drummond Nanoject II) [1].
  • Incubation: Maintain injected oocytes at a controlled temperature of 17–19°C in Barth antibiotic solution supplemented with ~5% horse serum for 1–3 days to allow for sufficient channel protein expression [1].
Two-Electrode Voltage Clamp (TEVC) Recording

This section details the electrophysiological setup and recording parameters for assessing HCN currents.

3.2.1. Solutions and Drug Preparation
  • Standard Bath Solution: (in mM) 5 KCl, 84 NaCl, 15 HEPES, 0.4 CaCl₂, and 0.8 MgCl₂, pH adjusted to 7.4. A high-potassium (30 mM KCl, 59 mM NaCl) variant can be used for specific tests [1].
  • Electrode Solution: 1 M KCl [1].
  • Drug Stock Solutions: Prepare 100 mM stock solutions of quetiapine (QTP), this compound (NQTP), and 7-hydroxyquetiapine (7-OH QTP) in DMSO. Store at -20°C. On the day of the experiment, dilute the stock in the standard bath solution to the final desired concentrations (e.g., 1-30 μM for NQTP) [1].
3.2.2. Electrophysiology Setup and Data Acquisition
  • Equipment: Use a TEVC amplifier (e.g., Warner Instruments OC-725C) and a digitizer (e.g., Digidata 1322A). Pull borosilicate glass capillaries to fabricate intracellular recording electrodes and fill with 1 M KCl to achieve resistances of 0.5–2.0 MΩ [1].
  • Voltage Protocol: To record HCN currents, use a standard protocol from a holding potential (VH) of -30 mV. Apply test pulses from -130 mV to -30 mV in +10 mV increments, with a duration of 1.7 seconds, followed by a step to -130 mV to record tail currents [1].
  • Data Acquisition: Acquire data using software such as Clampex 10.5, with a sampling rate of 5 kHz and a low-pass filter set to 1 kHz [1].

The workflow from molecular preparation to data analysis is summarized below.

G Start Start: Experiment Overview MolBio Molecular Biology & RNA Prep Start->MolBio Oocyte Oocyte Isolation & Injection MolBio->Oocyte Incubate Incubation (1-3 days, 17-19°C) Oocyte->Incubate TEVC TEVC Recording Setup Incubate->TEVC DrugApp Drug Application (this compound, etc.) TEVC->DrugApp DataAcq Data Acquisition DrugApp->DataAcq Analysis Data Analysis DataAcq->Analysis End End: Interpretation Analysis->End

Data Analysis and Key Outcome Measures
  • Current Amplitude: Measure tail current amplitude at a fixed potential (e.g., -130 mV) following test pulses to generate activation curves.
  • Voltage Dependence of Activation: Fit the normalized tail current amplitudes (I/Imax) versus test pulse voltage with a Boltzmann function to determine the half-maximal activation voltage (V₀.₅) and slope factor. This compound shifts the V₀.₅ of HCN1 to more hyperpolarized potentials [1].
  • Activation/Deactivation Kinetics: Analyze the time constants (τ) of current activation during hyperpolarizing steps and deactivation upon repolarization. A key finding is that This compound slows HCN1 activation kinetics without affecting deactivation [1].
  • Dose-Response Curves: Plot the fractional inhibition of current or the shift in V₀.₅ against the concentration of this compound. Fit the data with the Hill equation to determine the IC₅₀ value (13.9 ± 0.8 μM for HCN1) [1] [2].

The diagram below illustrates the key mechanistic effects of this compound on HCN1 channel gating.

G HCN1 HCN1 Channel NQTP This compound (NQTP) HCN1->NQTP Binds Effect1 Shifts activation V₀.₅ (Hyperpolarizing shift) NQTP->Effect1 Effect2 Slows channel opening NQTP->Effect2 Effect3 No change to closing NQTP->Effect3 KeyFind Key Finding: State- and Isoform-Dependent Inhibition Effect1->KeyFind Effect2->KeyFind Effect3->KeyFind

Discussion and Significance

The experimental data generated using this protocol reveals that the therapeutic effects of quetiapine in conditions like major depressive disorder, anxiety, bipolar disorder, and schizophrenia may be partially mediated by its metabolite, this compound, via the inhibition of HCN channels [1]. This represents a novel mechanism distinct from the drug's known actions on monoaminergic receptors and transporters.

The isoform selectivity of this compound—inhibiting HCN1 and HCN4 but not HCN2—is particularly significant. It suggests that selective HCN channel inhibitors can be designed, potentially avoiding side effects associated with broader pharmacological activity. The concentration-dependent shift in the voltage dependence of activation indicates that this compound acts as a gating modifier rather than a simple pore blocker, which is consistent with its lack of sensitivity to external potassium concentration [1].

Troubleshooting and Best Practices

  • Low Expression or Currents: Ensure RNA quality is high, oocytes are healthy, and incubation time is sufficient. Test different batches of oocytes.
  • High Noise in Recordings: Check electrode resistances and ensure proper grounding of the recording chamber. Minimize vibrations.
  • Rapid Current Run-Down: Ensure solution exchange is complete and the oocyte is stable. Limit the number of protocol runs on a single cell.
  • Drug Solubility: The final concentration of DMSO in the bath should typically be ≤0.1% to avoid solvent effects on the oocyte or channels. Always run vehicle control experiments.

References

reducing norquetiapine first-pass metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway of Quetiapine

Understanding the metabolic pathway is the first step in troubleshooting experiments aimed at modulating it. The following diagram illustrates the primary metabolic route for quetiapine:

G Quetiapine Quetiapine Norquetiapine This compound Quetiapine->this compound Primary Path 7-Hydroxy-Quetiapine 7-Hydroxy-Quetiapine Quetiapine->7-Hydroxy-Quetiapine CYP3A4 CYP3A4 CYP3A4->this compound Catalyzes 89% CYP2D6 CYP2D6 CYP2D6->7-Hydroxy-Quetiapine Catalyzes

As shown, the enzyme CYP3A4 is the primary target for interventions aimed at reducing the formation of this compound [1] [2].

Strategies and Experimental Approaches

Here are the core strategies supported by the literature, which can form the basis of your troubleshooting guides and experimental protocols.

  • Pharmacogenetic Inhibition: The most direct strategy is to use chemical inhibitors of CYP3A4 in experimental models.

    • Application: In in vitro metabolism systems (e.g., human liver microsomes or hepatocytes), pre-incubate with a potent CYP3A4 inhibitor like ketoconazole or itraconazole.
    • Validation: Monitor the formation of this compound over time using a validated LC-MS/MS method to confirm reduced metabolite production [3] [2].
  • Chemical Derivatization (Prodrug Approach): Designing dimeric prodrugs of quetiapine can alter its initial interaction with metabolic enzymes.

    • Mechanism: Create dimers linked by ester bonds. These larger molecules have different pharmacokinetics and higher affinity for efflux transporters like P-glycoprotein (P-gp), potentially bypassing first-pass metabolism in the liver.
    • Experimental Note: The dimer QT2C2Me2 has shown increased stability in plasma and is cleaved by cellular esterases to release active quetiapine after crossing the intestinal and hepatic barriers [4].
  • Utilizing Genetic Phenotypes: Leverage model systems that reflect different CYP3A4 metabolic capacities.

    • Guidance: The Dutch Pharmacogenetics Working Group (DPWG) guideline indicates that CYP3A4 Poor Metabolizers (PMs) have a 3.2-fold higher quetiapine plasma concentration due to reduced metabolism.
    • Experimental Design: Use primary hepatocytes or in vivo models genotyped or phenotyped for CYP3A4 poor metabolism to study the intrinsic reduction in this compound formation [2].

Key Quantitative Data for Researchers

The table below consolidates crucial pharmacokinetic and inhibitory data for easy reference in experimental planning and data analysis.

Parameter Value / Information Experimental Context / Relevance
Primary Metabolizing Enzyme CYP3A4 (89% of metabolism) [2] Target for inhibition; crucial for in vitro system selection.
Enzyme Inhibition Ketoconazole, Itraconazole [2] Standard inhibitors for positive controls in metabolic stability assays.
CYP3A4 Poor Metabolizer 3.2x higher quetiapine exposure [2] Confirm phenotype/genotype in models to observe reduced metabolism.
Bioavailability ~9% (due to extensive first-pass) [2] Baseline for measuring intervention success in in vivo studies.
LC-MS/MS Detection Linear range: 0.5-500 ng/mL (Quetiapine), 0.6-600 ng/mL (this compound) [3] Essential for validating analytical methods to quantify parent drug and metabolite.
hERG Channel IC₅₀ This compound: 10.8 μM [5] [6] Key safety pharmacology endpoint to monitor if this compound formation is not fully suppressed.

Experimental Protocol: Assessing Metabolism in Liver Microsomes

This detailed protocol can be adapted for a troubleshooting guide or FAQ entry.

Objective: To evaluate the efficacy of a chemical compound in inhibiting the CYP3A4-mediated conversion of quetiapine to this compound in a human liver microsome (HLM) system.

Workflow:

G Start Pre-incubate HLM with NADPH-regenerating system and test inhibitor A Initiate reaction by adding Quetiapine (1-10 µM) Start->A B Incubate (37°C, timed intervals e.g., 0, 15, 30, 60 min) A->B C Terminate reaction with acetonitrile (Precipitate protein) B->C D Centrifuge and collect supernatant for analysis C->D E LC-MS/MS Analysis: Quantify Quetiapine and This compound D->E

Key Materials:

  • Test System: Pooled human liver microsomes (e.g., 0.5 mg/mL protein).
  • Cofactor: NADPH-regenerating system.
  • Substrate: Quetiapine (prepare a stock solution in DMSO or water; final concentration typically 1-10 µM).
  • Inhibitor: Compound of interest and a positive control inhibitor (e.g., 1-2 µM Ketoconazole).
  • Stop Solution: Acetonitrile (typically ice-cold).
  • Analytical Instrument: LC-MS/MS system with a C18 column (e.g., 50 mm x 2.1 mm, 5µm) [3].

Troubleshooting Tips (FAQs):

  • Low Signal in LC-MS/MS:
    • Cause: Protein precipitation was incomplete, or ionization efficiency is low.
    • Solution: Ensure a 3:1 ratio of acetonitrile to matrix. Check and optimize MS/MS transitions and source parameters for both quetiapine and this compound. Use stable isotope-labeled internal standards if available [3].
  • High Variability in Metabolite Formation:
    • Cause: Inconsistent incubation timing or temperature.
    • Solution: Use a heated water bath or thermal block for precise temperature control. Employ a timer for highly accurate reaction initiation and termination.
  • Inhibitor Shows No Effect:
    • Cause: Inhibitor concentration is too low, or pre-incubation time is insufficient for mechanism-based inhibitors.
    • Solution: Perform a dose-response curve for the inhibitor. Consult literature for appropriate pre-incubation times with specific inhibitor classes.

References

optimizing norquetiapine microsphere entrapment efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific issues you might encounter:

  • Q: What are the most critical factors I should focus on to improve entrapment efficiency?

    • A: Based on successful quetiapine fumarate formulations, the drug-to-polymer ratio is a primary factor. A higher polymer concentration generally increases entrapment efficiency by providing more matrix to encapsulate the drug [1]. The type of polymer (e.g., Eudragit RS 100 vs. RL 100) and the concentration of emulsifiers (e.g., Sodium Lauryl Sulfate) in the external aqueous phase also play crucial roles, as they influence the stability of the emulsion droplets during fabrication and prevent drug diffusion into the aqueous phase [2] [1].
  • Q: My microspheres have a low yield and poor morphology. What could be wrong?

    • A: Low yield and irregular morphology are often linked to the solvent evaporation method parameters. Agitation speed and temperature must be tightly controlled to ensure uniform spherical particles and prevent aggregation [1]. Using advanced fabrication techniques like microfluidics can inherently improve monodispersity and yield by producing highly uniform droplets [3] [4].
  • Q: Is there a way to reduce the number of experiments needed for optimization?

    • A: Yes, a Design of Experiments (DoE) approach is highly recommended. Instead of a traditional one-factor-at-a-time method, DoE allows you to efficiently study the interaction of multiple factors (like polymer ratio and surfactant concentration) simultaneously. This data-driven approach can significantly reduce experimental runs and development time [2] [5].

Troubleshooting Guide: Low Entrapment Efficiency

The following table outlines common problems and their evidence-based solutions, derived from the literature.

Problem Potential Cause Suggested Solution Supporting Data / Rationale
Rapid drug leakage into aqueous phase Low polymer concentration or unsuitable polymer Increase drug-to-polymer ratio; use polymers with higher hydrophobic content (e.g., Eudragit RS 100) [1]. A study achieved 72.66% entrapment efficiency with Quetiapine Fumarate using Eudragit RS 100 and RL 100 [1].
Unstable emulsion during solvent evaporation Inefficient emulsification; incorrect surfactant type or concentration Optimize concentration of emulsifier (e.g., SLS); ensure sufficient agitation speed [1]. The concentration of SLS was identified as a significant factor affecting yield and entrapment efficiency in a factorial design [1].
Suboptimal formulation conditions Reliance on inefficient "trial-and-error" methods Adopt a Quality by Design (QbD) and Design of Experiments (DoE) framework for systematic development [2] [5]. A QbD-based study on quetiapine fumarate mucoadhesive microspheres successfully identified and optimized influential factors for high entrapment [2].
Inefficient fabrication technique Conventional methods with poor droplet control Utilize advanced methods like microfluidic technology for monodisperse microspheres [3] [6]. Microfluidic fabrication is noted for its high encapsulation efficiency, narrow size distribution, and small particle size [3] [5].

Exemplary Experimental Protocol: Solvent Evaporation Method

Below is a detailed methodology for preparing microspheres via the solvent evaporation method, which is widely used and referenced in the search results [2] [1]. You can use this as a baseline protocol for developing your norquetiapine formulation.

Objective: To prepare this compound-loaded microspheres using the oil-in-water (O/W) solvent evaporation technique.

Materials:

  • Drug: this compound
  • Polymer: Eudragit RS 100, Eudragit RL 100, or other suitable rate-controlling polymers.
  • Organic Solvent: Dichloromethane (DCM).
  • Aqueous Phase Surfactant: Sodium Lauryl Sulfate (SLS) or Polyvinyl Alcohol (PVA).
  • Equipment: Magnetic stirrer/homogenizer, thermometer, syringe.

Workflow: The following diagram illustrates the key stages of the solvent evaporation method.

G start Start Preparation step1 1. Organic Phase Preparation (Dissolve drug & polymer in DCM) start->step1 step2 2. Aqueous Phase Preparation (Dissolve surfactant in water) step1->step2 step3 3. Emulsification (Add organic phase to aqueous phase with high-speed stirring) step2->step3 step4 4. Solvent Evaporation (Stir for 3-4 hours until solvent evaporates) step3->step4 step5 5. Collection & Washing (Filter, wash with water, collect microspheres) step4->step5 step6 6. Drying (Dry in desiccator or vacuum oven) step5->step6 end Final Product (Dry, free-flowing microspheres) step6->end

Detailed Steps:

  • Organic Phase Preparation: Accurately weigh this compound and the polymer(s) in your desired ratio. Dissolve them completely in dichloromethane (DCM).
  • Aqueous Phase Preparation: Prepare the external aqueous phase by dissolving a surfactant like SLS in distilled water.
  • Emulsification: Add the organic phase to the aqueous phase while maintaining continuous agitation using a mechanical stirrer or homogenizer. This forms an oil-in-water (O/W) emulsion. The speed and duration of agitation are critical for determining droplet and final particle size.
  • Solvent Evaporation: Continue stirring the emulsion at room temperature for 3-4 hours to allow the organic solvent (DCM) to evaporate completely. This solidifies the polymer, trapping the drug within the microspheres.
  • Collection and Washing: Separate the formed microspheres by filtration or centrifugation. Wash them thoroughly with distilled water to remove any free drug or surfactant residue.
  • Drying: Dry the washed microspheres overnight in a desiccator or vacuum oven at room temperature to remove residual moisture. The resulting product should be dry, free-flowing microspheres.

Advanced Optimization Strategy

For complex, multi-factor systems, a systematic approach is far superior to trial-and-error. The following diagram outlines an evidence-based DoE workflow, as exemplified in the search results [5].

G stepA A. Systematic Review (Identify critical factors: polymer MW, LA/GA ratio, drug-polymer ratio) stepB B. Data Extraction & Modeling (Extract historical data, perform meta-analysis & regression) stepA->stepB stepC C. Define Optimization Criteria (Set target EE% & release profile based on therapeutic need) stepB->stepC stepD D. DoE & Numerical Optimization (Run statistical design to find optimal factor levels) stepC->stepD stepE E. Verification (Prepare and test optimized formulation to confirm prediction) stepD->stepE

I hope this structured technical guide assists you in troubleshooting and optimizing your this compound microsphere experiments. The field is also advancing with the integration of Artificial Intelligence (AI) to predict optimal formulation parameters, which may be a valuable avenue for future exploration [4] [7].

References

norquetiapine and quetiapine drug interactions CYP3A4

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways & Key Interactions

Metabolic Pathway of Quetiapine Quetiapine is primarily metabolized by hepatic cytochrome P450 enzymes into several metabolites, including the active norquetiapine (N-desalkylquetiapine) [1] [2].

G Quetiapine Metabolism via CYP Enzymes Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4 Primary Route (89%) CYP2D6 CYP2D6 Quetiapine->CYP2D6 Minor Route (11%) This compound This compound CYP3A4->this compound Quetiapine Sulfoxide Quetiapine Sulfoxide CYP3A4->Quetiapine Sulfoxide Inactive Metabolites Inactive Metabolites CYP3A4->Inactive Metabolites 7-Hydroxyquetiapine 7-Hydroxyquetiapine CYP2D6->7-Hydroxyquetiapine 7-Hydroxy-N-desalkylquetiapine 7-Hydroxy-N-desalkylquetiapine This compound->7-Hydroxy-N-desalkylquetiapine

Quantitative Effects of CYP3A4 Modulators CYP3A4 inhibitors significantly increase quetiapine exposure, while inducers drastically reduce it [3] [4].

Modulator Type Example Agent Effect on Quetiapine Clearance (CL/F) Effect on Plasma Cmax Recommended Action
Strong Inhibitor Ketoconazole [4] Decreased by 84% [4] 3.35-fold increase [4] Reduce quetiapine dose [5].
Combined Inhibitors Paroxetine + Fluvoxamine [3] Clearance ratio of 0.26 [3] Data not specified Initial dose: 4 mg/kg/day [3].
Strong Inducer Carbamazepine [4] 7.5-fold increase [4] Decreased by 80% [4] Increase quetiapine dose [5].

Experimental Protocols for DDI Studies

Here are established methodologies for investigating these interactions in vitro and in vivo.

In Vitro Metabolism and Inhibition Assays

This protocol is used to identify metabolic enzymes and screen for potential inhibitors [4] [6].

  • Key Objective: To identify CYP enzymes responsible for metabolism and to screen for potential inhibitory drugs.
  • Experimental Workflow:

G In Vitro DDI Study Workflow Liver Microsomes\n(HLM/RLM) Liver Microsomes (HLM/RLM) Incubate at 37°C Incubate at 37°C Liver Microsomes\n(HLM/RLM)->Incubate at 37°C Recombinant CYP Enzymes Recombinant CYP Enzymes Recombinant CYP Enzymes->Incubate at 37°C Test Compound/Inhibitor Test Compound/Inhibitor Test Compound/Inhibitor->Incubate at 37°C NADPH\n(Reaction Cofactor) NADPH (Reaction Cofactor) NADPH\n(Reaction Cofactor)->Incubate at 37°C Stop Reaction & Analyze Stop Reaction & Analyze Incubate at 37°C->Stop Reaction & Analyze UPLC-MS/MS Analysis UPLC-MS/MS Analysis Stop Reaction & Analyze->UPLC-MS/MS Analysis Data Output Data Output UPLC-MS/MS Analysis->Data Output Metabolite Identification\n(LC-HRMS/MS) Metabolite Identification (LC-HRMS/MS) Data Output->Metabolite Identification\n(LC-HRMS/MS) Path A Enzyme Kinetics\n(Km, Vmax) Enzyme Kinetics (Km, Vmax) Data Output->Enzyme Kinetics\n(Km, Vmax) Path B Inhibition Parameters\n(IC50) Inhibition Parameters (IC50) Data Output->Inhibition Parameters\n(IC50) Path C

  • Detailed Methodology [4] [6]:
    • Incubation System: The 200 μL reaction mixture typically contains:
      • Microsomes: Human or rat liver microsomes (e.g., 0.3 mg/mL protein concentration).
      • Substrate: Quetiapine (concentration range of 1-200 μM for kinetics).
      • Cofactor: 1 mM NADPH to initiate the reaction.
      • Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.4.
    • Incubation: The mixture (without NADPH) is pre-warmed at 37°C for 5 minutes. The reaction is started by adding NADPH and allowed to proceed for a set time (e.g., 30 minutes).
    • Reaction Termination: The reaction is stopped by rapid cooling (e.g., placing tubes at -80°C) or by adding an organic solvent like acetonitrile to precipitate proteins.
    • Sample Analysis:
      • Instrumentation: UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry).
      • Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 μm) with a gradient mobile phase of 0.1% formic acid in water and acetonitrile.
      • Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Key transitions are m/z 384.04 → 252.95 for quetiapine and m/z 295.99 → 209.93 for this compound [6].
Clinical Validation Study Design

These designs are used to confirm in vitro findings in humans [4].

  • CYP3A4 Inhibition Study:
    • Design: A fixed-sequence or randomized crossover study in healthy volunteers or patients.
    • Procedure: Participants receive a single dose of quetiapine (e.g., 25 mg) alone, and then after pre-treatment with a strong CYP3A4 inhibitor (e.g., ketoconazole 200 mg daily for 4 days).
    • Endpoint: Compare key pharmacokinetic parameters like C~max~, AUC, and clearance (CL/F) between the two phases [4].
  • CYP3A4 Induction Study:
    • Design: A steady-state study in patient populations.
    • Procedure: Patients are titrated to a steady-state dose of quetiapine (e.g., 300 mg twice daily). A stable dose of an inducer like carbamazepine is then added (e.g., titrated to 600 mg daily for 2 weeks).
    • Endpoint: Compare quetiapine plasma levels before and after the induction period [4].

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: Why do we monitor this compound, and how does CYP3A4 inhibition affect it? A1: this compound is an active metabolite with a distinct pharmacological profile, contributing to quetiapine's overall efficacy and side effects [1] [2]. Since this compound is formed from quetiapine via CYP3A4 and is further metabolized, CYP3A4 inhibition can lead to complex, non-linear changes in this compound levels. One in vivo study in rats showed that co-administration of the inhibitor nicardipine increased quetiapine exposure but decreased the AUC of this compound [6]. This underscores the need to monitor both the parent drug and its metabolite.

Q2: Our in vitro data shows a potential interaction, but how do we assess its clinical relevance? A2: A stepwise approach is recommended:

  • Calculate Inhibition Potency: Determine the IC~50~ (half-maximal inhibitory concentration) from your in vitro assays [6].
  • Estimate Clinical Exposure: Compare the IC~50~ value with the expected maximum plasma concentration ([I]) of the inhibitor at a therapeutic dose. A basic risk assessment can use the [I]/IC~50~ ratio. A ratio greater than 0.1 suggests a potential clinical interaction that needs further investigation.
  • Clinical Correlation: Refer to existing clinical guidelines and studies. For example, the Dutch Pharmacogenetics Working Group (DPWG) recommends a dose reduction to 30% of the standard dose for quetiapine in CYP3A4 poor metabolizers or when used with strong inhibitors [2].

Q3: What are the primary analytical challenges in quantifying quetiapine and its metabolites, and how can we overcome them? A3:

  • Challenge: Simultaneously resolving and detecting quetiapine, this compound, and other phase I metabolites with high sensitivity.
  • Solution:
    • Sample Prep: Use protein precipitation with acetonitrile or methanol, which is simple and effective for MS analysis [6].
    • Chromatography: Employ UPLC with a C18 column and a formic acid/acetonitrile gradient to achieve good separation and peak shape [6].
    • Detection: LC-MS/MS with MRM is the gold standard for its specificity and sensitivity. Ensure proper tuning and use stable isotope-labeled internal standards if available for highest accuracy [6].

References

Technical Guide: Managing Norquetiapine-Induced Anticholinergic Effects

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Core Scientific Concepts

1. What is the mechanistic basis for norquetiapine's anticholinergic effects? this compound, the major active metabolite of quetiapine, acts as a competitive antagonist at central and peripheral muscarinic acetylcholine receptors (mAChRs) [1] [2]. This blockade inhibits the actions of the parasympathetic nervous system. The affinity of this compound for muscarinic receptors is a critical factor, as it can lead to a range of peripheral and central side effects, distinguishing it from the parent drug [2] [3].

2. How do the anticholinergic effects of quetiapine compare to other antipsychotics? The anticholinergic burden of a drug regimen is a composite of all substances taken. Quetiapine's intrinsic affinity for muscarinic receptors is considered negligible; however, the activity of its metabolite, this compound, complicates this picture [4] [3]. Studies have classified the anticholinergic risk of quetiapine inconsistently, ranging from low to high, likely due to variable this compound levels among individuals [2]. The table below compares antipsychotics based on their documented anticholinergic propensity.

Table 1: Anticholinergic Propensity of Selected Antipsychotics

Antipsychotic Documented Anticholinergic Propensity Key Mechanistic Notes
Clozapine High Strong direct muscarinic receptor antagonist [5].
Olanzapine Moderate Associated with peripheral anticholinergic effects [5].
Quetiapine Inconsistent (Low to High) Parent drug has low affinity; active metabolite (this compound) has significant muscarinic affinity [2].
Risperidone Low Minimal anticholinergic effects [5].
Haloperidol Low Included in some anticholinergic risk scales, but primarily associated with EPS [6].

3. What are the primary clinical manifestations of anticholinergic effects? Anticholinergic effects can be divided into peripheral and central categories. The well-known mnemonic "red as a beet, dry as a bone, blind as a bat, mad as a hatter, hot as a hare, full as a flask" encapsulates the classic toxidrome [6]. For research and monitoring, the effects are systematically categorized below.

Table 2: Clinical Manifestations of Anticholinergic Effects

Category Specific Symptoms & Signs Research & Clinical Monitoring Tools
Peripheral Effects Dry mouth, blurred vision, mydriasis (dilated pupils), tachycardia, constipation, urinary retention, decreased sweating [5] [1]. Physical exam, vital signs (heart rate), bowel function logs, urinary catheter records.
Central Effects Impaired memory, reduced cognitive function, confusion, agitation, delirium, hallucinations, picking at imaginary objects, fluctuating mental status [5] [1] [6]. Confusion Assessment Method (CAM), Mini-Mental State Examination (MMSE), Delirium Symptom Interview [5].

Troubleshooting & Management Protocols

1. Problem: Suspected this compound-Induced Delirium in a Preclinical or Clinical Model

  • Confirmation of Mechanism: First, rule out other causes of encephalopathy (e.g., sepsis, metabolic disturbances, other toxins) [6]. A temporal link between symptom onset and quetiapine initiation or dose increase is a key indicator [2].
  • Intervention Protocol: The primary intervention is to discontinue or reduce the dose of quetiapine [5] [2]. In published case reports, symptoms of delirium typically resolve within days of drug cessation [2].
  • Assessment Workflow: The following diagram outlines the logical decision process for confirming and managing this adverse effect.

G Start Subject presents with delirium/confusion A Obtain detailed drug history Start->A B Rule out other causes: infection, metabolic, CNS lesion A->B C Temporally linked to Quetiapine dosing? B->C D Consider alternative diagnoses C->D No E High likelihood of This compound-induced effect C->E Yes F Primary Action: Discontinue/Reduce Quetiapine E->F G Monitor for symptom resolution (typically within days) F->G End Symptoms Resolved G->End

2. Problem: Managing Anticholinergic Burden in a Subject on Multiple Medications

  • Strategy: Evaluate the total "anticholinergic burden" from all concomitant drugs using tools like the Anticholinergic Drug Scale (ADS) or Anticholinergic Risk Scale (ARS) [1]. The goal is to reduce the cumulative score.
  • Protocol: Where therapeutically possible, deprescribe medications with high anticholinergic activity or switch to alternatives with lower activity (e.g., using risperidone instead of quetiapine if the clinical profile allows) [5] [1].

Experimental & Clinical Assessment Methodologies

1. In Vitro Receptor Binding Assays

  • Objective: Quantify the affinity of this compound for human muscarinic receptor subtypes (M1-M5).
  • Methodology: Use radioligand binding assays (e.g., with [³H]N-methylscopolamine) on cell lines expressing recombinant human mAChRs. Determine inhibition constants (Ki) for this compound and compare them to quetiapine and a reference standard like atropine [3].

2. Clinical Assessment of Anticholinergic Burden

  • Objective: Measure the total anticholinergic activity in a patient's system.
  • Methodology: Use the serum anticholinergic assay, which measures the competitive binding of substances in a patient's serum to muscarinic receptors in vitro. This provides a quantitative measure (Serum Anticholinergic Activity - SAA) that correlates with cognitive impairment and delirium risk [5] [1].
  • Supplementary Method: Apply the Anticholinergic Cognitive Burden (ACB) Scale in clinical trials or observational studies. A score of 1 or more is given to drugs with possible anticholinergic effects, and a score of 2 or 3 for established/marked effects. A patient's total score is the sum of all their medications' scores [1].

References

preventing quetiapine-induced hypomania via norquetiapine monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism & Supporting Evidence

The table below summarizes the core quantitative finding from clinical case studies:

Proposed Biomarker Associated Risk Key Supporting Evidence Clinical Context
Quetiapine / Norquetiapine Plasma Concentration Ratio < 1 Increased risk of switch to hypomania [1] Case series of 3 patients with Bipolar II disorder; hypomania appeared 7-10 days after starting quetiapine ER monotherapy (300 mg/day) [1] Patients were being treated for a moderate major depressive episode [1]

This compound, an active metabolite, is thought to drive this risk due to its pharmacology. It acts as a norepinephrine reuptake inhibitor and a partial 5-HT1A antagonist, which confers antidepressant effects [1]. In vulnerable individuals, this pronounced antidepressant action can precipitate a switch to hypomania [1] [2].

Experimental Protocol for Plasma Monitoring

For researchers aiming to replicate or validate this biomarker, the following methodology can serve as a guide, adapted from the literature [1].

Objective

To determine the plasma concentration ratio of quetiapine and this compound in patients with bipolar depression undergoing quetiapine treatment to assess the risk of switching to hypomania.

Materials & Equipment
  • Participants: Adult patients (e.g., 18-65 years) with a DSM-5 diagnosis of Bipolar II disorder, currently in a moderate major depressive episode.
  • Intervention: Quetiapine Extended-Release (XR) monotherapy, initiated at a standard dose (e.g., 300 mg/day).
  • Blood Collection: Tubes for plasma separation (e.g., EDTA tubes).
  • Analytical Instrumentation: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for precise quantification of quetiapine and this compound levels [3].
Step-by-Step Procedure
  • Baseline Assessment (Day 0): Administer standardized rating scales to establish baseline scores. Key scales include:
    • Young Mania Rating Scale (YMRS) to quantify manic symptoms [1] [4].
    • Hamilton Depression Rating Scale (HAM-D) to quantify depressive symptoms [1].
  • Initiate Treatment: Begin quetiapine XR at the target dose (e.g., 300 mg/day).
  • Steady-State Blood Sampling (Day 5-8): Collect blood samples 1 week after treatment initiation. Steady-state concentrations are typically achieved after 3 days of sequential dosing, making this a reliable timepoint [1].
    • Note: The specific timing of sampling relative to dose administration (trough vs. peak) should be standardized in the study protocol.
  • Plasma Analysis:
    • Process blood samples to isolate plasma.
    • Use a validated LC-MS/MS method to determine the concentrations of quetiapine and this compound (in ng/mL).
  • Calculate the Ratio: For each patient, compute the ratio:
    • Ratio = [Quetiapine Plasma Concentration] / [this compound Plasma Concentration]
  • Clinical Follow-up (Day 7 & 30): Re-administer the YMRS and HAM-D scales at 1 week (T1) and 1 month (T2) to monitor for the emergence of hypomania (e.g., defined as a YMRS score ≥ 10) [1].
  • Data Correlation: Statistically analyze the correlation between the quetiapine/norquetiapine ratio and the change in YMRS scores.

The following workflow diagram illustrates the experimental process:

Start Patient Selection: Bipolar II, Depressive Episode Baseline Baseline Assessment: YMRS, HAM-D Start->Baseline Dosing Initiate Quetiapine XR (e.g., 300 mg/day) Baseline->Dosing Blood Steady-State Blood Draw (Day 5-8) Dosing->Blood LCMS LC-MS/MS Analysis: Quetiapine & this compound Blood->LCMS Calculate Calculate Ratio: [Quetiapine] / [this compound] LCMS->Calculate Monitor Clinical Monitoring: YMRS at T1 & T2 Calculate->Monitor Correlate Correlate Ratio with Clinical Outcome (YMRS) Monitor->Correlate

FAQs & Troubleshooting

Q1: Are there other clinical factors that increase the risk of quetiapine-induced hypomania? Yes. This phenomenon is complex and not solely dependent on the plasma ratio. Key risk factors include:

  • Low Dosing: Cases of induced or worsened mania/hypomania have been frequently reported at low doses (e.g., 25-200 mg/day), where this compound's antidepressant activity may not be sufficiently counteracted by quetiapine's dopamine blockade [5] [2].
  • Diagnostic Vulnerability: Patients with a personal or strong family history of bipolar disorder are at higher risk. Initiation of quetiapine in a patient with unipolar depression may unveil an underlying bipolar diathesis [2].
  • Concurrent Medications: The use of antidepressants alongside quetiapine can synergistically increase the switching risk [6].

Q2: If the ratio is predictive, what are the potential clinical actions? This is an area of active research. Potential strategies based on the evidence include:

  • Dose Adjustment: For a patient with a ratio <1 and emerging hypomanic symptoms, one strategy could be to increase the quetiapine dose. Higher doses provide stronger dopamine D2 receptor antagonism, which is associated with antimanic efficacy [2].
  • Therapeutic Drug Monitoring (TDM): Incorporate ratio assessment into a TDM program to identify high-risk patients for more intensive clinical monitoring.
  • Switch Medication: If a patient switches into hypomania, discontinuing quetiapine and switching to an antipsychotic with more potent D2 antagonism (e.g., risperidone) has been effective in case reports [2].

Q3: What are the main limitations of the current evidence?

  • Sample Size: The primary evidence comes from a small case series (n=3) and needs validation in larger, prospective studies [1].
  • Generalizability: The findings are specific to Bipolar II disorder in a depressive episode. Their applicability to Bipolar I disorder or other conditions is unknown.
  • Causality: The ratio is a correlative biomarker; a direct causal link requires further mechanistic investigation.

Interpretation & Clinical Relevance Diagram

The following diagram summarizes the proposed pharmacological relationships and clinical decision-making pathway based on the available evidence:

LowDose Low/Medium Dose Quetiapine Metab Metabolism to This compound LowDose->Metab Mech This compound Mechanism: NRI & 5-HT1A Antagonism Metab->Mech Effect Strong Antidepressant Effect Mech->Effect Imbalance Dopamine/Serotonin Imbalance Effect->Imbalance Risk Increased Risk of Switch to Hypomania Imbalance->Risk Action Potential Clinical Actions: - Dose Increase - Enhanced Monitoring - Medication Switch Risk->Action Ratio Plasma Ratio Quetiapine/Norquetiapine < 1 Ratio->Risk Proposed Biomarker

This research concept highlights a promising, pharmacologically rational biomarker. However, it is not yet a standardized clinical test and should be applied within a rigorous research framework.

References

norquetiapine plasma concentration therapeutic window

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Quetiapine & Norquetiapine

Component Reported Concentration or Ratio Context & Notes Source
This compound (N-desalkylquetiapine) Circulates at 2-12% of parent quetiapine concentration. Considered pharmacologically active but unlikely to substantially contribute to primary antipsychotic effects under normal circumstances. [1]
Quetiapine (Therapeutic Range) 100 - 500 ng/mL (or µg/L) Suggested target range for effective therapy. [2] [3]
Quetiapine (Alternative Ranges) 50-500 µg/L; 70-170 µg/L. Other suggested target ranges cited in the literature. [4]

Experimental Protocols for Plasma Analysis

For researchers measuring this compound levels, here are methodologies from published studies.

Protocol 1: HPLC-UV and HPLC-MS/MS for Quetiapine (Can be Adapted for Metabolites)

This method from a therapeutic drug monitoring service can serve as a basis for developing an assay that includes this compound [4].

  • 1. Sample Collection: Collect blood in tubes without additive (red top) or with potassium oxalate/sodium fluoride (gray top). Centrifuge to obtain plasma or serum [3].
  • 2. Sample Processing:
    • Liquid-Liquid Extraction: Extract plasma samples at pH 9.2 into methyl tert-butyl ether (for HPLC-UV) or butyl acetate:butanol (9:1) for HPLC-MS/MS [4].
    • Internal Standard: Use loxapine or quetiapine-D8 [4].
  • 3. Instrumental Analysis:
    • HPLC-UV: Use a sulfopropyl-modified silica column (e.g., Waters Spherisorb S5SCX) with ammonium perchlorate-modified eluent. Detect at 260 nm [4].
    • HPLC-MS/MS (Recommended): Use a C18 column with ammonium acetate-modified eluent. Employ atmospheric pressure chemical ionization (APCI) and monitor mass transitions:
      • Quetiapine: m/z 384.1 → 220.9 / 252.8
      • Quetiapine-D8 (IS): m/z 392.1 → 225.9 / 257.8
      • Note: Transitions for this compound would need to be established. [4]
  • 4. Validation: Follow FDA/EMA bioanalytical method validation guidelines. The cited method had an LLOQ of 5 µg/L and intra- and inter-assay precision of 2-5% [4].
Protocol 2: In Vivo Study Design for Investigating Metabolite Activity

This preclinical protocol outlines how to design an experiment to study the therapeutic effects of chronic quetiapine (and by extension, its active metabolites) [5].

  • 1. Animal Model: Use adult female Wistar albino rats (200-250 g). Induce a depression-like state using the Chronic Unpredictable Mild Stress (CUMS) protocol for 28 days [5].
  • 2. Dosing Regimen: Administer quetiapine fumarate via intraperitoneal (i.p.) injection at 10 mg/kg/day, dissolved in 1 mL saline, for 30 days [5].
  • 3. Behavioral Assessments: Conduct tests to evaluate antidepressant and anxiolytic effects, which are linked to this compound's mechanism:
    • Sucrose Preference Test (SPT): To measure anhedonia.
    • Forced Swim Test (FST): To measure behavioral despair.
    • Elevated Plus Maze (EPM): To measure anxiety-like behavior [5].
  • 4. Bioanalysis: Terminate the study and collect plasma/brain tissue. Analyze concentrations of quetiapine and this compound using a validated method like LC-MS/MS.

Troubleshooting Common Experimental Challenges

FAQ 1: Why is there a poor correlation between the administered dose of quetiapine and the resulting plasma concentration in my study? This is a common finding in clinical practice. The primary reason is the short plasma half-life of quetiapine (approx. 6-7 hours) and significant first-pass metabolism [4] [1]. This leads to substantial inter-individual variation. To address this:

  • Action: Implement Therapeutic Drug Monitoring (TDM). Measure plasma concentrations directly to assess adherence and guide dosing, rather than relying solely on the prescribed dose [4].

FAQ 2: Which drug-drug interactions are most critical to control for when studying this compound levels? this compound formation is heavily dependent on the CYP3A4 pathway. The most significant interactions are with CYP3A4 inhibitors and inducers.

  • Inhibitors (↑ Levels): Ketoconazole (potent inhibitor) drastically reduces quetiapine clearance. Fluvoxamine (an SSRI) can also significantly reduce clearance, potentially by over 50% when combined with paroxetine [2] [1].
  • Inducers (↓ Levels): Phenytoin and carbamazepine can increase quetiapine clearance, leading to subtherapeutic levels [1] [6].
  • Action: Screen all subjects for concomitant medications, especially strong CYP3A4 modulators, and account for them in your data analysis.

FAQ 3: What is the hypothesized mechanism of action for this compound, and how can I visualize it? Unlike the parent drug, this compound is thought to contribute to antidepressant effects primarily through norepinephrine transporter (NET) inhibition and acting as a partial agonist at 5-HT1A receptors [5] [7]. The following diagram illustrates the metabolic relationship and key targets.

G Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4  Metabolism This compound This compound NET NET This compound->NET  Inhibits 5-HT1A 5-HT1A This compound->5-HT1A  Partial Agonist CYP3A4->this compound ↑ Norepinephrine ↑ Norepinephrine NET->↑ Norepinephrine  Effect Antidepressant/Anxiolytic Antidepressant/Anxiolytic 5-HT1A->Antidepressant/Anxiolytic  Effect

Key Takeaways for Researchers

  • Focus on Ratio and Activity: The critical metric may not be an absolute "window" for this compound, but its concentration relative to the parent drug and its confirmed pharmacological activity at specific receptors (NET, 5-HT1A).
  • Methodology is Key: Robust, validated LC-MS/MS methods that can simultaneously quantify quetiapine and its major metabolites are essential for accurate research.
  • Account for Variability: Study design must control for major confounding factors like CYP3A4-mediated drug interactions, which can dramatically alter metabolic conversion and clearance.

References

controlling norquetiapine brain-to-plasma concentration ratio

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts & Key Quantitative Data

Understanding the fundamental pharmacokinetic parameters and analytical methods is crucial for designing experiments.

Table 1: Pharmacokinetic Properties of Antipsychotics (for reference) [1] [2]

Antipsychotic Primary Metabolite Active Metabolite Key Metabolizing Enzyme Protein Binding Reported Therapeutic Range (if established)
Risperidone 9-Hydroxyrisperidone (Paliperidone) Yes CYP2D6 ~90% Not firmly established [2]
Quetiapine Norquetiapine Yes CYP3A4 ~83% Not available in search results
Clozapine N-Desmethylclozapine Yes CYP1A2, CYP3A4 >95% 350-420 ng/mL [2]
Olanzapine - - - ~93% 20-50 ng/mL [2]

Table 2: Comparison of Bioanalytical Method Performance [3] [4] [5]

Parameter HPLC-UV (for Risperidone) [3] UPLC-MS/MS (for Risperidone & 9-OH-RIS) [4] Spectrophotometric (for Risperidone) [5]
Analyte Risperidone Risperidone & 9-OH-RIS Risperidone
Linear Range 4.0 - 275.0 µg/mL 0.2 - 500.0 ng/mL 5.0 - 40.0 µg/mL
LLOQ 1.59 µg/mL 0.2 ng/mL -
Runtime Not Specified 2 minutes Not Specified
Best Use Case Pharmaceutical formulation quality control High-sensitivity pharmacokinetic studies in biological fluids Pharmaceutical formulation quality control

Detailed Experimental Protocols

The following protocols, adapted from the search results, provide a methodological foundation that can be tailored for this compound studies.

Protocol 1: Determining Unbound Brain-to-Plasma Ratio (Kp,uu)

This protocol is based on the advanced qMSI-uD (quantitative Mass Spectrometry Imaging for unbound Drug determination) methodology [6].

cluster_1 Key Outputs for Calculation Start Start: Determine Regional Kp,uu A In Vivo NeuroPK Study Start->A B In Vitro Brain-Slice Assay Start->B C MALDI-qMSI Analysis & Quantification A->C Total drug concentration in plasma & brain tissue B->C Total drug concentration in brain slices & buffer D Data Integration & Calculation C->D End End: Regional Kp,uu Map D->End O1 In vivo total brain concentration (C_brain) O2 In vitro unbound volume of distribution (Vu,brain) O3 Unbound plasma concentration (Cu_plasma)

Workflow Description:

  • In Vivo Study: Administer the drug (e.g., quetiapine) to animal models. At steady state, collect plasma and brain tissue samples from specific regions of interest (ROIs) [6].
  • In Vitro Brain-Slice Assay: Use fresh brain slices from untreated animals. Incubate them in a buffer containing the drug to measure its intrinsic distribution into brain tissue, independent of the BBB. This yields the unbound volume of distribution in the brain, Vu,brain [6].
  • Sample Analysis with MALDI-qMSI:
    • Tissue Sectioning: Snap-freeze brain tissues and section them for analysis.
    • Matrix Application: Apply a matrix to the tissue sections for desorption/ionization.
    • MALDI-qMSI Analysis: Use a validated quantitative MALDI-MS imaging method to visualize and quantify the total drug concentration in specific brain regions with high spatial resolution (e.g., 20µm) [6].
    • LC-MS/MS Cross-Validation: Analyze plasma and buffer samples using a validated LC-MS/MS method to determine total and unbound concentrations [4] [6].
  • Data Integration and Calculation: The core innovation of qMSI-uD is combining in vivo and in vitro data. The unbound brain-to-plasma concentration ratio (Kp,uu) for a brain region can be calculated using the formula [6]: Kp,uu = (C_brain_in_vivo / C_brain_slice) * (Cu_buffer / Cu_plasma) Where C_brain_in_vivo is from the in vivo study, and C_brain_slice and Cu_buffer are from the brain-slice assay.
Protocol 2: Validated LC-MS/MS Method for Plasma and Brain Homogenate

This method for risperidone can be adapted for quetiapine and this compound [4].

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
  • Mobile Phase: Acetonitrile with 0.1% formic acid (A) and 5mM ammonium acetate buffer with 0.1% formic acid (B) (80:20, v/v)
  • Flow Rate: 0.5 mL/min
  • Run Time: 2 minutes
  • Injection Volume: 5 µL
  • Mass Spectrometry: ESI positive ion mode; MRM transitions:
    • Quetiapine: m/z 384.2 > 253.1 (hypothetical example)
    • This compound: m/z 370.2 > 253.1 (hypothetical example)
    • Internal Standard (e.g., Olanzapine): m/z 313 > 256

Sample Preparation (Protein Precipitation):

  • Thaw plasma or brain homogenate samples on ice.
  • Aliquot 100 µL of sample into a tube.
  • Add 10 µL of Internal Standard working solution.
  • Vortex the mixture for 30 seconds.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 1.5 minutes.
  • Centrifuge at 4000 rpm for 10 minutes at 4°C.
  • Transfer 150 µL of the supernatant to an autosampler vial for analysis [4].

Method Validation: The method must be validated for selectivity, linearity, accuracy, precision, and recovery according to FDA guidelines [4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that can influence the brain-to-plasma ratio of a drug like this compound?

  • A: The ratio is primarily influenced by:
    • Blood-Brain Barrier (BBB) Transport: Efflux by proteins like P-glycoprotein (P-gp) can significantly reduce brain uptake [6]. The BBB itself has regional heterogeneity.
    • Plasma and Brain Tissue Binding: Only the unbound (free) drug can cross the BBB. High plasma protein binding can reduce the amount available for transport, while high brain tissue binding can increase the total concentration in the brain [6].
    • Metabolism: Genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6 for risperidone) can create subpopulations (Poor vs. Extensive Metabolizers) with vastly different exposure to the parent drug and its metabolite [7] [1].

Q2: Our LC-MS/MS data for this compound is highly variable. What should I check?

  • A: Follow this troubleshooting guide, built from method validation principles in the search results [3] [4]:

Table 3: LC-MS/MS Troubleshooting Guide

Symptom Possible Cause Suggested Action
High variability in results Inconsistent sample preparation Ensure precise timing and vortexing during protein precipitation. Use a stable internal standard.
Low signal intensity Matrix effects or ion suppression Optimize sample clean-up. Use a stable isotope-labeled internal standard. Tune MS parameters.
Poor chromatography Column degradation or mobile phase issues Condition the column properly. Prepare fresh mobile phase regularly.
Inaccuracy in quantification Calibration curve issues Use a fresh, multi-point calibration curve. Ensure the curve covers the expected concentration range.

Q3: How can I study regional differences in brain distribution?

  • A: Traditional methods like microdialysis or homogenizing entire brains lack spatial resolution. The qMSI-uD method described in Protocol 1 is specifically designed for this. It uses MALDI-Mass Spectrometry Imaging to visualize and quantify drug distribution at a regional and even subregional level (e.g., in the cortex, striatum, or hippocampus) with a resolution of 20µm [6].

References

mitigating norquetiapine HCN channel off-target effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the common off-target channels for antipsychotic drugs? While the search results do not specify norquetiapine's off-targets, they indicate that antipsychotic drugs, particularly second-generation ones, can have a range of off-target effects. Research should focus on their interactions beyond the primary dopaminergic and serotonergic receptors, which may include various ion channels and adrenergic receptors [1] [2].

  • Q2: Are there established assays for screening HCN channel blockers? Yes. A membrane potential-sensitive dye (MPSD) assay miniaturized for 384-well fluorescent imaging plate reader (FLIPR) systems is a validated high-throughput screening (HTS) method for identifying HCN channel modulators [3] [4]. This assay can be optimized for low well-to-well variability and is compatible with DMSO, which is common in compound libraries.

  • Q3: My HTS for HCN blockers has high signal variability. How can I optimize it? According to established protocols, you should check and optimize three key parameters: cell plating density, plate type, and cell recovery procedures from cryopreservation. A properly optimized assay can achieve a Z' factor > 0.7 and a coefficient of variation (CV) below 6.5%, indicating a robust screening platform [4].

Experimental Protocols for HCN Channel Screening

For researchers investigating off-target effects on HCN channels, the following workflow provides a detailed methodology based on published HTS practices [3] [4]. The diagram below outlines the key stages.

Start Start HCN Channel Screening Assay Prep Cell Preparation & Plating Optimization Start->Prep Treat Compound Treatment (Incubation with Test Compound) Prep->Treat Dye Dye Loading (Membrane Potential-Sensitive Dye) Treat->Dye Read FLIPR Fluorescence Measurement Dye->Read Val Validation (Electrophysiology, e.g., IonWorks HT) Read->Val Data Data Analysis (IC50 Determination & Hit Selection) Val->Data

Protocol 1: Primary High-Throughput Screening (HTS) using FLIPR

This protocol uses a membrane potential-sensitive dye (MPSD) to detect changes in cell membrane potential caused by HCN channel activity [4].

  • 1. Cell Preparation: Use a cell line stably expressing the target HCN channel isoform (e.g., HCN1). Optimize and maintain consistent cell plating density, as the fluorescence signal is linearly related to density. Ensure high cell viability after cryopreservation.
  • 2. Assay Procedure:
    • Plate cells into a 384-well plate and culture until they reach an appropriate confluency.
    • Treat test compounds (e.g., this compound). The assay tolerates up to 1% DMSO.
    • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
    • Read the fluorescence signal using a FLIPR instrument. A known HCN blocker like ZD7288 (at 30 µM) should be included as a positive control for complete blockade.
  • 3. Data Analysis: A significant reduction in fluorescence signal compared to the control (DMSO vehicle) indicates potential HCN channel blockade. Hits are typically selected based on a predetermined threshold of activity (e.g., >50% inhibition).

Protocol 2: Secondary Validation with Electrophysiology

Confirm the primary screen hits using a more direct, quantitative electrophysiology method [4].

  • 1. Method: Use an automated patch-clamp system like the IonWorks HT platform.
  • 2. Procedure: Perform a concentration-response analysis (e.g., 8-point concentration series) of the hit compounds identified in the primary screen.
  • 3. Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each confirmed hit. A moderate correlation (e.g., r² ~ 0.56) between the primary MPSD assay IC50s and the electrophysiology IC50s is expected, confirming the validity of the hits [4].

Troubleshooting Guide

The table below summarizes common experimental challenges and proposed solutions.

Problem Potential Cause Suggested Solution
High well-to-well variability Inconsistent cell density or viability Optimize plating density and thawing procedures [4].
Weak or no fluorescence signal Dye loading issue; low channel expression Confirm dye protocol; check functional expression with ZD7288 control [4].
Poor correlation between primary screen and validation Off-target effects in fluorescent assay Use secondary electrophysiology (e.g., IonWorks) for direct confirmation [4].
Compound interference in assay Fluorescence quenching or intrinsic color Run appropriate compound-only controls to detect signal interference.

Understanding the Broader Context of Antipsychotic Off-Target Effects

The following diagram illustrates the multi-level strategy for investigating and mitigating off-target effects like HCN channel blockade, from initial screening to lead optimization.

A Primary HTS (FLIPR MPSD Assay) B Hit Confirmation (Automated Patch Clamp) A->B C Mechanistic Studies (e.g., Molecular Docking) B->C D Lead Optimization (Medicinal Chemistry) C->D

  • Leverage Computational Chemistry: While not specific to HCN, research on risperidone shows that advanced techniques like molecular docking and molecular dynamics (MD) simulations can be powerful tools. These methods help visualize and quantify how a drug binds to off-target sites, providing a structural basis for understanding its effects and guiding chemical modification [5].
  • Investigate the Gut-Brain Axis: Be aware that off-target effects are not limited to the central nervous system. Some antipsychotics can disrupt the gut microbiota, which may indirectly contribute to their side effect profile. This is an important consideration for comprehensive safety profiling [2].

References

norquetiapine metabolic stability in liver microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Quetiapine vs. Norquetiapine

This compound (NQTP) is the primary active metabolite of the antipsychotic drug quetiapine (QTP). The following table summarizes key physicochemical and pharmacokinetic differences that are critical for designing metabolic stability assays.

Property Quetiapine (QTP) This compound (NQTP) Experimental Implication
pKa Lower [1] Higher [1] Impacts ionization, solubility, and extraction efficiency during sample preparation.
Metabolic Stability in Rat Liver Microsomes Lower [1] Higher [1] NQTP is more slowly metabolized, indicating a lower intrinsic clearance (CLint) compared to QTP.
Log D Similar Log P, but different Log D [1] Optimal Log D [1] Influences partitioning behavior and can affect LC-MS/MS analysis conditions.
Primary Metabolizing Enzymes CYP3A4 (major), CYP2D6 (minor) [2] [3] [4] Information not specified in search results Incubations should use systems enriched with CYP3A4; use ketoconazole as a specific inhibitor control [2] [3].
Absolute Oral Bioavailability (in rats) 0.63% [1] 15.6% [1] Suggests NQTP has less first-pass metabolism, consistent with its higher metabolic stability.

Experimental Protocol & Workflow

Here is a generalized and detailed protocol for assessing metabolic stability, adapted from standard microsomal incubation procedures [5] [6].

Detailed Incubation Procedure
  • Reagent Preparation

    • Stock Solutions: Prepare a 100X stock of this compound in solvent (e.g., acetonitrile or DMSO). Final organic solvent concentration in the incubation should be <1% (v/v) to avoid enzyme inhibition [6].
    • NADPH Regenerating System: Prepare a 20 mM NADPH solution in 100 mM phosphate buffer (pH 7.4). Keep on ice.
    • Microsomes: Thaw pooled human or rat liver microsomes slowly on ice. Keep concentrations at ~20 mg/mL until use [6].
  • Incubation Setup

    • For a standard 190 µL reaction, add the following in sequence [6]:
      • 183 µL of 100 mM phosphate buffer (pH 7.4)
      • 2 µL of 100X this compound stock solution
      • 5 µL of microsomes (20 mg/mL), for a final protein concentration of 0.5 mg/mL.
    • Pre-incubate the mixture (minus NADPH) for 5 minutes in a water bath at 37°C with gentle agitation.
  • Reaction Initiation & Termination

    • Start the reaction by adding 10 µL of 20 mM NADPH solution.
    • Incubate for up to 60 minutes, removing aliquots (e.g., 50 µL) at predetermined time points (e.g., 0, 5, 15, 30, 45, 60 min).
    • Immediately terminate each aliquot by transferring it to a tube containing a equal volume of ice-cold organic solvent (e.g., 200 µL of acetonitrile or ethyl acetate) [5] [6].
  • Sample Analysis

    • Vortex terminated samples vigorously and centrifuge at >13,000 rpm for 10 minutes to pellet precipitated protein.
    • Transfer the supernatant to a new vial and analyze using LC-MS/MS or LC-HRMS [1] [2].
    • Monitor the disappearance of this compound over time to determine the depletion rate.

The following diagram illustrates the core experimental workflow and key decision points.

G start Start Experiment prep Prepare Reagents: - this compound stock - NADPH in buffer - Thawed liver microsomes start->prep incub_setup Assemble Incubation Mix: Buffer + Microsomes + this compound prep->incub_setup pre_incub Pre-incubate at 37°C for 5 min incub_setup->pre_incub initiate Initiate reaction with NADPH pre_incub->initiate run_incub Incubate at 37°C initiate->run_incub sample Sample at time points: (0, 5, 15, 30, 45, 60 min) run_incub->sample stop Stop reaction with organic solvent sample->stop analyze LC-MS/MS Analysis stop->analyze data Data Calculation: - Half-life (t½) - Intrinsic Clearance (CLint) analyze->data

Frequently Asked Questions & Troubleshooting

Q1: Our data shows very low depletion of this compound in the assay. Is this expected? Yes, this is consistent with published findings. This compound demonstrates higher metabolic stability in liver microsomes compared to quetiapine [1]. If the depletion is too low for accurate rate calculation, you can:

  • Increase incubation time (up to 60 minutes is common).
  • Increase microsomal protein concentration (e.g., from 0.5 mg/mL to 1.0 mg/mL), ensuring it remains within a linear range.
  • Verify the activity of your microsomal batch using a positive control substrate like testosterone.

Q2: How can we identify the metabolites formed from this compound? For comprehensive metabolite profiling, use high-resolution mass spectrometry (HRMS) with untargeted data acquisition [2] [7].

  • Molecular Networking: This advanced computational approach can visually cluster this compound with its structurally related metabolites based on MS/MS spectral similarity, making it easier to identify known and potentially novel metabolites [2].
  • Data Mining: Use techniques like extracted ion chromatograms (EIC) and background subtraction to find metabolites in complex data sets [7].

Q3: We are investigating drug-drug interactions. Which inhibitors are most relevant for this compound? While specific studies on this compound are limited, its parent drug quetiapine is predominantly metabolized by CYP3A4/5 [2] [3] [4]. Therefore, the most relevant inhibitor to use as a control in your assays is ketoconazole (a strong CYP3A4 inhibitor) [2] [3]. CYP2D6 plays a minor role, so inhibitors like quinidine may have a limited effect [2] [3]. A clinical study also found that the calcium channel blocker nicardipine can inhibit quetiapine metabolism, suggesting another potential interaction point [8].

Q4: Why might our microsomal stability data under-predict the in vivo clearance? This is a common observation. Microsomal systems have limitations [5]:

  • They lack the full complement of enzymes present in hepatocytes (e.g., some Phase II enzymes may not be fully active without specific treatments like alamethicin for UGTs).
  • They do not account for extra-hepatic metabolism or other clearance routes like renal or biliary excretion.
  • For a more complete picture, follow up microsomal studies with experiments in cryopreserved hepatocytes, which maintain cellular integrity and a broader spectrum of metabolic activities [5] [7].

References

norquetiapine vs quetiapine pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical and Pharmacokinetic Properties

The table below summarizes the key comparative data between Quetiapine (QTP) and Norquetiapine (NQTP) [1] [2].

Property Quetiapine (QTP) This compound (NQTP) Inference
pKa Information missing Information missing NQTP has a higher pKa [1] [2].
Solubility Information missing Information missing NQTP has higher solubility [1] [2].
Metabolic Stability (Liver Microsomes) Information missing Information missing NQTP has higher stability [1] [2].
log P / log D Similar log P [1] [2] Similar log P; more optimal log D [1] [2] NQTP has a more optimal distribution coefficient [1] [2].
Cmax (Oral administration) Lower [1] [2] Higher [1] [2] NQTP achieves higher peak serum concentrations [1] [2].
AUC0–∞ (Oral administration) Lower [1] [2] Larger [1] [2] Systemic exposure is greater with direct NQTP administration [1] [2].
Absolute Oral Bioavailability 0.63% [1] [2] 15.6% [1] [2] NQTP's bioavailability is ~25 times higher [1] [2].
Brain-to-Plasma Ratio Lower [1] [2] Greater [1] [2] Direct NQTP administration results in better brain distribution [1] [2].

Pharmacodynamic Receptor Binding Profile

This compound possesses a distinct receptor binding profile that may explain the broad clinical efficacy of quetiapine therapy, particularly for depressive and anxiety symptoms [3].

Target Quetiapine (QTP) Affinity (Ki, nM) This compound (NQTP) Affinity (Ki, nM) Pharmacological Implication
NET (Norepinephrine Transporter) Inactive [3] 38.9 nM [3] NQTP is a potent NET inhibitor, contributing to antidepressant effects [3].
5-HT1A Receptor Moderate affinity, partial agonist (47% efficacy) [3] Higher affinity, partial agonist (75% efficacy) [3] NQTP's strong 5-HT1A agonism is linked to anxiolytic and antidepressant effects [3].
D2 Receptor Moderate affinity [3] Slightly higher affinity than QTP [3] Contributes to antipsychotic efficacy [3].
5-HT2A Receptor Moderate affinity [3] Substantially higher affinity [3] Contributes to antipsychotic efficacy and may improve tolerability [3].
H1 Receptor High affinity [3] Even higher affinity [3] May be associated with increased sedative effects [3].
α1 Adrenergic Receptor High affinity [3] Much lower affinity [3] NQTP is less likely to cause orthostatic hypertension [3].

Experimental Protocols for Key Assays

For researchers looking to replicate or design studies, here are the core methodologies from the cited literature.

Protocol for In Vitro Metabolic Stability [1]
  • Objective: To compare the metabolic stability of QTP and NQTP in liver microsomes.
  • System Used: Pooled male rat liver microsomes.
  • Incubation Conditions: Test compounds are incubated with microsomes in the presence of an NADPH-regenerating system to provide enzymatic cofactors.
  • Analysis: Samples are taken over time and analyzed using a fully-validated liquid-chromatography tandem mass spectrometry (LC-MS/MS) method to determine the remaining parent compound concentration.
  • Key Outcome: The rate of degradation (half-life) is calculated, with a slower rate indicating higher metabolic stability.
Protocol for In Vivo Pharmacokinetics and Brain Distribution [1]
  • Objective: To determine absolute bioavailability and brain penetration in an animal model.
  • Animal Model: Male Sprague-Dawley rats.
  • Study Design: A crossover design where QTP and NQTP are administered both intravenously (IV) and orally (PO) at various doses.
  • Sample Collection: Blood (plasma) and brain tissue are collected at multiple time points post-dose.
  • Bioanalysis: QTP and NQTP concentrations in plasma and brain homogenate are quantified using a validated LC-MS/MS method.
  • Data Analysis: Non-compartmental analysis is performed to estimate AUC, Cmax, Tmax, and half-life. Absolute bioavailability (F) is calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO). The brain-to-plasma ratio is calculated as AUC_brain / AUC_plasma.
Protocol for In Vitro Receptor Binding and Functional Assays [3]
  • Objective: To characterize the binding affinity and functional activity at key molecular targets.
  • Binding Assays:
    • Method: Competition binding assays using cell membranes stably expressing human cloned receptors (e.g., NET, 5-HT1A, D2).
    • Procedure: Test compounds are incubated with membranes and a known radioligand. The displacement of the radioligand is measured.
    • Analysis: IC50 values are determined, and Ki (inhibition constant) values are calculated using the Cheng-Prusoff equation.
  • Functional Assays:
    • Uptake Inhibition (for NET): Measured using cells expressing the human NET and a fluorescent neurotransmitter transporter dye.
    • 5-HT1A Agonism: A GTPγS scintillation proximity assay (SPA) using membranes from CHO cells expressing human 5-HT1A receptors to measure G-protein activation.

The metabolic pathway and key pharmacological actions are summarized below.

QTP_NQTP cluster_pharmacology Key Pharmacological Actions QTP QTP CYP3A4 CYP3A4 QTP->CYP3A4 Metabolism NQTP NQTP CYP3A4->NQTP Primary Pathway NET NET Inhibition NQTP->NET Receptor_5HT1A 5-HT1A Agonism NQTP->Receptor_5HT1A Receptor_D2 D2 Antagonism NQTP->Receptor_D2 Receptor_5HT2A 5-HT2A Antagonism NQTP->Receptor_5HT2A

Research Implications and Future Directions

The distinct profiles of QTP and NQTP open several promising research avenues:

  • NQTP as a Novel Therapeutic Agent: Given its higher bioavailability, superior brain penetration, and a receptor profile emphasizing antidepressant and anxiolytic actions, this compound itself should be investigated as a standalone therapeutic agent for mood and anxiety disorders [1] [3].
  • Understanding Formulation Effects: The pharmacokinetic differences between Immediate-Release (IR) and Extended-Release (XR) quetiapine formulations lead to different this compound exposure profiles, which may have clinical implications [4].
  • Drug-Drug Interactions (DDIs): Since QTP is primarily metabolized by CYP3A4, inhibitors (e.g., nicardipine [5], fluvoxamine [6]) or inducers of this enzyme can significantly alter the levels of both QTP and NQTP, necessitating dose adjustments and therapeutic drug monitoring [6] [5].

References

norquetiapine antidepressant efficacy vs traditional antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Norquetiapine's Proposed Antidepressant Mechanism

This compound is an active metabolite of the antipsychotic drug quetiapine. Its proposed antidepressant effect is distinct from both its parent drug and traditional antidepressants, as it involves a multi-receptor profile [1].

The table below summarizes the key pharmacological targets of this compound that are believed to contribute to its antidepressant action.

Pharmacological Target Action of this compound Postulated Antidepressant Effect
Norepinephrine Transporter (NET) Potent inhibition [1] Increases synaptic norepinephrine levels; effect similar to some traditional antidepressants like desipramine [1].
Serotonin 5-HT1A Receptor Partial agonist [1] May alleviate anxiety and depression; a mechanism shared by some newer antidepressants [2].
Serotonin 5-HT2C Receptor Antagonist [1] Potential disinhibition of dopamine and norepinephrine release in the prefrontal cortex.
Histamine H1 Receptor Antagonist [3] [4] Primarily linked to sedative side effects.
Adrenergic α2 Receptor Antagonist [1] May increase norepinephrine release.

This multi-target mechanism is a key differentiator. While Traditional antidepressants (like SSRIs) primarily increase synaptic serotonin, and Quetiapine itself acts mainly as a broad receptor antagonist, this compound combines several actions, most notably the potent inhibition of norepinephrine reuptake [1].

Molecular Pathways and Experimental Insights

Research using computational biology and network pharmacology suggests that quetiapine (and by extension, this compound) may influence depression through specific signaling pathways.

The diagram below outlines the workflow and key findings from a computational study that investigated quetiapine's bidirectional effects on bipolar depression and mania [4].

G Start Study Workflow Step1 Target Identification (Quetiapine, Bipolar Depression, Mania) Start->Step1 Step2 PPI Network Analysis (Identify Core Targets) Step1->Step2 Step3 GO & KEGG Enrichment (Pathway Analysis) Step2->Step3 Step4 Molecular Docking (Binding Affinity Validation) Step3->Step4 Step5 Key Findings Step4->Step5 Finding1 Core Targets: BDNF, AKT1, MAPK1, etc. Step5->Finding1 Finding2 Key Pathways: MAPK, PI3K-AKT Insulin Signaling Step5->Finding2 Finding3 Different targets/pathways for antidepressant vs. antimanic effects Step5->Finding3

Figure 1: Workflow and findings from a network pharmacology study on quetiapine's mechanisms [4].

This study proposed that the antidepressant effect might be linked to the modulation of the MAPK signaling pathway and the PI3K-AKT insulin signaling pathway by targeting core proteins like Brain-Derived Neurotrophic Factor (BDNF) [4].

Important Considerations and Evidence Gaps

When interpreting this information, please keep the following in mind:

  • Indirect Evidence: The antidepressant efficacy of this compound is primarily discussed in the context of its role in the action of its parent drug, quetiapine. Quetiapine extended-release is FDA-approved as an add-on treatment for Major Depressive Disorder (MDD), not as a monotherapy [3] [2].
  • Lack of Direct Comparisons: The search results I obtained do not contain direct experimental data (e.g., from a randomized controlled trial) comparing the efficacy of this compound alone against a specific traditional antidepressant (e.g., sertraline or escitalopram) in a clinical population.
  • Focus on Adjunctive Use: The strongest evidence supports the use of quetiapine (and by implication its metabolites) as an augmentation strategy for treatment-resistant depression, rather than as a first-line monotherapy [3] [5].

References

norquetiapine receptor occupancy vs clinical response correlation

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Profile and Putative Mechanisms

The table below summarizes the known receptor binding affinities (Ki values) for quetiapine and its active metabolite, norquetiapine. A lower Ki value indicates a higher affinity for the receptor [1] [2].

Receptor Quetiapine Ki (nM) This compound Ki (nM) Clinical Correlation
H1 Histamine 6.9 [2] Information Missing Sedation, weight gain [1] [2]
α1 Adrenergic 22 [2] Information Missing Orthostatic hypotension [2]
M1 Muscarinic 37 [2] Information Missing Information Missing
D2 Dopamine 380 [2] Information Missing Antipsychotic efficacy; low EPS risk due to fast dissociation ("hit-and-run") [3] [2]
5-HT1A Serotonin 390 [2] Information Missing Antidepressant & anxiolytic effects (partial agonist) [3] [2]
5-HT2A Serotonin 640 [2] Information Missing Antipsychotic efficacy (antagonist) [2]
D1 Dopamine 990 [2] Information Missing Information Missing
5-HT2C Serotonin 1840 [2] Information Missing Information Missing
D4 Dopamine 2020 [2] Information Missing Information Missing
α2A Adrenergic 2900 [2] Information Missing Information Missing
Norepinephrine Transporter (NET) Information Missing High affinity (Inhibitor) [3] Antidepressant activity [3]

This compound has a distinct receptor profile. It is a potent norepinephrine reuptake inhibitor (NRI) and a partial agonist at the 5-HT1A receptor, which are believed to mediate its antidepressant effects [3].

Experimental Data on Quetiapine Formulations and D2 Occupancy

While direct this compound occupancy data is lacking, a key PET study illustrates how the pharmacokinetics of different quetiapine formulations translate into brain D2 receptor occupancy [4].

Experimental Protocol [4]:

  • Design: Open-label, one-sequence crossover study in 11 healthy male subjects.
  • Intervention: Subjects received quetiapine XR (300 mg/day) for 8 days, followed by an immediate switch to quetiapine IR (300 mg/day) for 4 days.
  • Imaging: Positron Emission Tomography (PET) with the radioligand [¹¹C]raclopride was performed at:
    • Baseline (drug-free).
    • Predicted peak plasma concentration (Cmax) for each formulation (5 hours post-XR dose, 2 hours post-IR dose).
    • Trough plasma concentration (Cmin or 24 hours post-dose for both).
  • Measurement: Striatal D2 receptor occupancy was calculated.

The results from this study are summarized in the following diagram:

D2_Occupancy Start Study Administration: 300 mg/day Quetiapine Formulation Formulation Type Start->Formulation IR Immediate-Release (IR) Formulation->IR XR Extended-Release (XR) Formulation->XR PK_Profile Pharmacokinetic Profile IR->PK_Profile XR->PK_Profile PK_IR Rapid absorption Higher Peak (Cmax) Tmax = 2h PK_Profile->PK_IR PK_XR Slow, sustained release Lower Peak (Cmax) Tmax = 5h PK_Profile->PK_XR D2_Occupancy D2 Receptor Occupancy (PET with [11C]raclopride) PK_IR->D2_Occupancy Trough Trough Occupancy (24h): ~7-8% for both formulations PK_IR->Trough 24h post-dose PK_XR->D2_Occupancy PK_XR->Trough 24h post-dose Result_IR Peak Occupancy: 50% ± 4% D2_Occupancy->Result_IR Result_XR Peak Occupancy: 32% ± 11% D2_Occupancy->Result_XR

This study demonstrates that the lower Cmax of the XR formulation results in significantly lower peak D2 occupancy compared to the IR formulation [4]. The clinical implication is that lower peak D2 occupancy is associated with reduced early sedation, allowing for faster dose titration [5]. Furthermore, the transient nature of high D2 occupancy (rapid dissociation) is thought to explain quetiapine's low risk of extrapyramidal side effects (EPS) [6] [3].

Methodologies for Key Experiments

For research purposes, here are detailed protocols for the core methodologies cited:

1. PET Study for D2 Receptor Occupancy [4]

  • Radioligand: [¹¹C]raclopride, a selective D2/D3 receptor antagonist.
  • Image Acquisition: High-resolution research tomography (HRRT) scanner. A saline solution containing ~220 MBq of [¹¹C]raclopride is injected intravenously as a bolus. Brain radioactivity is measured continuously for 63 minutes.
  • Region of Interest (ROI) Analysis: Manual delineation of striatal regions (e.g., putamen) on coregistered MRI T1-weighted images.
  • Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) is used to calculate binding potential, from which receptor occupancy is derived: Occupancy (%) = (1 - BP_{drug}/BP_{baseline}) * 100.

2. Receptor Binding Affinity Assays [1]

  • Principle: In vitro competition binding assays determine a compound's inhibition constant (Ki), which measures its affinity for a specific receptor.
  • Procedure: Cell membranes expressing the human receptor of interest are incubated with a known radioactively labeled ligand and various concentrations of the test drug (e.g., quetiapine). The drug's ability to displace the radioligand is measured.
  • Data Analysis: The concentration that inhibits 50% of specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Insights for Researchers

The available data, while indirect, provides a strong mechanistic foundation:

  • The correlation between lower peak D2 occupancy and reduced sedation is a key finding for formulation choice and clinical trial design [5] [4].
  • This compound's unique NET inhibition and 5-HT1A partial agonism offer a clear rationale for its antidepressant effects, distinguishing it from quetiapine [3].
  • Quetiapine's wide therapeutic window (100-1000 ng/mL) and the concept of transient D2 occupancy explain its clinical profile of efficacy with low EPS risk [5] [3] [2].

References

norquetiapine vs 7-hydroxyquetiapine pharmacological activity

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

Feature Quetiapine (Parent Drug) Norquetiapine (N-Desalkylquetiapine) 7-Hydroxyquetiapine
Key Pharmacodynamic Activities Antagonist at 5-HT2A, D2, H1, and α1/α2 adrenergic receptors [1] [2] Potent Norepinephrine Transporter (NET) inhibitor [3] [4] [2]; Partial agonist at 5-HT1A receptors [3] [4] [2]; Antagonist at 5-HT2C, 5-HT7, H1, and M1 muscarinic receptors [3] [2] Considered a major active metabolite, but detailed receptor binding profile is not prominently specified in the available literature [5].
Affinity for NET (Ki) ~1,290 nM [2] ~12 nM [2] Information not available in searched sources.
Affinity for 5-HT1A (Ki) ~250 nM [2] ~40 nM [2] Information not available in searched sources.
Proposed Clinical Role Primary mediator of antipsychotic efficacy [1] Putative primary mediator of antidepressant and anxiolytic efficacy [3] [4] [2] Contributes to overall activity; one source suggests its pharmacological profile is similar to the parent drug [5].
Other Molecular Targets - HCN1 Channel Inhibitor [6]; hERG Channel Inhibitor [7] Information not available in searched sources.

Experimental Data and Methodologies

The distinct profiles of these metabolites were established through standardized preclinical experimental protocols.

In Vitro Binding and Functional Assays

The key data on receptor affinity and transporter inhibition were typically obtained through the following methods:

  • Receptor Binding Assays: Experiments used membranes from cells stably expressing cloned human targets (e.g., NET, 5-HT1A). The affinity of a compound (Ki value) was determined by measuring its ability to displace a tritiated radioligand (e.g., [³H]WIN 35428 for NET, [³H]WAY100635 for 5-HT1A) [4] [2].
  • Transporter Uptake Inhibition: Cells expressing human NET, SERT, or DAT were used. Inhibition was measured by evaluating how the test compounds blocked the uptake of a fluorescent neurotransmitter transporter dye [4].
  • Functional Activity Assays: For 5-HT1A receptors, a GTPγS scintillation proximity assay (SPA) was used. This test determines if a compound is an agonist (like serotonin) or antagonist by measuring its ability to stimulate G-protein activity [4] [2].
In Vivo Behavioral Models

The antidepressant-like activity of this compound was confirmed in animal models with translational relevance:

  • Mouse Forced Swim Test (FST) and Tail Suspension Test (TST): These tests measure the duration of active escape-oriented behaviors when an animal is placed in an inescapable stressful situation. A reduction in immobility time is indicative of antidepressant-like activity. This compound showed potent activity in the TST at low doses (0.1 mg/kg) [4] [2].
  • Rat Learned Helplessness Test: This model involves exposing rats to inescapable stress, after which they often fail to escape avoidable stress. Reversal of this deficit by a drug is a predictor of antidepressant efficacy. This compound was active in this model [4].

Metabolic Pathways and Quantitative Distribution

Quetiapine is primarily metabolized in the liver by the cytochrome P450 system, mainly by CYP3A4 [8] [9]. The relationship between the metabolic pathways and the primary pharmacological roles of the products can be visualized as follows:

G Quetiapine Quetiapine CYP3A4 CYP3A4 (Major Pathway) Quetiapine->CYP3A4 N-Dealkylation CYP2D6 CYP2D6 (Minor Pathway) Quetiapine->CYP2D6 7-Hydroxylation This compound This compound CYP3A4->this compound 7-Hydroxyquetiapine 7-Hydroxyquetiapine CYP2D6->7-Hydroxyquetiapine Other Metabolites Other Metabolites This compound->Other Metabolites  CYP2D6 / CYP3A4 Role_Antidepressant Primary Role: Antidepressant & Anxiolytic This compound->Role_Antidepressant Role_Antipsychotic Proposed Role: Similar to parent drug, Antipsychotic contribution 7-Hydroxyquetiapine->Role_Antipsychotic

The quantitative presence of these metabolites after a single dose of quetiapine provides context for their relative contribution:

  • In Blood: The concentration of quetiapine is consistently higher than that of 7-hydroxyquetiapine for up to 24 hours after administration [5].
  • In Hair Roots: Analysis shows that quetiapine can be detected in hair roots within 15 minutes of a single dose, with its concentration remaining higher than that of 7-hydroxyquetiapine for up to 10 days [5].

Key Implications for Research and Development

  • This compound is a Multi-Target Antidepressant: Its potent NET inhibition and 5-HT1A partial agonism, properties shared with several established antidepressants, strongly support its role as a key mediator of quetiapine's efficacy in mood and anxiety disorders [3] [2].
  • 7-Hydroxyquetiapine's Profile is Less Distinct: Available data suggests its activity is more aligned with the parent drug's antipsychotic action rather than providing a unique antidepressant mechanism [5].
  • Consider Metabolic Individuality: The formation of the active metabolite 7-hydroxy-N-desalkylquetiapine is exclusively mediated by CYP2D6 [8]. Genetic polymorphisms in this enzyme could influence the metabolic landscape and clinical effects in patients.

References

Comprehensive Comparison of Norquetiapine's HCN Channel Inhibition Selectivity: Experimental Data and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HCN Channels and Norquetiapine

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels represent a unique family of voltage-gated ion channels that open in response to membrane hyperpolarization rather than depolarization. These channels are crucial for regulating neuronal excitability, cardiac pacemaker activity, and various physiological processes including sleep-wake cycles, learning, and memory. The four known isoforms (HCN1-4) display distinct tissue distributions and biophysical properties: HCN1 shows fast activation kinetics and weak cyclic nucleotide sensitivity; HCN2 and HCN4 display slower activation with stronger modulation by cAMP; while HCN3 shows minimal cAMP sensitivity [1]. In the context of psychiatric disorders and pain pathways, HCN channels have emerged as promising therapeutic targets, with substantial evidence linking HCN1 dysfunction to depression, anxiety, and neuropathic pain states [2] [3] [4].

This compound (N-Desalkylquetiapine) is the primary active metabolite of the atypical antipsychotic quetiapine, which is commonly prescribed for schizophrenia, major depressive disorder, bipolar disorder, and other psychological conditions [2]. Unlike the parent compound, this compound exhibits a multifaceted pharmacological profile that includes norepinephrine reuptake inhibition, partial 5-HT1A receptor agonism, and antagonism at various serotonin, adrenergic, and histamine receptors [5]. Recent research has revealed that this compound also functions as a selective HCN channel inhibitor, potentially contributing to its therapeutic efficacy in mood disorders [2] [6]. This guide provides a comprehensive comparison of this compound's HCN channel inhibition profile against other HCN-targeting compounds, with detailed experimental data to support research and development applications.

Chemical Profile and Multidrug Receptor Interactions

This compound (molecular weight: 295.41 g/mol, CAS No.: 5747-48-8) possesses the chemical formula C₁₇H₁₇N₃S and represents a structural derivative of quetiapine through N-dealkylation metabolism [5]. This metabolic transformation significantly alters its receptor binding profile compared to the parent compound, enhancing its affinity for noradrenergic targets while introducing HCN channel modulation capabilities. The compound appears as a white to yellow solid with good solubility in DMSO (100 mg/mL, 338.51 mM) [5].

Beyond its HCN channel activity, this compound exhibits a complex polypharmacology that likely contributes to its overall therapeutic effects. The table below summarizes its key receptor interactions and binding affinities (Ki values):

Target Ki Value (nM) Type of Interaction
Norepinephrine Transporter (NET) 58 Reuptake inhibition
5-HT₁A Receptor 45 Partial agonist
5-HT₂A Receptor 48 Antagonist
5-HT₂C Receptor 107 Antagonist
5-HT₇ Receptor 76 Antagonist
H₁ Receptor 3.5 Antagonist
α₁ Adrenergic Receptor 144 Antagonist
α₂ Adrenergic Receptor 237 Antagonist
D₂ Receptor 196 Antagonist

Data compiled from MedChemExpress [5]

This diverse receptor profile distinguishes this compound from selective HCN inhibitors and contributes to its clinical utility in mood disorders. The combination of HCN1 inhibition with noradrenergic and serotonergic modulation represents a unique mechanism of action that may underlie its efficacy in treatment-resistant depression [2] [5].

Experimental Methods for HCN Channel Inhibition Studies

Two-Electrode Voltage Clamp Recording in Xenopus Oocytes

The primary methodology for assessing this compound's effects on HCN channels involved two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes expressing mouse HCN channels [2] [6]. The experimental workflow encompassed several standardized procedures:

  • Channel Expression: Oocytes were injected with 4.6 ng of HCN RNA (HCN1, HCN2, or HCN4) and incubated for 1-3 days at 17-19°C in Barth antibiotic solution supplemented with approximately 5% horse serum [2].
  • Electrophysiological Recording: Macroscopic currents were recorded using borosilicate microelectrodes filled with 1 M KCl. The standard bath solution contained (in mM): 5 KCl, 84 NaCl, 15 HEPES, 0.4 CaCl₂, and 0.8 MgCl₂ (pH = 7.4) [2].
  • Drug Application: this compound was dissolved in DMSO to create 100 mM stock solutions, which were diluted to final concentrations (typically 10-30 μM) in extracellular solution on experiment days [2].
  • Voltage Protocol: HCN1 activation was assessed using 1.7-second test steps between -130 and -30 mV (in 10 mV increments) from a holding potential of -30 mV, followed by a 1.5-second step to -120 mV to record tail currents [2].
  • Data Analysis: Currents were sampled at 5 kHz with a 1 kHz filter. Steady-state activation curves were fitted with Boltzmann functions to determine V₁/₂ (voltage of half-maximal activation) values [2].
Alternative Patch-Clamp Methods for HCN Characterization

Other studies investigating HCN channel inhibitors have employed patch-clamp electrophysiology in heterologous expression systems:

  • Stable Cell Lines: HEK293 cells stably transfected with human HCN1, HCN2, or HCN4 channels were maintained in DMEM supplemented with 10% FBS and appropriate selection antibiotics [3] [4].
  • Planar Patch-Clamp: The Patchliner system with NPC-16 chips (Nanion Technologies) was used for automated patch-clamp recordings, with extracellular solution containing (in mM): 110 NaCl, 30 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 D-Glucose (pH 7.4) [3].
  • Intracellular Solution: Standard intracellular solution contained (in mM): 10 NaCl, 50 KCl, 60 KF, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 20 EGTA (pH 7.2) [3].
  • Voltage Protocols: Cells were hyperpolarized to various potentials from -40 mV to -130/-140 mV in -10 mV increments from a holding potential of -30 mV to assess voltage-dependent activation [3].

The following diagram illustrates the key methodological workflow for HCN channel inhibition studies:

G Start Start HCN Inhibition Study Clone Molecular Cloning HCN cDNA subcloned into expression vectors (pGH19, pGEM, pcDNA3.1) Start->Clone RNA In Vitro Transcription mRNA synthesis using mMESSAGE mMACHINE kit Clone->RNA System Expression System Xenopus oocytes or HEK293 cell lines RNA->System Electrophys Electrophysiological Recording Two-electrode voltage clamp or patch-clamp techniques System->Electrophys DrugApp Drug Application This compound diluted to final concentrations (1-30 μM) Electrophys->DrugApp Protocol Voltage Protocol Hyperpolarizing steps from -30 mV to -130 mV DrugApp->Protocol Analysis Data Analysis Boltzmann fit of activation curves IC50 determination Protocol->Analysis Conclusion Interpret Results Channel selectivity and mechanism of action Analysis->Conclusion

Quantitative Comparison of HCN Channel Inhibition

This compound's Isoform-Selective Inhibition Profile

Comprehensive electrophysiological characterization reveals that this compound demonstrates marked selectivity among HCN channel isoforms. The table below summarizes the quantitative inhibition data for this compound compared to other HCN channel inhibitors:

Compound HCN1 IC₅₀ HCN2 IC₅₀ HCN4 IC₅₀ Selectivity Ratio Key Characteristics
This compound 13.9 ± 0.8 μM No significant effect Reduced efficacy vs HCN1 HCN1 > HCN4 > HCN2 Selective HCN1 inhibition, closed-state block
Ivabradine 2.7 μM* 1.5 μM* 20.6 μM* HCN2 > HCN1 > HCN3 > HCN4 Non-selective, bradycardic effects
MSD-2 11.2 μM 23 nM 1.8 μM HCN2 selective (490x vs HCN1) Highly selective HCN2 inhibition
ZD7288 Not specified Not specified Not specified Broad-spectrum HCN blocker Non-selective, research tool compound
MEL55A ~2-5 μM* ~2-5 μM* >20 μM* HCN1/HCN2 > HCN4 Dual HCN1/HCN2 selectivity

Data compiled from multiple sources: this compound [2] [6]; ivabradine and MSD-2 [7]; MEL55A [4]. Note: Values marked with asterisk () are approximate based on available data.*

This compound's HCN1 selectivity is particularly noteworthy. At 30 μM concentration, this compound produces a significant hyperpolarizing shift in the voltage-dependence of HCN1 activation (ΔV₁/₂ = -15.4 ± 1.2 mV at maximum effect) while having minimal effect on HCN2 channels and intermediate effects on HCN4 [2] [6]. The inhibition follows a concentration-dependent relationship with a Hill coefficient of 4.2 ± 0.1, suggesting positive cooperativity in binding [2].

Mechanistic Insights into this compound's Channel Block

The mechanism of this compound's HCN channel inhibition has been characterized through detailed electrophysiological studies:

  • State-Dependent Block: this compound primarily inhibits HCN1 channels from the closed state rather than the open state. When applied during prolonged activation at -130 mV, this compound (30 μM) produced minimal current reduction (relative current: 0.95 ± 0.01), whereas significant inhibition (20.4% ± 1.1%) occurred when applied during repetitive pulsing from more depolarized potentials [2] [6].
  • Pore-Independent Mechanism: this compound inhibition is not sensitive to external potassium concentration, indicating it does not act as a pore blocker [2]. This distinguishes it from classical channel blockers that bind within the conduction pathway.
  • CNBD-Independent Action: The inhibitory effects remain intact in HCN1 channels lacking the cyclic-nucleotide binding domain (HCN1-ΔCNBD), demonstrating that this compound's mechanism does not require cAMP binding interactions [2].
  • Kinetic Modulation: this compound significantly slows channel activation (increases τfast and τslow) without altering deactivation kinetics, suggesting it stabilizes closed states of the channel [2] [6].

The following diagram illustrates this compound's proposed mechanism of HCN1 channel inhibition:

G Norq This compound (Extracellular Space) HCN1 HCN1 Channel (Tetrameric Structure) Norq->HCN1 Binds to closed state IC50 = 13.9 μM VSensor Voltage Sensor (S4 Domain) HCN1->VSensor Voltage-dependent activation Pore Selectivity Filter Non-canonical GYG motif HCN1->Pore K+/Na+ permeation (non-selective) Gate Activation Gate Intracellular side HCN1->Gate Gating mechanism CNBD CNBD Domain (C-terminal) HCN1->CNBD cAMP modulation (weak in HCN1) Effect Cellular Effects Hyperpolarizing shift in V1/2 Slowed activation kinetics Reduced neuronal excitability VSensor->Effect Altered voltage dependence Gate->Effect Slowed opening kinetics

Therapeutic Significance and Research Applications

Implications for Neuropsychiatric Disorders

The HCN1-selective inhibition by this compound has significant therapeutic implications, particularly for mood and anxiety disorders:

  • Depression and Anxiety: Preclinical studies demonstrate that HCN1 knockdown in the CA1 hippocampal region enhances mobility in the Porsolt swim test (a depression model) and reduces stress responses [2] [3]. This compound's HCN1 inhibition may therefore contribute to its efficacy in major depressive disorder and anxiety disorders.
  • Schizophrenia and Bipolar Disorder: Altered HCN-cAMP signaling in prefrontal cortex networks contributes to working memory deficits in schizophrenia, while mutations in SHANK3 (linked to schizophrenia) may induce HCN channelopathies [2]. This compound's dual action on HCN channels and multiple monoamine systems may provide therapeutic benefits in these conditions.
  • Neuropathic Pain: HCN channels (particularly HCN1 and HCN2) are upregulated in dorsal root ganglion neurons in neuropathic pain models [4] [1]. The development of isoform-selective HCN blockers like this compound represents a promising strategy for pain treatment without cardiac side effects.
Comparative Analysis with Research HCN Inhibitors

This compound occupies a unique position among HCN channel inhibitors due to its balanced polypharmacology:

  • Versus Broad-Spectrum Inhibitors: Compounds like ivabradine and ZD7288 effectively block HCN channels but cause bradycardia through HCN4 inhibition in cardiac sinoatrial nodes [8] [4]. This compound's HCN1 selectivity over HCN4 may provide a superior safety profile for central nervous system applications.
  • Versus Selective HCN2 Inhibitors: MSD-2 exhibits exceptional HCN2 selectivity (IC₅₀ = 23 nM, 490-fold selective over HCN1) but shows limited efficacy in neuropathic pain models, suggesting HCN1 inhibition may be necessary for optimal analgesic effects [7].
  • Versus Experimental HCN1 Inhibitors: RO-275 represents a highly selective HCN1 inhibitor (IC₅₀ = 46 nM) with cognitive-enhancing properties [8], while this compound offers the advantage of additional antidepressant mechanisms through norepinephrine reuptake inhibition and 5-HT₁A partial agonism.
Research Applications and Future Directions

This compound serves as both a metabolite of clinical interest and a valuable research tool for understanding HCN1 channel function:

  • Mechanistic Studies: this compound's closed-state dependent inhibition and lack of pore-blocking mechanism make it useful for studying HCN channel gating and allosteric modulation [2] [6].
  • Drug Design Template: The this compound structure may inform the development of novel HCN1-selective inhibitors with improved potency and selectivity [2].
  • Behavioral Pharmacology: this compound's efficacy in animal models of depression (e.g., reduced immobility in tail suspension tests in VMAT2 heterozygous mice at doses as low as 0.1 mg/kg) supports its use in studying mood disorder mechanisms [5].
  • Inflammation Research: this compound demonstrates partial anti-inflammatory effects in LPS-challenged mice, modulating IL-10 and IFN-γ levels in serum and brain [5], suggesting potential immune-HCN pathway interactions.

Conclusion

This compound represents a unique HCN channel modulator with distinct isoform selectivity favoring HCN1 over HCN2 and HCN4. Its mechanism of action involves closed-state dependent inhibition that hyperpolarizes the voltage-dependence of HCN1 activation and slows channel opening kinetics. The 13.9 μM IC₅₀ for HCN1 places it in the medium potency range among HCN inhibitors, but its clinical relevance stems from the combination of HCN1 blockade with complementary monoaminergic activities.

References

×

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

295.11431873 Da

Monoisotopic Mass

295.11431873 Da

Heavy Atom Count

21

UNII

V3H1ZVV9S6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5747-48-8

Wikipedia

Norquetiapine

Dates

Last modified: 08-15-2023

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